2-(2-Bromoethoxy)propane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKUZTBLYLKPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397030 | |
| Record name | 2-(2-bromoethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54149-16-5 | |
| Record name | 2-(2-bromoethoxy)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-bromoethoxy)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-(2-Bromoethoxy)propane" chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-(2-Bromoethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, and potential applications of this compound. The information is intended for researchers and professionals in the fields of organic synthesis and drug development, offering a concise yet detailed reference for this versatile chemical intermediate.
Core Chemical and Physical Properties
This compound is a bifunctional organic molecule containing both an ether linkage and a primary alkyl bromide. These features make it a useful building block in various synthetic applications.
Identifiers and Molecular Structure
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 54149-16-5[1][2] |
| Molecular Formula | C₅H₁₁BrO[1][2] |
| SMILES | CC(C)OCCBr[1] |
| InChIKey | KYKUZTBLYLKPIT-UHFFFAOYSA-N[1] |
| Synonyms | 1-bromo-2-isopropoxyethane, Propane, 2-(2-bromoethoxy)-[1] |
graph "Molecular_Structure_of_this compound" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C", pos="0,0!"]; H1a [label="H", pos="-0.5,-0.866!"]; H1b [label="H", pos="0.5,-0.866!"]; H1c [label="H", pos="0,-1.732!"]; C2 [label="C", pos="0,1!"]; H2 [label="H", pos="-0.866,1.5!"]; C3 [label="C", pos="0.866,1.5!"]; H3a [label="H", pos="1.366,0.634!"]; H3b [label="H", pos="1.366,2.366!"]; H3c [label="H", pos="0.366,2.366!"]; O [label="O", pos="-0.866,2.5!"]; C4 [label="C", pos="-1.732,3!"]; H4a [label="H", pos="-2.232,2.134!"]; H4b [label="H", pos="-2.232,3.866!"]; C5 [label="C", pos="-1.732,4.5!"]; H5a [label="H", pos="-2.598,5!"]; H5b [label="H", pos="-0.866,5!"]; Br [label="Br", pos="-1.732,6!"];
// Bonds C1 -- H1a; C1 -- H1b; C1 -- H1c; C1 -- C2; C2 -- H2; C2 -- C3; C3 -- H3a; C3 -- H3b; C3 -- H3c; C2 -- O; O -- C4; C4 -- H4a; C4 -- H4b; C4 -- C5; C5 -- H5a; C5 -- H5b; C5 -- Br; }
Caption: Chemical structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 167.04 g/mol | [1] |
| Boiling Point | 139.9-140.2 °C (at 743 Torr) | [3] |
| Density | 1.2609 g/cm³ | [3] |
| Appearance | Colorless to light yellow liquid | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the isopropyl group (a septet and a doublet), and two triplets for the ethoxy protons. The chemical shifts would be influenced by the adjacent oxygen and bromine atoms. |
| ¹³C NMR | Distinct signals for the five carbon atoms, with the carbon attached to the bromine atom being significantly downfield. |
| IR Spectroscopy | Characteristic C-O-C stretching vibrations for the ether linkage, and C-Br stretching vibrations. The absence of O-H and C=O bands would be notable.[4][5] |
| Mass Spectrometry | The molecular ion peak would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the ether bond.[6] |
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of the primary alkyl bromide, which is a good leaving group in nucleophilic substitution reactions. Brominated organic compounds are known to be versatile intermediates in a variety of organic transformations.[7]
Caption: Reactivity profile of this compound in nucleophilic substitution.
Nucleophilic Substitution Reactions
The primary carbon attached to the bromine atom is susceptible to attack by a wide range of nucleophiles, proceeding primarily through an S_N2 mechanism. This allows for the introduction of various functional groups, making it a valuable reagent for constructing more complex molecules.
Potential Applications in Drug Development
The isopropoxy-ethyl moiety can be incorporated into larger molecules, potentially influencing their pharmacokinetic properties such as solubility and lipophilicity. Its utility as an alkylating agent makes it suitable for modifying lead compounds in drug discovery programs.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general procedure can be outlined based on the synthesis of analogous bromo-ether compounds, such as the Williamson ether synthesis.
Caption: Conceptual workflow for the synthesis of this compound.
General Synthetic Procedure (Illustrative)
-
Reaction Setup: A solution of isopropanol in a suitable aprotic solvent (e.g., THF) is cooled in an ice bath under an inert atmosphere (e.g., nitrogen).
-
Deprotonation: A strong base, such as sodium hydride, is added portion-wise to generate the sodium isopropoxide nucleophile.
-
Addition of Electrophile: 2-Bromoethanol is added dropwise to the reaction mixture.
-
Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC.
-
Workup: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation.
Safety and Handling
This compound is associated with several hazards and should be handled with appropriate safety precautions.
GHS Hazard Information
| Hazard Code | Description |
| H302 | Harmful if swallowed[1][3] |
| H315 | Causes skin irritation[1][3] |
| H318 | Causes serious eye damage[1][3] |
| H335 | May cause respiratory irritation[1][3] |
Recommended Handling Procedures
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
References
- 1. This compound | C5H11BrO | CID 3830823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: Synthesis and Characterization of 2-(2-Bromoethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Bromoethoxy)propane, a key intermediate in various organic syntheses. This document outlines a detailed experimental protocol for its preparation and summarizes its known physical and spectroscopic properties.
Introduction
This compound (CAS No. 54149-16-5) is a haloether of interest in organic synthesis, serving as a versatile building block for the introduction of the isopropoxyethyl moiety. Its structure, featuring a reactive bromine atom and an ether linkage, allows for a variety of chemical transformations, making it a valuable intermediate in the development of novel pharmaceutical compounds and other complex organic molecules.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the bromination of 2-isopropoxyethanol using phosphorus tribromide (PBr₃). This reaction is a standard method for converting primary alcohols to the corresponding alkyl bromides.
Experimental Protocol
Reaction Scheme:
Materials:
-
2-Isopropoxyethanol
-
Phosphorus tribromide (PBr₃)
-
Hexane
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Two-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Syringe
-
Septum
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
A two-necked flask equipped with a reflux condenser, a magnetic stirring bar, and a septum is charged with 2-isopropoxyethanol (1.0 eq).
-
The system is placed under an inert atmosphere (e.g., argon).
-
Phosphorus tribromide (0.33 eq) is added slowly dropwise via syringe. An exothermic reaction will occur, potentially causing a slight reflux.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction is carefully quenched by the addition of water.
-
The mixture is transferred to a separatory funnel and extracted with hexane.
-
The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to afford this compound as a colorless oil.
Yield:
A typical reported yield for this reaction is approximately 34%.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key physical and spectroscopic data.
Physical Properties
| Property | Value |
| Molecular Formula | C₅H₁₁BrO |
| Molecular Weight | 167.04 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 148.7 °C (Predicted) |
| Density | 1.26 g/cm³ (Predicted) |
| CAS Number | 54149-16-5 |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum is a crucial tool for confirming the structure of the product.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.78 | Triplet (t) | 2H | -O-CH₂ -CH₂-Br |
| 3.61 | Multiplet (m) | 1H | -CH -(CH₃)₂ |
| 3.42 | Triplet (t) | 2H | -O-CH₂-CH₂ -Br |
| 1.18 | Doublet (d) | 6H | -CH-(CH₃ )₂ |
Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
| Chemical Shift (δ) ppm | Assignment |
| ~70-75 | -C H-(CH₃)₂ |
| ~65-70 | -O-C H₂-CH₂-Br |
| ~30-35 | -O-CH₂-C H₂-Br |
| ~20-25 | -CH-(C H₃)₂ |
Expected IR (Infrared) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| 2970-2850 | C-H stretch (alkane) |
| 1120-1085 | C-O-C stretch (ether) |
| 650-550 | C-Br stretch (alkyl halide) |
Expected Mass Spectrometry (MS):
The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).
| m/z | Assignment |
| 166 & 168 | [M]⁺ Molecular ion peak |
| 123 & 125 | [M - C₃H₇]⁺ Fragment from loss of isopropyl group |
| 109 & 111 | [M - C₄H₇O]⁺ |
| 59 | [C₃H₇O]⁺ Isopropoxy fragment |
| 43 | [C₃H₇]⁺ Isopropyl fragment (base peak) |
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the synthesis and characterization workflows for this compound.
Caption: Synthesis workflow for this compound.
Caption: Analytical workflow for the characterization of this compound.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and a summary of its key characterization data. While a complete set of experimental spectroscopic data is not yet publicly available, the provided information and expected values serve as a valuable resource for researchers in the fields of organic synthesis and drug development. Further experimental investigation is encouraged to fully elucidate the spectroscopic properties of this compound.
An In-depth Technical Guide to 2-(2-Bromoethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical compound 2-(2-Bromoethoxy)propane, including its nomenclature, physicochemical properties, and potential applications. This document details a probable synthetic route via Williamson ether synthesis and outlines a general experimental protocol. Furthermore, it explores the compound's potential as an alkylating agent and its relevance in medicinal chemistry, supported by predicted spectroscopic data and a logical workflow for its synthesis.
Nomenclature and Identification
The compound with the chemical structure of an isopropyl group attached to an ethoxy group, which is in turn substituted with a bromine atom on the terminal carbon, is formally named according to IUPAC nomenclature.
IUPAC Name: this compound
Synonyms:
-
1-Bromo-2-isopropoxyethane
-
2-Isopropoxyethyl bromide
-
Isopropyl 2-bromoethyl ether
| Identifier | Value |
| Molecular Formula | C₅H₁₁BrO |
| CAS Number | 54149-16-5 |
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 167.04 g/mol |
| Appearance | Predicted to be a colorless liquid |
| Boiling Point | Predicted to be in the range of 150-170 °C |
| Density | Predicted to be ~1.25 g/mL |
| Solubility | Soluble in common organic solvents |
Table 2: Predicted Spectroscopic Data of this compound
| Spectroscopy | Predicted Data |
| ¹H NMR | δ (ppm): ~3.6 (t, 2H, -O-CH₂-), ~3.4 (t, 2H, -CH₂-Br), ~3.6 (septet, 1H, -CH(CH₃)₂), ~1.2 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR | δ (ppm): ~72 (-O-CH₂-), ~30 (-CH₂-Br), ~70 (-CH(CH₃)₂), ~22 (-CH(CH₃)₂) |
| IR (cm⁻¹) | ~2970 (C-H stretch), ~1100 (C-O stretch), ~650 (C-Br stretch) |
| Mass Spec (m/z) | Molecular Ion: 166/168 (due to ⁷⁹Br/⁸¹Br isotopes). Major fragments may include loss of Br (m/z 87) and cleavage of the ether bond. |
Synthesis of this compound
The most common and direct synthesis of this compound is expected to be the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide.[1][2][3]
General Experimental Protocol: Williamson Ether Synthesis
This protocol describes the synthesis of this compound from isopropanol and 1,2-dibromoethane.
Materials:
-
Isopropanol
-
Sodium hydride (NaH)
-
1,2-Dibromoethane
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of isopropanol in anhydrous diethyl ether is prepared. To this solution, sodium hydride is added portion-wise at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium isopropoxide.
-
Ether Formation: 1,2-Dibromoethane is added dropwise to the solution of sodium isopropoxide at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting materials.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation to yield pure this compound.
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of this compound.
Reactivity and Potential Applications
Alkylating Agent
Due to the presence of a primary bromo-substituent, this compound is expected to act as an effective alkylating agent in the presence of suitable nucleophiles.[4][5] The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic attack, leading to the displacement of the bromide ion. This reactivity makes it a potentially useful building block in organic synthesis for the introduction of the 2-isopropoxyethyl moiety.
Relevance in Medicinal Chemistry and Drug Development
While no specific biological signaling pathways involving this compound have been identified in the current literature, its structural motifs are of interest in medicinal chemistry. Haloalkanes and ethers are functional groups present in numerous pharmaceuticals.[6][7] The introduction of a bromine atom can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[6] Bromoalkoxy moieties can be found in compounds with a range of biological activities, including potential cytotoxic effects against cancer cell lines.[8] The use of such alkylating agents is a cornerstone of many anticancer therapies.[9][10][11]
The logical relationship for its potential use as a synthetic intermediate can be visualized as follows:
Caption: Logical workflow for the use of this compound in synthesis.
Conclusion
This compound is a readily synthesizable haloalkane ether with potential as an alkylating agent in organic synthesis. While its direct biological applications are not yet documented, its structural features suggest it could serve as a valuable intermediate in the development of novel therapeutic agents. Further research is warranted to explore its reactivity profile and potential pharmacological activities.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. alkylating agents synthesis: Topics by Science.gov [science.gov]
- 6. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 7. mdpi.com [mdpi.com]
- 8. Crown Ether Host-Rotaxanes as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of DNA-Alkylating Antitumor Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-(2-Bromoethoxy)propane (CAS: 54149-16-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromoethoxy)propane is a haloalkane ether derivative. This document provides a comprehensive overview of its chemical and physical properties, generalized experimental protocols for its synthesis and analysis, and relevant safety information. This guide is intended for use by professionals in the fields of chemical research and drug development.
Chemical and Physical Properties
The following tables summarize the key physicochemical properties of this compound.
Table 1: General Information
| Property | Value |
| CAS Number | 54149-16-5 |
| Molecular Formula | C₅H₁₁BrO |
| IUPAC Name | This compound |
| Synonyms | 1-Brom-2-isopropoxy-aethan |
| Molecular Weight | 167.05 g/mol [1] |
Table 2: Physical Properties
| Property | Value | Source |
| Physical Form | Liquid | [1][2][3] |
| Boiling Point | 148.7 °C at 760 mmHg | [1][4] |
| Density | 1.275 g/cm³ | [1] |
| Purity | Typically ≥98% | [2][3] |
Table 3: Computed Properties
| Property | Value | Source |
| InChI | InChI=1S/C5H11BrO/c1-5(2)7-4-3-6/h5H,3-4H2,1-2H3 | [2][5] |
| InChIKey | KYKUZTBLYLKPIT-UHFFFAOYSA-N | [2][5] |
| Canonical SMILES | CC(C)OCCBr | [4][5] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not widely available in published literature. The following sections provide generalized procedures based on standard organic chemistry techniques for similar compounds.
Synthesis: Generalized Williamson Ether Synthesis
A common and effective method for the synthesis of ethers such as this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.
Reaction Scheme:
(CH₃)₂CHONa + BrCH₂CH₂Br → (CH₃)₂CHOCH₂CH₂Br + NaBr
Materials and Reagents:
-
Isopropyl alcohol
-
Sodium hydride (NaH) or Sodium metal (Na)
-
1,2-Dibromoethane
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of Sodium Isopropoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add isopropyl alcohol and a suitable solvent like anhydrous THF.
-
To this solution, carefully add sodium hydride (or sodium metal) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium isopropoxide.
-
Ether Formation: To the freshly prepared sodium isopropoxide solution, add 1,2-dibromoethane dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride (if any) by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts and wash them with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Analytical Methods: Generalized GC-MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis and purity assessment of volatile compounds like this compound.
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column suitable for the analysis of polar and non-polar compounds (e.g., DB-5ms, HP-5ms, or equivalent).
-
Autosampler for sample injection.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate. A typical concentration would be in the range of 100-1000 µg/mL.
-
GC-MS Conditions (Typical):
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MSD Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis: The identity of the compound can be confirmed by its retention time and the fragmentation pattern in the mass spectrum. Purity can be estimated by the relative area percentage of the main peak in the total ion chromatogram (TIC).
Spectroscopic Data (Predicted)
¹H NMR (Proton NMR):
-
A doublet corresponding to the two methyl groups of the isopropyl moiety.
-
A multiplet (septet) for the single proton of the isopropyl group.
-
A triplet for the methylene group adjacent to the oxygen atom.
-
A triplet for the methylene group adjacent to the bromine atom.
¹³C NMR (Carbon NMR):
-
A signal for the two equivalent methyl carbons of the isopropyl group.
-
A signal for the methine carbon of the isopropyl group.
-
A signal for the methylene carbon adjacent to the oxygen.
-
A signal for the methylene carbon adjacent to the bromine.
IR (Infrared) Spectroscopy:
-
C-H stretching vibrations for the alkyl groups in the region of 2850-3000 cm⁻¹.
-
A characteristic C-O-C stretching vibration for the ether linkage, typically in the range of 1050-1150 cm⁻¹.
-
A C-Br stretching vibration, which would appear in the fingerprint region, typically below 690 cm⁻¹.
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information on the biological activity or any associated signaling pathways for this compound. It is primarily considered a chemical intermediate for organic synthesis.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 4: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed[5] |
| H315 | Causes skin irritation[5] |
| H318 | Causes serious eye damage[5] |
| H319 | Causes serious eye irritation[2] |
| H335 | May cause respiratory irritation[2][5] |
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A laboratory coat.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] Recommended storage temperature is 2-8 °C.[2]
Disclaimer
This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All experimental work should be conducted by qualified personnel in a suitably equipped laboratory, following all institutional and governmental safety regulations. The provided experimental protocols are generalized and may require optimization.
References
An In-depth Technical Guide on 2-(2-Bromoethoxy)propane: Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive data on the physicochemical properties of 2-(2-Bromoethoxy)propane, a key reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility as an alkylating agent is highlighted through a generalized experimental workflow, providing a procedural framework for its application in the synthesis of advanced intermediates.
Physicochemical Properties
The fundamental molecular characteristics of this compound are summarized below. These data are critical for stoichiometric calculations, analytical characterization, and safety assessments.
| Property | Value | Reference |
| Molecular Formula | C5H11BrO | [1][2][3][4] |
| Molecular Weight | 167.05 g/mol | [1] |
| Alternate Molecular Weight | 167.04 g/mol | [2][3] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 54149-16-5 | [1][2][3] |
Hypothetical Experimental Protocol: Synthesis of a Novel Ether Linkage
The following protocol details a generalized procedure for the use of this compound as an alkylating agent to introduce an isopropoxyethyl group onto a nucleophilic substrate (e.g., a phenol or an amine), a common step in drug discovery and development.
Objective: To synthesize a target molecule via Williamson ether synthesis using this compound.
Materials:
-
This compound (Reagent Grade, >98%)
-
Nucleophilic Substrate (e.g., 4-nitrophenol)
-
Anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous Acetone (Solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica Gel for chromatography
-
Hexanes and Ethyl Acetate (Eluent)
Procedure:
-
Reactant Preparation:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the nucleophilic substrate (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 eq) as the base.
-
Add anhydrous acetone to create a slurry.
-
-
Alkylation Reaction:
-
Add this compound (1.1 eq) to the stirring slurry at room temperature.
-
Attach a condenser and heat the mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter off the solid potassium carbonate and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Redissolve the residue in DCM and water.
-
Transfer to a separatory funnel, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo.
-
Purify the crude product using flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient.
-
-
Analysis and Characterization:
-
Collect and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Characterize the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
-
Visualized Experimental Workflow
The logical flow of the experimental protocol is depicted in the following diagram, providing a clear, step-by-step visualization of the synthetic process.
Caption: Workflow for synthesis using this compound.
References
Spectroscopic Profile of 2-(2-Bromoethoxy)propane: A Predictive Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed, albeit predicted, spectroscopic profile of 2-(2-Bromoethoxy)propane. Due to the absence of publicly available experimental spectral data for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous compounds to forecast its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This predictive analysis serves as a valuable reference for researchers in compound identification, synthesis verification, and quality control.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of related compounds such as 2-bromopropane, 2-methoxypropane, and 1-bromo-2-methoxyethane.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Doublet | 6H | -CH(CH ₃)₂ |
| ~3.5 | Triplet | 2H | -OCH ₂CH₂Br |
| ~3.7 | Triplet | 2H | -OCH₂CH ₂Br |
| ~3.8 | Septet | 1H | -CH (CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~22 | -CH(C H₃)₂ |
| ~30 | -OCH₂C H₂Br |
| ~70 | -OC H₂CH₂Br |
| ~75 | -C H(CH₃)₂ |
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration |
| 2970-2850 | C-H stretch (alkane) |
| 1470-1450 | C-H bend (alkane) |
| 1120-1080 | C-O stretch (ether) |
| 650-550 | C-Br stretch (alkyl halide) |
Table 4: Predicted Major Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment |
| 167/169 | [M]⁺ (Molecular ion) |
| 123/125 | [M - C₃H₇]⁺ |
| 107/109 | [BrCH₂CH₂]⁺ |
| 59 | [CH(CH₃)₂O]⁺ |
| 43 | [CH(CH₃)₂]⁺ |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data discussed in this guide. Specific parameters may need to be optimized based on the instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A standard single-pulse experiment is typically used. Key parameters include a spectral width of 0-12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the volatile sample into the mass spectrometer, often via a gas chromatography (GC) inlet for separation and purification before analysis.
-
Ionization: The sample is vaporized and then ionized, typically using Electron Ionization (EI) at 70 eV.
-
Mass Analysis: The resulting molecular ions and fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of an organic compound like this compound.
An In-depth Technical Guide to the Reactivity of the Bromoethoxy Group in 2-(2-Bromoethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the bromoethoxy group in the molecule 2-(2-Bromoethoxy)propane. The document elucidates the principal reaction pathways, including nucleophilic substitution and elimination reactions, drawing upon established principles of organic chemistry. While specific kinetic and extensive quantitative data for this compound remains limited in publicly accessible literature, this guide extrapolates likely reactive behaviors based on analogous structures and provides a foundational understanding for researchers and professionals in drug development and chemical synthesis. This guide also presents a potential application in pharmaceutical synthesis, highlighting the relevance of the bromoethoxy moiety.
Introduction
This compound, with the chemical structure illustrated below, is a bifunctional molecule containing an ether linkage and a primary alkyl bromide. The reactivity of this compound is predominantly dictated by the bromoethoxy group, specifically the carbon-bromine bond. The bromine atom, being a good leaving group, renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. The presence of the isopropoxy group can also influence the reaction pathways through steric and electronic effects. Understanding the reactivity of this functional group is crucial for its application as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents.
Chemical Structure of this compound:
Principal Reaction Mechanisms
The bromoethoxy group in this compound primarily undergoes two major types of reactions: nucleophilic substitution and elimination. The competition between these pathways is influenced by several factors, including the nature of the nucleophile/base, the solvent, and the reaction temperature.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich species, replaces the bromide leaving group. Given that the bromine is attached to a primary carbon, the SN2 mechanism is the most probable pathway.
2.1.1. SN2 Mechanism
The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide ion departs. This concerted mechanism leads to an inversion of stereochemistry at the reaction center, although for the primary carbon in this compound, this is not a stereocenter.
A variety of nucleophiles can be employed to displace the bromide, leading to the formation of a diverse range of compounds.
-
Reaction with Amines: Primary and secondary amines are good nucleophiles that can react with this compound to form the corresponding secondary and tertiary amines, respectively. These reactions are fundamental in the synthesis of many biologically active molecules. The reaction with ammonia can also be used to introduce a primary amine group.[1][2][3][4]
-
Reaction with Thiols: Thiolate anions (RS⁻), formed by the deprotonation of thiols, are excellent nucleophiles and readily displace the bromide to form thioethers.
-
Reaction with Alcohols (Williamson Ether Synthesis): Alkoxides (RO⁻), the conjugate bases of alcohols, can act as nucleophiles to form new ethers. This reaction, known as the Williamson Ether Synthesis, is a versatile method for preparing unsymmetrical ethers.[5][6][7][8]
-
Reaction with Cyanide: The cyanide ion (CN⁻) is a potent nucleophile that introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine. This reaction is a valuable tool for carbon chain extension.[9]
-
Reaction with Azide: The azide ion (N₃⁻) is another effective nucleophile that can displace the bromide to form an alkyl azide. Alkyl azides are versatile intermediates that can be reduced to primary amines or used in cycloaddition reactions.
Factors Favoring SN2 Reactions:
-
Strong, unhindered nucleophiles: Species with high electron density and low steric bulk are more effective.
-
Polar aprotic solvents: Solvents like acetone, DMSO, and DMF solvate the cation but not the nucleophile, enhancing its reactivity.
-
Lower temperatures: Higher temperatures can favor the competing elimination reactions.
Elimination Reactions
Elimination reactions involve the removal of the bromine atom and a proton from an adjacent carbon atom, leading to the formation of a double bond (an alkene). For this compound, the most likely elimination pathway is the E2 mechanism.
2.2.1. E2 Mechanism
The E2 (Elimination, Bimolecular) reaction is a concerted, one-step process where a strong base removes a proton from the carbon adjacent to the one bearing the bromine, simultaneously with the departure of the bromide ion and the formation of a π-bond.
Factors Favoring E2 Reactions:
-
Strong, sterically hindered bases: Bases like potassium tert-butoxide (t-BuOK) are often used to promote elimination over substitution.
-
High temperatures: Elimination reactions are generally favored at higher temperatures.
-
Non-polar solvents: These solvents do not stabilize the charged transition state of SN2 reactions as effectively.
Application in Pharmaceutical Synthesis: The Case of Tamsulosin
In the synthesis of Tamsulosin, the bromoethoxy group reacts with a primary amine on the sulfonamide intermediate. This is a classic example of a nucleophilic substitution reaction (SN2) where the amine displaces the bromide to form a new carbon-nitrogen bond. This highlights the potential of this compound as a building block for introducing the isopropoxyethyl group into drug candidates.
Experimental Protocols and Data
Detailed experimental protocols and quantitative data for the reactions of this compound are not extensively reported in the literature. However, general procedures for analogous primary alkyl bromides can be adapted.
Table 1: General Reaction Conditions for Nucleophilic Substitution of Primary Alkyl Bromides
| Nucleophile | Reagent Example | Solvent | Typical Temperature (°C) | Product Type |
| Amine | R-NH₂ | Ethanol, Acetonitrile | 25 - 80 | Secondary Amine |
| Thiolate | R-SNa | Ethanol, DMF | 25 - 60 | Thioether |
| Alkoxide | R-ONa | Corresponding Alcohol, THF | 25 - Reflux | Ether |
| Cyanide | NaCN | DMSO, Ethanol | 50 - 100 | Nitrile |
| Azide | NaN₃ | DMF, Acetone | 50 - 100 | Alkyl Azide |
Table 2: General Reaction Conditions for Elimination of Primary Alkyl Bromides
| Base | Reagent Example | Solvent | Typical Temperature (°C) | Product Type |
| Sterically Hindered Base | Potassium tert-butoxide | tert-Butanol, THF | 50 - 100 | Alkene |
Note on Yields: Reaction yields are highly dependent on the specific reactants, conditions, and purification methods. For SN2 reactions with primary alkyl bromides, yields are typically moderate to high (60-90%). E2 reactions can also proceed in good yield, especially when substitution is disfavored by steric hindrance.
Logical Workflow for Reaction Pathway Prediction
The following diagram illustrates a simplified decision-making process for predicting the major product in reactions involving this compound.
Caption: A logical workflow for predicting the major reaction pathway of this compound.
Experimental Workflow for a Typical Nucleophilic Substitution Reaction
The following diagram outlines a general experimental workflow for conducting a nucleophilic substitution reaction with this compound.
Caption: A generalized experimental workflow for nucleophilic substitution reactions of this compound.
Conclusion
The bromoethoxy group in this compound is a versatile functional handle that primarily undergoes SN2 and E2 reactions. The choice of nucleophile/base, solvent, and temperature are critical parameters that can be tuned to favor one pathway over the other. While specific quantitative data for this molecule is not abundant, its reactivity can be reliably predicted based on the well-established principles of physical organic chemistry that govern the behavior of primary alkyl bromides. Its structural similarity to intermediates used in pharmaceutical synthesis suggests its potential as a valuable building block in drug discovery and development. Further experimental investigation is warranted to fully characterize its reaction kinetics and optimize conditions for specific synthetic transformations.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. brainly.in [brainly.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. youtube.com [youtube.com]
- 9. brainly.in [brainly.in]
Technical Guide on the Safe Handling of 2-(2-Bromoethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 2-(2-Bromoethoxy)propane (CAS No. 54149-16-5). Due to the limited availability of specific quantitative safety data for this compound, the recommendations provided are based on its known GHS hazard classifications and general best practices for handling structurally related alkyl bromides and bromoethers.
Chemical and Physical Properties
This compound is a liquid organic compound. A summary of its known and computed physical and chemical properties is presented in Table 1. Researchers should handle this compound with the understanding that not all toxicological and safety parameters have been extensively documented.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₁₁BrO | PubChem[1] |
| Molecular Weight | 167.05 g/mol | American Elements[2] |
| Appearance | Liquid | - |
| Boiling Point | 148.7 °C at 760 mmHg | - |
| Density | 1.275 g/cm³ | - |
| Flash Point | Data not available | - |
| Autoignition Temperature | Data not available | - |
| Lower Explosive Limit (LEL) | Data not available | - |
| Upper Explosive Limit (UEL) | Data not available | - |
| Solubility | Data not available | - |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The GHS classifications indicate significant health risks upon exposure.[1]
-
Pictograms:
-
GHS05: Corrosion
-
GHS07: Exclamation Mark
-
-
Signal Word: Danger
-
Hazard Statements:
-
Hazard Classes:
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and mitigate risks.
Engineering Controls
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and vapors, which can cause serious eye damage.
-
Skin Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. It is advisable to inspect gloves for any signs of degradation before use. A flame-retardant lab coat should also be worn.
-
Respiratory Protection: For operations that may generate high concentrations of vapor, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.
Handling Procedures
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of vapors.
-
Use non-sparking tools and equipment, especially when transferring the substance.
-
Ground all equipment when transferring large quantities to prevent static discharge.
-
Keep containers tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.
-
Keep containers tightly sealed.
-
Store separately from incompatible materials such as strong oxidizing agents, strong bases, and reactive metals.
-
Containers should be clearly labeled with the chemical name and all relevant hazard warnings.
Emergency Procedures
Immediate and appropriate action is critical in the event of a spill or personnel exposure.
Spill Response
-
Minor Spills (in a fume hood):
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spills (outside a fume hood or large volume):
-
Evacuate the area immediately.
-
Alert others and activate the emergency response system.
-
Restrict access to the spill area.
-
If it is safe to do so, increase ventilation to the area.
-
Await the arrival of trained emergency response personnel.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[4][5] If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with large amounts of lukewarm water for at least 15-20 minutes, holding the eyelids open.[6][7][8] Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4]
Waste Disposal
All waste containing this compound, including contaminated absorbents and PPE, must be treated as hazardous waste. Collect waste in a designated, properly labeled, and sealed container. Dispose of the chemical waste in accordance with all local, state, and federal regulations.
Experimental Protocols (General)
While specific experimental protocols for this compound are not widely published, the following general procedures for handling alkyl bromides in a research setting should be adapted.
-
Reaction Setup: All reactions should be conducted in a chemical fume hood. Glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to moisture.
-
Reagent Addition: this compound should be added to the reaction mixture slowly and in a controlled manner, for example, via a dropping funnel or a syringe pump.
-
Temperature Control: Be aware of the potential for exothermic reactions. Have a cooling bath (e.g., ice-water) readily available to manage the reaction temperature.
-
Work-up and Purification: Quench the reaction carefully. Extractions should be performed in a fume hood. Solvent removal should be done using a rotary evaporator with appropriate trapping of volatile organic compounds.
Logical Workflow for Safe Handling
The following diagram illustrates the key decision points and procedures for the safe handling of this compound from receipt to disposal.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. This compound | C5H11BrO | CID 3830823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]
- 4. en.hesperian.org [en.hesperian.org]
- 5. Skin Exposure First Aid - Trusted Poison Help - Missouri Poison Center [missouripoisoncenter.org]
- 6. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 7. thomasvisionclinic.com [thomasvisionclinic.com]
- 8. Mastering Eye Injury First Aid: A Guide for Advanced Responders — Delta Emergency Support Training [deltaemergency.com]
Technical Guide to the Solubility of 2-(2-Bromoethoxy)propane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This document serves as a technical guide on the solubility of 2-(2-bromoethoxy)propane. Due to the compound's specific nature, publicly available quantitative solubility data is scarce. Therefore, this guide focuses on the foundational principles of its solubility, provides a standardized experimental protocol for its determination, and outlines logical pathways relevant to its synthesis and handling.
Introduction and Physicochemical Properties
This compound is a halogenated ether. An understanding of its molecular structure is fundamental to predicting its solubility. The molecule contains a polar ether group (-O-) and a moderately polar carbon-bromine (C-Br) bond, while the isopropyl and ethyl groups are nonpolar. This combination suggests that the molecule has an overall moderate polarity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 54149-16-5 | PubChem[1] |
| Molecular Formula | C₅H₁₁BrO | PubChem[1] |
| Molecular Weight | 167.04 g/mol | PubChem[1] |
| Predicted Polarity | Moderately Polar | Based on structure |
Principles of Solubility
The principle of "like dissolves like" is the primary predictor of solubility. This means that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solvents (e.g., water, methanol, ethanol): These solvents are characterized by large dipole moments and the ability to form hydrogen bonds.
-
Nonpolar Solvents (e.g., hexane, toluene, carbon tetrachloride): These solvents have low dielectric constants and primarily interact through weaker van der Waals forces.
-
Intermediate Polarity Solvents (e.g., dichloromethane, tetrahydrofuran, acetone): These solvents possess characteristics of both polar and nonpolar solvents.
Given the moderate polarity of this compound, it is expected to be highly soluble or miscible with solvents of intermediate polarity. It should also exhibit significant solubility in many common nonpolar and polar aprotic solvents, but limited solubility in highly polar, protic solvents like water.
Quantitative Solubility Data
Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. For research and development purposes, this data must be determined experimentally. The following table is provided as a template for recording such experimental findings.
Table 2: Experimentally Determined Solubility of this compound (Template)
| Solvent | Solvent Type | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Hexane | Nonpolar | 25 | Data to be determined | |
| Toluene | Nonpolar, Aromatic | 25 | Data to be determined | |
| Diethyl Ether | Moderately Polar | 25 | Data to be determined | |
| Dichloromethane | Moderately Polar | 25 | Data to be determined | |
| Acetone | Polar, Aprotic | 25 | Data to be determined | |
| Ethyl Acetate | Moderately Polar | 25 | Data to be determined | |
| Acetonitrile | Polar, Aprotic | 25 | Data to be determined | |
| Methanol | Polar, Protic | 25 | Data to be determined | |
| Ethanol | Polar, Protic | 25 | Data to be determined | |
| Water | Polar, Protic | 25 | Data to be determined |
Experimental Protocol for Solubility Determination
The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a liquid solute in a solvent.[2]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solute)
-
Selected organic solvent(s)
-
Scintillation vials or sealed flasks
-
Thermostatically controlled shaker or water bath
-
Centrifuge (optional)
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable quantitative analytical instrument.[3]
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution: Add an excess of this compound to a known volume of the solvent in a sealed vial. The presence of a separate, undissolved phase of the solute should be visible.
-
Equilibration: Place the vials in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for at least 2 hours to allow the two phases to separate. If separation is slow, the mixture can be centrifuged.
-
Sampling: Carefully withdraw an aliquot of the clear, saturated solvent phase using a syringe. Immediately pass the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microdroplets.
-
Quantification:
-
Record the mass of the filtered sample.
-
Dilute the sample to a known volume with the same solvent.
-
Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC-FID or another appropriate analytical method.
-
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in grams per 100 mL or moles per liter.
Visualizations
Logical Workflow and Synthetic Pathway
The following diagrams illustrate key logical processes associated with the use and synthesis of this compound.
Caption: Workflow for Isothermal Shake-Flask Solubility Determination.
Caption: Plausible Williamson Ether Synthesis pathway for the compound.
References
The Versatility of 2-(2-Bromoethoxy)propane: An In-depth Technical Guide for Organic Chemists
Abstract
This technical guide provides a comprehensive overview of the potential applications of 2-(2-Bromoethoxy)propane in organic chemistry. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the utility of this compound as a versatile alkylating agent and a protective group. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its practical application in the synthesis of complex organic molecules, including heterocyclic frameworks relevant to medicinal chemistry.
Introduction
This compound, a halogenated ether, presents itself as a valuable building block in modern organic synthesis. Its bifunctional nature, possessing both a reactive bromine atom susceptible to nucleophilic substitution and an isopropoxy group, allows for the strategic introduction of the 2-isopropoxyethyl moiety into a variety of molecular scaffolds. This guide explores its documented and potential applications, with a focus on its role in the alkylation of heteroatoms and as a protecting group for hydroxyl functionalities.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis.
| Property | Value | Reference |
| CAS Number | 54149-16-5 | [1] |
| Molecular Formula | C₅H₁₁BrO | [1] |
| Molecular Weight | 167.04 g/mol | [1] |
| Boiling Point | 148.7 °C | [2] |
| Appearance | Colorless liquid | [3] |
| SMILES | CC(C)OCCBr | [1] |
| InChIKey | KYKUZTBLYLKPIT-UHFFFAOYSA-N | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the reaction of 2-isopropoxyethanol with a brominating agent.
General Synthesis Workflow
References
Methodological & Application
Application Notes and Protocols for 2-(2-Bromoethoxy)propane as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromoethoxy)propane is a versatile alkylating agent utilized in organic synthesis to introduce the 2-isopropoxyethyl moiety onto various nucleophilic substrates. This functional group can be strategically incorporated into molecules of interest in medicinal chemistry and materials science to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability. As a primary alkyl bromide, this compound is an effective electrophile for O-, N-, and S-alkylation reactions, typically proceeding via an S(_N)2 mechanism. These application notes provide an overview of its utility and offer detailed protocols for its use in key synthetic transformations.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₅H₁₁BrO |
| Molecular Weight | 167.04 g/mol |
| CAS Number | 54149-16-5 |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 139.9-140.2 °C (at 743 Torr) |
| Density | 1.2609 g/cm³ |
| Solubility | Soluble in common organic solvents |
Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
General Considerations for Alkylation Reactions
The success of alkylation reactions using this compound is dependent on several factors, including the choice of base, solvent, and reaction temperature. For the alkylation of phenols, amines, and thiols, the reaction generally proceeds via an S(_N)2 pathway. Key considerations include:
-
Base: A suitable base is required to deprotonate the nucleophile (phenoxide, amine, or thiolate), increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N). The strength of the base should be matched to the acidity of the nucleophile.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), and acetone are typically employed to facilitate S(_N)2 reactions.
-
Temperature: The reaction temperature can be adjusted to control the reaction rate. Heating is often necessary to drive the reaction to completion in a reasonable timeframe.
The general workflow for an alkylation reaction with this compound is depicted below.
Caption: General workflow for alkylation reactions.
Application Notes and Protocols
O-Alkylation of Phenols
The O-alkylation of phenols with this compound provides a straightforward route to aryl isopropyl ethers. This reaction, a variation of the Williamson ether synthesis, is widely used in the synthesis of pharmaceuticals and other fine chemicals.
Reaction Scheme:
Caption: O-Alkylation of a phenol.
Experimental Protocol: Synthesis of 1-(2-(Isopropoxy)ethoxy)benzene
-
Materials:
-
Phenol
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of phenol (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Quantitative Data (Representative):
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 6 | 85-95 |
N-Alkylation of Amines
N-alkylation with this compound is a valuable method for the synthesis of secondary and tertiary amines, which are common structural motifs in active pharmaceutical ingredients.
Reaction Scheme:
Caption: N-Alkylation of an amine.
Experimental Protocol: Synthesis of N-(2-Isopropoxyethyl)-2,6-diethylaniline
-
Materials:
-
2,6-Diethylaniline
-
This compound (or the chloro-analog as per literature)
-
Iron(II) chloride (FeCl₂) (catalyst)
-
Dichloromethane (DCM)
-
10% Sodium hydroxide (NaOH) solution
-
-
Procedure (Adapted from KR920000266B1):
-
In a three-necked flask, combine 2,6-diethylaniline (1.0 eq) and this compound (2.0 eq).
-
Add iron(II) chloride (0.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 150 °C) for 15 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with a 10% sodium hydroxide solution until the aqueous layer is neutral to slightly basic (pH 7-8).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain N-(2-isopropoxyethyl)-2,6-diethylaniline.
-
Quantitative Data:
| Substrate | Alkylating Agent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,6-Diethylaniline | 1-Propoxy-2-chloroethane | FeCl₂ | 150 | 15 | 92.0 | KR920000266B1 |
S-Alkylation of Thiols
The S-alkylation of thiols is an efficient method for the preparation of thioethers. Thiolates are excellent nucleophiles and readily react with primary alkyl halides like this compound.
Reaction Scheme:
Caption: S-Alkylation of a thiol.
Experimental Protocol: Synthesis of (2-(Isopropoxy)ethyl)(phenyl)sulfane
-
Materials:
-
Thiophenol
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of thiophenol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data (Representative):
| Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | RT | 4 | 90-98 |
Conclusion
This compound is a valuable and efficient alkylating agent for the introduction of the 2-isopropoxyethyl group onto a variety of nucleophiles. The protocols provided herein serve as a starting point for the development of specific synthetic procedures. Optimization of reaction conditions may be necessary to achieve the desired outcome for a particular substrate. The versatility of this reagent makes it a useful tool for chemists in the fields of drug discovery and materials science.
References
Application Notes and Protocols: The Utility of "2-(2-Bromoethoxy)propane" in Protecting Group Chemistry
Abstract
Protecting groups are fundamental tools in modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. This document provides a detailed overview of the application of "2-(2-Bromoethoxy)propane" as a potential protecting group for hydroxyl functionalities. While not a conventionally utilized protecting group, its structure suggests a plausible role in forming a 2-(isopropoxy)ethyl ether. These notes will cover the theoretical basis for its use, proposed experimental protocols for both protection and deprotection, and the anticipated stability of the resulting protected compound.
Introduction
In the synthesis of complex organic molecules, such as pharmaceuticals and natural products, the selective protection and deprotection of functional groups is a critical strategy. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild and specific conditions without affecting other functional groups.
"this compound" (IUPAC name: this compound) is a bifunctional molecule containing both an ether linkage and a reactive alkyl bromide. This structure suggests its potential use in the formation of a 2-(isopropoxy)ethyl ether with a hydroxyl group, effectively protecting it from unwanted reactions. The protection reaction would likely proceed via a Williamson ether synthesis, a well-established method for forming ethers.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₁₁BrO |
| Molecular Weight | 167.04 g/mol |
| IUPAC Name | This compound |
| CAS Number | 54149-16-5 |
Proposed Reaction and Mechanism
The protection of an alcohol with "this compound" is anticipated to follow a Williamson ether synthesis pathway. This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces the bromide ion from "this compound" in an Sₙ2 reaction.
Protection of a Primary Alcohol Workflow
Caption: Workflow for the protection of an alcohol.
Experimental Protocols (Proposed)
Due to the limited availability of specific literature protocols for "this compound" as a protecting group, the following are proposed methods based on standard Williamson ether synthesis procedures. Optimization of these conditions for specific substrates would be necessary.
Protocol 1: Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes to an hour to ensure complete formation of the alkoxide.
-
Add "this compound" dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of the 2-(Isopropoxy)ethyl Ether
The cleavage of the resulting 2-(isopropoxy)ethyl ether is expected to be challenging under mild conditions due to the stability of the ether linkage. Strong acidic conditions are generally required to cleave such ethers.[1]
Materials:
-
Protected alcohol
-
Hydrobromic acid (HBr, 48% aqueous solution) or Hydroiodic acid (HI, 57% aqueous solution)
-
Acetic acid (optional, as a co-solvent)
Procedure:
-
Dissolve the protected alcohol in a minimal amount of a suitable co-solvent if necessary (e.g., acetic acid).
-
Add an excess of concentrated HBr or HI.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize carefully with a base (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by flash column chromatography.
Stability of the Protected Group
The 2-(isopropoxy)ethyl ether protecting group is expected to be stable under a variety of conditions, which is a key attribute for a protecting group.
| Condition | Expected Stability |
| Strongly Basic (e.g., NaOH, LDA) | Stable |
| Mildly Acidic (e.g., acetic acid) | Likely Stable |
| Strongly Acidic (e.g., HBr, HI, reflux) | Labile[1] |
| Oxidizing Agents (e.g., PCC, KMnO₄) | Likely Stable |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Stable |
Logical Relationship for Deprotection
Caption: Deprotection of the 2-(isopropoxy)ethyl ether.
Discussion and Conclusion
The use of "this compound" as a protecting group for alcohols presents a theoretically sound, yet practically undocumented, strategy. The formation of the 2-(isopropoxy)ethyl ether via Williamson ether synthesis is a plausible and well-understood reaction. The resulting ether is expected to be robust and withstand a variety of synthetic transformations.
However, the primary drawback of this potential protecting group lies in the harsh conditions required for its removal. The cleavage of simple alkyl ethers necessitates the use of strong, corrosive acids like HBr or HI, often at elevated temperatures.[1] These conditions may not be compatible with sensitive functional groups present in complex molecules, thereby limiting the orthogonality and broad applicability of this protecting group.
For researchers in drug development and complex molecule synthesis, the ideal protecting group strategy involves mild and highly selective deprotection methods. While the 2-(isopropoxy)ethyl group may offer stability, its removal protocol lacks the finesse required for many modern synthetic challenges. Further research would be needed to explore milder deprotection strategies, perhaps involving Lewis acids or other specialized reagents, to enhance the utility of "this compound" as a viable protecting group in the synthetic chemist's toolbox.
Disclaimer
The experimental protocols provided herein are proposed based on general chemical principles and have not been validated through specific literature precedents for "this compound". Researchers should exercise caution and perform small-scale optimization experiments before applying these methods to valuable substrates. All laboratory work should be conducted with appropriate safety precautions.
References
Application Notes and Protocols for the Synthesis of Ethers using 2-(2-Bromoethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromoethoxy)propane is a valuable alkylating agent for the synthesis of a variety of ethers, particularly through the Williamson ether synthesis. This method offers a reliable pathway to introduce the 2-isopropoxyethyl moiety onto various nucleophilic substrates, such as phenols and alkoxides. The resulting ether products can be of significant interest in medicinal chemistry and drug discovery, as the introduction of such groups can modulate the physicochemical properties of a molecule, including lipophilicity, solubility, and metabolic stability. Ethers are a common structural motif in many biologically active compounds and approved drugs.[1]
The Williamson ether synthesis is a robust and versatile SN2 reaction where an alkoxide or phenoxide ion acts as a nucleophile to displace a halide from an alkyl halide, in this case, the bromide from this compound. This reaction is particularly effective with primary alkyl halides like this compound, as they are less prone to competing elimination reactions.
Key Applications
The 2-isopropoxyethyl group introduced by this reagent can be found in various molecules of pharmaceutical interest. While specific biological activities of ethers derived directly from this compound are not extensively documented in publicly available literature, the ether linkage is a critical component in many therapeutic agents. For instance, ethers are found in local anesthetics and can be part of drug delivery systems.[2] Furthermore, certain polyoxyethylene alkyl ethers have been shown to inhibit P-glycoprotein, a transporter involved in multidrug resistance, by increasing membrane fluidity and inhibiting its ATPase activity.[3]
Experimental Protocols
This section provides a detailed protocol for a representative Williamson ether synthesis using this compound and a phenolic substrate. The following is a well-established method for the synthesis of aryl ethers.
Synthesis of 1-(2-(Isopropoxy)ethoxy)-4-nitrobenzene
This protocol details the reaction of 4-nitrophenol with this compound to yield 1-(2-(isopropoxy)ethoxy)-4-nitrobenzene.
Reaction Scheme:
Materials:
-
4-Nitrophenol
-
This compound
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-nitrophenol (1.0 eq), anhydrous potassium carbonate (3.0 eq), and anhydrous acetone.
-
Addition of Alkylating Agent: To the stirring suspension, add this compound (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetone.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 1-(2-(isopropoxy)ethoxy)-4-nitrobenzene.
Quantitative Data Summary:
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 1-(2-(isopropoxy)ethoxy)-4-nitrobenzene.
| Parameter | Value |
| Reactants | |
| 4-Nitrophenol | 1.0 eq |
| This compound | 1.2 eq |
| Potassium Carbonate | 3.0 eq |
| Solvent | Anhydrous Acetone |
| Reaction Temperature | Reflux (approx. 56 °C) |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 70 - 85% |
| Purification Method | Silica Gel Column Chromatography |
Visualizations
Experimental Workflow for Williamson Ether Synthesis
The following diagram illustrates the general workflow for the synthesis of ethers using this compound.
Caption: General workflow for Williamson ether synthesis.
Potential Logical Relationship in Drug Discovery
The diagram below illustrates a potential logical pathway for how the synthesis of novel ethers using this compound could be integrated into a drug discovery program, particularly in the context of overcoming multidrug resistance.
Caption: Drug discovery workflow for novel ethers.
References
Application Notes and Protocols for the Reaction of 2-(2-Bromoethoxy)propane with Alcohols and Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromoethoxy)propane is a valuable bifunctional reagent utilized in organic synthesis, particularly for the introduction of the 2-isopropoxyethoxy moiety onto various scaffolds. This structural motif is of interest in medicinal chemistry and materials science due to its modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability. The primary reaction involving this compound with alcohols and phenols is the Williamson ether synthesis, a robust and versatile method for forming ether linkages. This document provides detailed application notes, experimental protocols, and quantitative data for the reaction of this compound with both aliphatic alcohols and phenols, highlighting its utility in the synthesis of key intermediates for drug development.
Reaction with Phenols: Synthesis of a Bisoprolol Intermediate
A significant application of the 2-isopropoxyethoxy group is in the synthesis of the beta-blocker Bisoprolol. The key intermediate, 4-((2-isopropoxyethoxy)methyl)phenol, is synthesized from 4-hydroxybenzyl alcohol and a precursor to the 2-isopropoxyethoxy group. While this industrial synthesis often employs 2-isopropoxyethanol under acidic conditions, the underlying principle of forming the ether bond is analogous to the reaction with this compound under basic conditions (Williamson ether synthesis).
Quantitative Data for the Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol
The following table summarizes data from an industrial-scale synthesis, which provides valuable insights into reaction conditions and expected outcomes.
| Parameter | Method A (Lab Scale with Toluene) | Method B (Industrial Scale, Neat) |
| Starting Phenol | 4-hydroxybenzyl alcohol | 22.5 kg 4-hydroxybenzyl alcohol |
| Alkylating Agent Precursor | 2-isopropoxyethanol | 280 L 2-isopropoxyethanol |
| Catalyst/Base | Sulfuric acid adsorbed on silica gel | 22.5 kg Amberlyst-15 resin |
| Solvent | Toluene | 2-isopropoxyethanol (reactant and solvent) |
| Temperature | Ambient | 0-5°C initially, then 15-20°C |
| Reaction Time | Monitored by TLC | 12 hours |
| Yield | High (specifics not reported) | 36-38 kg of 4-((2-isopropoxyethoxy)methyl)phenol[1] |
Experimental Protocol: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol (Industrial Scale)[1]
This protocol details the synthesis of a key intermediate for the drug Bisoprolol, demonstrating the formation of an ether linkage with a phenol.
Materials:
-
4-Hydroxybenzyl alcohol (22.5 kg)
-
2-Isopropoxyethanol (280 L)
-
Amberlyst-15 resin (22.5 kg)
-
Potassium carbonate (1.0 kg)
Procedure:
-
Charge a 400 L reactor with 280 L of 2-isopropoxyethanol and cool to 0°C.
-
Add 22.5 kg of Amberlyst-15 resin in one portion.
-
Add 22.5 kg of 4-hydroxybenzyl alcohol in small portions (2 kg each) at 0-5°C over approximately 5 hours.
-
Stir the reaction mixture at 0-5°C for 2 hours.
-
Raise the temperature to 15-20°C and maintain for 10 hours.
-
Filter the Amberlyst-15 resin and wash it with 2-isopropoxyethanol.
-
Collect the filtrate and add 1.0 kg of potassium carbonate to neutralize the acidic catalyst.
-
Stir for one hour and then filter to remove the potassium carbonate.
-
Distill the excess 2-isopropoxyethanol from the reaction mixture under reduced pressure to obtain 36-38 kg of 4-((2-isopropoxyethoxy)methyl)phenol.
Signaling Pathway and Workflow Diagrams
Caption: General reaction scheme for the Williamson ether synthesis of phenols with this compound.
Caption: A typical experimental workflow for the Williamson ether synthesis.
Reaction with Alcohols: General Protocol
The reaction of this compound with alcohols follows the same Williamson ether synthesis pathway. The alcohol is first deprotonated with a strong base to form the corresponding alkoxide, which then acts as a nucleophile.
Quantitative Data for Representative Williamson Ether Synthesis
| Parameter | Representative Values |
| Alcohol | Primary or Secondary Alcohol (e.g., Ethanol, Isopropanol) |
| Alkyl Halide | This compound |
| Base | Sodium Hydride (NaH), Potassium Carbonate (K2CO3), Sodium Hydroxide (NaOH) |
| Solvent | DMF, THF, Acetonitrile |
| Temperature | Room Temperature to Reflux (e.g., 80°C) |
| Reaction Time | 2 - 24 hours |
| Yield | Typically 60-90% (highly dependent on substrate and conditions) |
Experimental Protocol: General Procedure for the Synthesis of Alkyl Ethers
This protocol provides a general method for the reaction of an alcohol with this compound. The specific conditions may require optimization depending on the alcohol used.
Materials:
-
Alcohol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0°C and add this compound (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Conclusion
This compound is a versatile reagent for the synthesis of ethers containing the 2-isopropoxyethoxy moiety. The Williamson ether synthesis provides a reliable method for its reaction with a wide range of alcohols and phenols. The provided protocols and data serve as a valuable starting point for researchers and drug development professionals in the design and execution of synthetic routes incorporating this useful building block. Optimization of reaction conditions for specific substrates is recommended to achieve optimal yields and purity.
References
Application Notes and Protocols: The Role of 2-(2-Bromoethoxy)propane in the Synthesis of Pharmaceutical Intermediates
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of medicinal chemistry and drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. The introduction of specific alkyl ether moieties can significantly influence a molecule's properties, including solubility, lipophilicity, metabolic stability, and binding affinity to biological targets. 2-(2-Bromoethoxy)propane is a valuable alkylating agent for this purpose, serving as a versatile building block for incorporating the isopropoxyethyl group onto various nucleophilic scaffolds. This functional group can act as a flexible linker or a terminal chain, providing a means to explore new chemical space and enhance drug-like properties.
These application notes provide a detailed overview of the utility of this compound in the synthesis of pharmaceutical intermediates, focusing on the O-alkylation of phenolic compounds—a common transformation in drug development. The following sections include a representative experimental protocol, structured quantitative data, and diagrams illustrating the synthetic workflow and its relevance in a broader drug discovery context.
I. Synthesis of a Representative Pharmaceutical Intermediate
A common application for this compound is the Williamson ether synthesis, where it reacts with a phenolic substrate in the presence of a base to form an aryl ether. This reaction is a fundamental tool for modifying the hydroxyl group of phenolic intermediates, which are prevalent in a wide range of bioactive molecules.
Reaction Scheme:
The reaction described is the O-alkylation of 4-hydroxyphenylacetamide (a common analgesic and a representative phenolic compound) with this compound to yield 4-(2-(isopropoxy)ethoxy)phenylacetamide.
Application Notes and Protocols for Williamson Ether Synthesis with 2-(2-Bromoethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1][2] This reaction proceeds via a bimolecular nucleophilic substitution (S(N)2) mechanism, wherein an alkoxide or phenoxide nucleophile displaces a halide or other suitable leaving group from an alkylating agent.[2] The use of functionalized alkyl halides, such as 2-(2-Bromoethoxy)propane, allows for the introduction of more complex ether moieties, which are prevalent in pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and a comprehensive protocol for the Williamson ether synthesis utilizing this compound as the electrophile.
Core Reaction and Principles
The Williamson ether synthesis is fundamentally an S(_N)2 reaction.[2] For optimal results, primary alkyl halides are preferred as they are less susceptible to competing elimination reactions (E2).[2][3] The strength of the nucleophile, typically an alkoxide generated by deprotonating an alcohol with a strong base (e.g., sodium hydride), is a critical factor for the reaction's success.[2] The choice of solvent is also important, with polar aprotic solvents often favoring the S(_N)2 pathway.
In the context of this protocol, this compound serves as the primary alkyl halide. The reaction involves its treatment with an alkoxide, for instance, sodium ethoxide, to yield the corresponding ether product.
Quantitative Data Summary
As no specific experimental data for the Williamson ether synthesis with this compound was found in the literature, the following tables present hypothetical, yet realistic, quantitative data for a reaction with sodium ethoxide. These tables are intended to serve as a guide for researchers designing their experiments.
Table 1: Reactant and Reagent Specifications
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Concentration | Volume (mL) | Moles (mmol) | Equivalents |
| This compound | C₅H₁₁BrO | 167.04 | - | 1.0 | 5.98 | 1.0 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 21% in Ethanol | 2.6 | 7.18 | 1.2 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | - | 20 | - | - |
Table 2: Reaction Conditions and Performance
| Parameter | Value |
| Reaction Temperature | 78 °C (Reflux) |
| Reaction Time | 4 hours |
| Theoretical Yield (g) | 1.05 |
| Actual Yield (g) | 0.89 |
| Percent Yield (%) | 85% |
Experimental Protocol
This protocol details a representative Williamson ether synthesis using this compound and sodium ethoxide.
Materials:
-
This compound
-
Sodium ethoxide solution (21% in ethanol)
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 20 mL of anhydrous ethanol.
-
Addition of Alkoxide: Under an inert atmosphere (e.g., nitrogen or argon), add 2.6 mL of a 21% sodium ethoxide solution in ethanol to the flask.
-
Addition of Alkyl Halide: While stirring, add 1.0 mL (5.98 mmol) of this compound dropwise to the sodium ethoxide solution at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) using a heating mantle. Maintain the reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with 30 mL of saturated aqueous ammonium chloride solution, followed by 30 mL of brine.
-
-
Drying and Solvent Removal:
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude product can be further purified by fractional distillation or column chromatography to yield the pure ether.
Visualizations
Diagram 1: Reaction Mechanism
Caption: SN2 mechanism of the Williamson ether synthesis.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Handle sodium ethoxide, a corrosive and flammable substance, in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
This compound is a halogenated organic compound and should be handled with care to avoid inhalation and skin contact.
-
The reaction generates flammable ethanol vapors; ensure adequate ventilation and avoid open flames.
-
Always add reagents slowly and control the reaction temperature to prevent uncontrolled exothermic reactions.
Conclusion
The Williamson ether synthesis is a highly effective method for the preparation of ethers from functionalized alkyl halides like this compound. By following the detailed protocol and adhering to safety precautions, researchers can successfully synthesize novel ether compounds for various applications in drug discovery and materials science. The provided hypothetical data serves as a practical starting point for experimental design and optimization.
References
Application Notes and Protocols for the Deprotection of the 2-(Isopropoxy)ethyl Ether Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(isopropoxy)ethyl (IPE) ether group is a protecting group for alcohols. While its application in organic synthesis is documented, specific protocols for its cleavage are not extensively reported in readily available literature. However, due to its structural similarity to the widely used 2-methoxyethoxymethyl (MEM) ether, deprotection methods established for MEM ethers are expected to be largely applicable. This document provides a detailed overview of these methods, including experimental protocols and quantitative data, to serve as a comprehensive guide for the deprotection of the IPE group. The provided protocols are based on established procedures for analogous ether protecting groups and should be optimized for specific substrates.
Deprotection Methodologies
The cleavage of alkoxyethyl ethers such as the IPE group can be broadly categorized into two main approaches: acid-catalyzed hydrolysis and oxidative cleavage.
Acid-Catalyzed Deprotection
Acid-catalyzed cleavage is the most common method for the deprotection of alkoxyethyl ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack or elimination. Both Brønsted and Lewis acids are effective reagents for this transformation.
The general mechanism involves the initial protonation of the ether oxygen, making it a better leaving group. Subsequently, the C-O bond is cleaved through either an SN1 or SN2 pathway, depending on the substrate and reaction conditions.
Caption: General mechanism of acid-catalyzed ether deprotection.
The following table summarizes various acidic conditions reported for the deprotection of the analogous MEM ethers. These conditions can serve as a starting point for optimizing the deprotection of IPE ethers.
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| ZnBr₂ | CH₂Cl₂ | 25 | 2-6 h | 85-95 | [Generic MEM deprotection protocols] |
| MgBr₂ | Et₂O | 25 | 12 h | ~90 | [Generic MEM deprotection protocols] |
| TiCl₄ | CH₂Cl₂ | 0 | 1-3 h | 90-98 | [Generic MEM deprotection protocols] |
| CeCl₃·7H₂O | CH₃CN | Reflux | 1.5-4 h | 90-98 | [1] |
| Pyridinium p-toluenesulfonate (PPTS) | t-BuOH/H₂O | 80 | 12 h | ~85 | [Generic MEM deprotection protocols] |
| Trifluoroacetic acid (TFA) | CH₂Cl₂/H₂O | 0-25 | 1-4 h | Variable | [Generic MEM deprotection protocols] |
| Formic Acid | THF/H₂O | 25 | 24-48 h | Variable | [Generic MEM deprotection protocols] |
This protocol is a general procedure for the Lewis acid-catalyzed cleavage of alkoxyethyl ethers.
Materials:
-
IPE-protected alcohol
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Zinc bromide (ZnBr₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the IPE-protected alcohol (1.0 eq) in anhydrous dichloromethane (0.1-0.2 M).
-
Add zinc bromide (2.0-5.0 eq) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture vigorously and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Oxidative Deprotection
Oxidative cleavage provides an alternative, often milder, method for the deprotection of certain ether protecting groups. Reagents like cerium(IV) ammonium nitrate (CAN) can be effective for this purpose.
The workflow for oxidative deprotection typically involves the reaction of the protected substrate with an oxidizing agent, followed by workup and purification.
Caption: General workflow for oxidative deprotection of an ether.
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cerium(IV) ammonium nitrate (CAN) | CH₃CN/H₂O (9:1) | 0-25 | 15-60 min | 80-95 | [Generic MEM deprotection protocols] |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | CH₂Cl₂/H₂O | 25 | 1-8 h | 70-90 | [Generic MEM deprotection protocols] |
This protocol describes a general procedure for the oxidative cleavage of alkoxyethyl ethers.
Materials:
-
IPE-protected alcohol
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Cerium(IV) ammonium nitrate (CAN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the IPE-protected alcohol (1.0 eq) in a mixture of acetonitrile and water (e.g., 9:1 v/v) to a concentration of 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add cerium(IV) ammonium nitrate (2.0-2.5 eq) portion-wise over 5-10 minutes.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature while monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stability of the 2-(Isopropoxy)ethyl Ether Group
The 2-isopropoxyethoxymethyl ether moiety is a key structural component in the synthesis of the pharmaceutical agent Bisoprolol and its related impurities.[2] In the documented synthetic routes to Bisoprolol, this group is introduced early in the synthesis and is carried through multiple subsequent steps, including reactions with epichlorohydrin and isopropylamine.[3] This indicates that the 2-isopropoxyethoxymethyl ether is a robust protecting group, stable to basic and nucleophilic conditions. Its removal is not described in these synthetic sequences, suggesting it is a permanent part of the final molecule in this context. This inherent stability under a range of conditions should be a key consideration when planning a synthetic strategy that utilizes this group for protection.
Logical Decision-Making for Deprotection Strategy
The choice of deprotection method will depend on the overall molecular structure and the presence of other functional groups. The following diagram illustrates a simplified decision-making process.
Caption: Decision tree for selecting a deprotection strategy.
Conclusion
While direct experimental data for the deprotection of the 2-(isopropoxy)ethyl ether group is limited, the established protocols for the analogous MEM group provide a strong foundation for developing effective cleavage strategies. Both acid-catalyzed and oxidative methods are viable, and the choice of reagent should be guided by the chemical compatibility of the substrate. The notable stability of the 2-isopropoxyethoxymethyl ether in the synthesis of Bisoprolol highlights its robustness, a factor that must be considered during synthetic planning. It is imperative that the proposed conditions are empirically tested and optimized for each specific substrate to ensure efficient and clean deprotection.
References
Application Notes and Protocols for the Reaction of 2-(2-Bromoethoxy)propane with Amines and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the reaction of 2-(2-bromoethoxy)propane with a variety of amines and other nucleophiles. This compound is a valuable alkylating agent for the introduction of the 2-isopropoxyethyl moiety, a common structural motif in medicinal chemistry. The protocols outlined herein describe methodologies for N-alkylation of primary and secondary amines, both aromatic and aliphatic, as well as O-alkylation of phenols and S-alkylation of thiols. These reactions are fundamental transformations in the synthesis of diverse molecular architectures for drug discovery and development.
Introduction
This compound serves as a key building block in organic synthesis, enabling the facile introduction of the 2-isopropoxyethyl group onto various nucleophilic substrates. This functional group can impart desirable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates. The primary reactions of this compound involve nucleophilic substitution, where the bromide leaving group is displaced by a nucleophile. This document details the application of this reagent in N-alkylation of amines and O-alkylation via the Williamson ether synthesis, as well as its reaction with other important nucleophiles.
Reaction of this compound with Amines (N-Alkylation)
The reaction of this compound with primary and secondary amines proceeds via a nucleophilic substitution (SN2) mechanism to afford the corresponding N-alkylated products. A common challenge in the alkylation of primary amines is the potential for over-alkylation to form secondary and tertiary amines.[1][2] Careful control of reaction conditions, such as the stoichiometry of the reactants, is crucial to achieve mono-alkylation.
General Reaction Scheme:
Protocol 1: N-Alkylation of a Primary Aromatic Amine (e.g., Aniline)
This protocol describes a general procedure for the selective mono-N-alkylation of a primary aromatic amine.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of aniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(2-(isopropoxy)ethyl)aniline.
Protocol 2: N-Alkylation of a Secondary Heterocyclic Amine (e.g., Morpholine)
This protocol outlines the N-alkylation of a secondary cyclic amine.
Materials:
-
This compound
-
Morpholine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve morpholine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Add this compound (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield 4-(2-isopropoxyethyl)morpholine.
Reaction of this compound with Phenols (Williamson Ether Synthesis)
The Williamson ether synthesis is a reliable method for the preparation of ethers from an alkoxide and an alkyl halide.[3][4] In this case, a phenol is first deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace the bromide from this compound. This reaction is particularly useful in the synthesis of pharmaceutical intermediates, such as analogs of bisoprolol.[3][5][6]
General Reaction Scheme:
Protocol 3: O-Alkylation of a Substituted Phenol
This protocol is analogous to the synthesis of key intermediates in the production of drugs like bisoprolol, where a substituted phenol is alkylated.[3][6]
Materials:
-
This compound
-
4-Hydroxybenzyl alcohol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetone
-
Toluene
-
Water
Procedure:
-
Dissolve 4-hydroxybenzyl alcohol (1.0 eq) in DMF or acetone.
-
Add a suitable base such as powdered sodium hydroxide (1.2 eq) or potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with toluene.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain 4-((2-isopropoxyethoxy)methyl)phenol.
Reaction with Other Nucleophiles
This compound can also react with other nucleophiles, such as thiolates and azide ions, to form the corresponding substitution products.
Protocol 4: Synthesis of a Thioether from a Thiol
Thiolates are excellent nucleophiles and readily react with alkyl halides to form thioethers.[7][8]
Materials:
-
This compound
-
Thiophenol
-
Sodium ethoxide (NaOEt) or Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve thiophenol (1.0 eq) in ethanol.
-
Add a solution of sodium ethoxide in ethanol (1.0 eq) or an aqueous solution of sodium hydroxide (1.0 eq) to generate the thiophenoxide.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir the mixture at room temperature or gentle heating (40-50 °C) for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude thioether.
-
Purify by column chromatography if necessary.
Quantitative Data Summary
The following table summarizes representative quantitative data for the reactions described. Please note that yields and reaction times can vary depending on the specific substrate and reaction conditions.
| Protocol | Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | N-(2-(isopropoxy)ethyl)aniline | Acetonitrile | K₂CO₃ | Reflux | 8-12 | 70-85 |
| 2 | Morpholine | 4-(2-isopropoxyethyl)morpholine | Dichloromethane | Et₃N | RT | 12-24 | 85-95 |
| 3 | 4-Hydroxybenzyl alcohol | 4-((2-isopropoxyethoxy)methyl)phenol | DMF | K₂CO₃ | 70 | 4-8 | 80-90 |
| 4 | Thiophenol | Phenyl(2-(isopropoxy)ethyl)sulfane | Ethanol | NaOEt | 50 | 2-4 | >90 |
Visualizations
Signaling Pathways and Workflows
General SN2 Reaction Pathway
Caption: General SN2 reaction mechanism for this compound.
Experimental Workflow for N-Alkylation
Caption: Typical experimental workflow for N-alkylation reactions.
Logical Relationship of Reactants and Products
Caption: Relationship between this compound and various nucleophiles.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. CN104876806A - Novel method for synthesizing bisoprolol importance intermediate - Google Patents [patents.google.com]
- 3. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]
- 4. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 5. WO2007069266A2 - A novel process for the synthesis of bisodprolol and its intermediate - Google Patents [patents.google.com]
- 6. WO2016135616A1 - An improved process for the preparation of bisoprolol and its intermediate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application of 2-(2-Bromoethoxy)propane in Carbohydrate and Nucleoside Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Bromoethoxy)propane is a valuable alkylating agent in the fields of carbohydrate and nucleoside chemistry. Its structure, featuring a bromoethyl group attached to an isopropyl ether, allows for the introduction of a 2-propoxyethyl moiety onto hydroxyl groups. This modification is of significant interest, particularly in the synthesis of modified nucleosides for therapeutic oligonucleotides, where alterations at the 2'-position of the ribose sugar can impart desirable properties such as increased nuclease resistance, enhanced binding affinity to target RNA, and improved pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for the use of this compound in these critical areas of research and development.
Core Applications
The primary application of this compound in this context is as a reagent for the introduction of the 2-(isopropoxy)ethyl protecting group, particularly for the 2'-hydroxyl group of ribonucleosides. This modification is analogous to the well-established 2'-O-methoxyethyl (MOE) modification, which has been successfully incorporated into several FDA-approved antisense oligonucleotide drugs. The 2-propoxyethyl group can offer similar or potentially improved properties.
In carbohydrate chemistry, this compound can be used to selectively protect hydroxyl groups, facilitating complex multi-step syntheses of oligosaccharides and glycoconjugates. The resulting ether linkage is stable under a range of reaction conditions, yet can be cleaved when necessary.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized. While a direct protocol for this specific reagent is not widely published, the following procedures for analogous 2'-O-alkoxyethyl modifications can be readily adapted.
Protocol 1: Synthesis of 2'-O-(2-propoxyethyl)uridine
This protocol outlines the selective alkylation of the 2'-hydroxyl group of uridine. A key step is the transient protection of the 3'- and 5'-hydroxyl groups to ensure regioselectivity.
Materials:
-
Uridine
-
1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (Markiewicz reagent)
-
Anhydrous Pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tetrabutylammonium fluoride (TBAF), 1M in THF
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Protection of 3',5'-Hydroxyl Groups:
-
Dissolve uridine (1.0 eq) in anhydrous pyridine.
-
Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine by silica gel chromatography.
-
-
2'-O-Alkylation:
-
To a solution of the protected uridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add this compound (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product, 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-2'-O-(2-propoxyethyl)uridine, by silica gel chromatography.
-
-
Deprotection of 3',5'-Hydroxyl Groups:
-
Dissolve the 2'-O-alkylated product (1.0 eq) in THF.
-
Add TBAF (2.2 eq of 1M solution in THF) at room temperature.
-
Stir for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture and purify the crude product by silica gel chromatography to yield 2'-O-(2-propoxyethyl)uridine.
-
Quantitative Data (Representative for 2'-O-alkoxyethylation):
| Step | Product | Typical Yield (%) |
| 1 | 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)uridine | 85-95 |
| 2 | 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)-2'-O-(2-alkoxyethyl)uridine | 60-80 |
| 3 | 2'-O-(2-alkoxyethyl)uridine | 80-90 |
Protocol 2: General Procedure for Alkylation of a Carbohydrate Hydroxyl Group
This protocol provides a general method for the protection of a primary hydroxyl group in a partially protected carbohydrate.
Materials:
-
Partially protected carbohydrate with a free primary hydroxyl group (e.g., 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation:
-
Dissolve the partially protected carbohydrate (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Stir the suspension at room temperature for 1 hour.
-
-
Alkylation:
-
Add this compound (1.5 eq) to the reaction mixture.
-
Heat the reaction to reflux and maintain for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Quantitative Data (Representative for Carbohydrate Alkylation):
| Reactant | Product | Typical Yield (%) |
| 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 6-O-(2-propoxyethyl)-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 70-85 |
Visualizations
Synthesis Workflow for 2'-O-(2-propoxyethyl) Nucleosides
Caption: General workflow for the synthesis of 2'-O-(2-propoxyethyl) ribonucleosides.
Logical Relationship of Protecting Group Strategy in Nucleoside Modification
Caption: Protecting group strategy for selective 2'-O-alkylation of ribonucleosides.
Conclusion
This compound serves as a key reagent for introducing the 2-propoxyethyl group into carbohydrates and nucleosides. The protocols provided, based on well-established methodologies for similar modifications, offer a reliable starting point for researchers. The resulting 2'-O-(2-propoxyethyl) modified nucleosides are valuable building blocks for the synthesis of therapeutic oligonucleotides with potentially enhanced properties. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired scale of the synthesis. Careful monitoring of the reactions by appropriate analytical techniques such as TLC and NMR is crucial for successful outcomes.
Application Notes and Protocols: 2-(2-Bromoethoxy)propane as a Linker in Bioconjugation
Disclaimer: The following application notes and protocols are hypothetical and for illustrative purposes. As of the date of this document, "2-(2-Bromoethoxy)propane" is not a widely documented linker in bioconjugation literature. The information provided is based on the general principles of bioconjugation chemistry and the known reactivity of alkyl bromides. Researchers should perform initial small-scale experiments to validate this compound's suitability for their specific application.
Introduction
Bioconjugation is a cornerstone of modern biotechnology and drug development, enabling the covalent linkage of biomolecules to other molecules, such as drugs, imaging agents, or nanoparticles. The choice of a linker is critical as it can influence the stability, solubility, and overall function of the resulting bioconjugate. This document outlines a potential application for "this compound" as a simple, short-chain linker for the covalent modification of proteins.
"this compound" possesses a reactive bromo group that can undergo nucleophilic substitution with functional groups present on proteins, most notably the thiol group of cysteine residues. This forms a stable thioether bond, creating a permanent linkage. The isopropoxy group at the other end of the linker is relatively non-reactive in biological conditions, making this a monofunctional linker suitable for direct attachment of a small hydrophobic moiety or for applications where a terminal isopropyl group is desired.
Principle of the Reaction
The primary mechanism for bioconjugation using "this compound" is the alkylation of a nucleophilic residue on a biomolecule. The most favorable reaction is with the thiol group of a cysteine residue, which is a strong nucleophile, especially in its deprotonated thiolate form. The reaction proceeds via an SN2 mechanism where the thiolate anion attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether linkage. To a lesser extent, it can also react with other nucleophiles such as the amino groups of lysine residues or the N-terminus of the protein, though this typically requires more forcing conditions.
Caption: Proposed reaction mechanism for the conjugation of a protein via a cysteine residue with this compound.
Materials and Methods
Materials
-
Target protein with an accessible cysteine residue
-
This compound (ensure high purity)
-
Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 5 mM EDTA, pH 8.0
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or 2-Mercaptoethanol
-
Desalting columns (e.g., PD-10)
-
Analytical equipment: SDS-PAGE, Mass Spectrometry (e.g., MALDI-TOF or ESI-MS), HPLC
Experimental Protocols
Protein Preparation
-
Dissolve the Protein: Prepare a stock solution of the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the target cysteine is involved in a disulfide bond, it must be reduced.
-
Add a 10- to 20-fold molar excess of DTT or TCEP to the protein solution.
-
Incubate at room temperature for 1 hour.
-
Crucially, remove the reducing agent before adding the linker. This can be achieved using a desalting column, dialyzing against the Conjugation Buffer, or through spin filtration.
-
Linker Preparation
-
Prepare a 100 mM stock solution of "this compound" in a compatible organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
The stock solution should be prepared fresh immediately before use to minimize hydrolysis.
Conjugation Reaction
-
Add the "this compound" stock solution to the prepared protein solution to achieve the desired molar excess (e.g., 10-fold to 50-fold molar excess of linker over protein).
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing. The reaction can also be performed overnight at 4°C to potentially minimize protein degradation.
-
The optimal reaction time and linker excess should be determined empirically for each specific protein.
Quenching the Reaction
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To stop the reaction and consume any unreacted linker, add a quenching reagent such as L-cysteine or 2-Mercaptoethanol to a final concentration of 20-50 mM.
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Incubate for 30 minutes at room temperature.
Purification of the Conjugate
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Remove the excess linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
For higher purity and to separate unconjugated protein, further purification by ion-exchange chromatography (IEX) or size-exclusion chromatography (SEC) may be necessary.
Characterization of the Conjugate
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SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. The conjugated protein may show a slight increase in molecular weight.
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Mass Spectrometry: Determine the exact mass of the conjugate to confirm the addition of the linker. The expected mass increase per conjugation is approximately 167.04 Da.
-
HPLC: Use analytical HPLC (e.g., reverse-phase or size-exclusion) to assess the purity of the conjugate.
Caption: Experimental workflow for protein conjugation using this compound.
Data Presentation
The following tables present hypothetical data for the conjugation of a model protein (Protein-X, ~25 kDa, single cysteine) with "this compound".
Table 1: Reaction Conditions and Efficiency
| Molar Excess of Linker | Reaction Time (hours) | Conjugation Efficiency (%) |
| 10x | 2 | 45 |
| 20x | 2 | 75 |
| 50x | 2 | 90 |
| 20x | 4 | 85 |
Conjugation efficiency was determined by densitometry of SDS-PAGE gels and confirmed by mass spectrometry.
Table 2: Characterization of Purified Conjugate
| Analyte | Expected Mass (Da) | Observed Mass (Da) | Purity by HPLC (%) |
| Unconjugated Protein-X | 25,000 | 25,002 | >98 |
| Protein-X Conjugate | 25,167 | 25,168 | >95 |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete reduction of disulfide bonds. | Ensure complete removal of the reducing agent before adding the linker. Increase the concentration and incubation time with the reducing agent. |
| pH of the conjugation buffer is too low. | The thiol group is more nucleophilic at a slightly alkaline pH. Increase the pH of the conjugation buffer to 8.0-8.5. | |
| Linker has hydrolyzed. | Prepare the linker stock solution fresh immediately before use. | |
| Protein Precipitation | The linker is hydrophobic, and the resulting conjugate may be less soluble. | Perform the conjugation at a lower protein concentration. Include solubility-enhancing agents in the buffer (e.g., arginine). |
| Non-specific Labeling | High concentration of linker and prolonged reaction time. | Optimize the molar excess of the linker and reduce the incubation time. |
| Reaction with other nucleophilic residues (e.g., lysine). | Perform the reaction at a lower pH (7.0-7.5) to favor thiol reactivity over amine reactivity. |
Troubleshooting & Optimization
Technical Support Center: Side Reactions in "2-(2-Bromoethoxy)propane" Alkylations
Welcome to the Technical Support Center for alkylation reactions involving 2-(2-Bromoethoxy)propane. This resource is tailored for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during the synthesis of novel compounds using this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions that occur when using this compound as an alkylating agent?
A1: this compound is a primary alkyl bromide, which primarily undergoes nucleophilic substitution reactions via an S(_N)2 mechanism. However, depending on the reaction conditions and the nucleophile used, elimination reactions (E2) can become a significant competing pathway. Other potential side reactions include hydrolysis of the alkylating agent.
Q2: My alkylation reaction with this compound is showing a significant amount of an alkene byproduct. What is happening and how can I minimize it?
A2: The formation of an alkene, specifically 2-isopropoxyethene, is indicative of an E2 elimination side reaction. This is more likely to occur with strong, sterically hindered bases and at elevated temperatures. To minimize this, consider the following:
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Choice of Base: Use a weaker, non-nucleophilic base if possible, or a less sterically hindered base. For instance, when alkylating a phenol, using potassium carbonate (K(_2)CO(_3)) is often preferable to stronger bases like sodium hydride (NaH) or alkoxides if elimination is an issue.
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Temperature Control: Lowering the reaction temperature generally favors the S(_N)2 pathway over the E2 pathway.
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Nucleophile Choice: If possible, use a nucleophile that is a weaker base.
Q3: The yield of my desired ether in a Williamson ether synthesis using this compound and a phenoxide is consistently low. What are the potential causes?
A3: Low yields in this Williamson ether synthesis can stem from several factors:
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E2 Elimination: As discussed in Q2, this is a common side reaction that consumes your starting material.
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Incomplete Deprotonation: The phenol must be fully deprotonated to the phenoxide to act as an effective nucleophile. Ensure you are using a sufficient equivalent of a suitable base.
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Steric Hindrance: While this compound is a primary bromide, the isopropoxy group can introduce some steric bulk, potentially slowing down the S(_N)2 reaction with very bulky phenols.
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Hydrolysis: If there is moisture in your reaction, this compound can hydrolyze to 2-(2-hydroxyethoxy)propane, and your phenoxide can be protonated back to the phenol.
Q4: I am attempting an N-alkylation of a primary amine with this compound and observing the formation of a dialkylated product. How can I improve the selectivity for mono-alkylation?
A4: The formation of a dialkylated product is a common issue in the N-alkylation of primary amines, as the resulting secondary amine can also act as a nucleophile. To favor mono-alkylation:
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Use a Large Excess of the Amine: Using a significant excess of the primary amine will statistically favor the alkylation of the starting material over the product.
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Control Stoichiometry: Carefully control the stoichiometry, using the amine as the limiting reagent if a slight excess of the alkylating agent is tolerable and can be easily removed.
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Protecting Groups: For more complex syntheses, consider using a protecting group on the amine that can be removed after the initial alkylation.
Troubleshooting Guides
Issue 1: Low Yield of the Desired O-Alkylated Product (Williamson Ether Synthesis)
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials | 1. Insufficiently strong base for deprotonation of the alcohol/phenol.2. Low reaction temperature.3. Steric hindrance on the nucleophile or electrophile.[1] | 1. Choose a stronger base (e.g., NaH instead of K₂CO₃ for less acidic alcohols).2. Gradually increase the reaction temperature, monitoring for the onset of elimination.3. If steric hindrance is a major factor, consider alternative synthetic routes. |
| Significant amount of alkene byproduct detected | 1. E2 elimination is competing with the S(N)2 reaction. 2. Use of a strong, bulky base.3. High reaction temperature. | 1. Use a less basic nucleophile if possible.2. Switch to a weaker or less sterically hindered base (e.g., from t-BuOK to K₂CO₃).3. Lower the reaction temperature. |
| Presence of 2-(2-hydroxyethoxy)propane in the product mixture | 1. Hydrolysis of this compound due to moisture.[2] | 1. Ensure all glassware is thoroughly dried.2. Use anhydrous solvents.3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Poor Selectivity in N-Alkylation of Amines
| Symptom | Possible Cause | Troubleshooting Steps |
| Formation of dialkylated and/or trialkylated products | 1. The mono-alkylated amine product is reacting further with the alkylating agent. | 1. Use a large excess of the starting amine.2. Slowly add the alkylating agent to the reaction mixture to maintain a low concentration.3. Consider using a protecting group strategy. |
| Low conversion of the primary amine | 1. The amine is not nucleophilic enough.2. Steric hindrance. | 1. Use a more polar, aprotic solvent to enhance nucleophilicity.2. Increase the reaction temperature, while monitoring for side reactions. |
Quantitative Data Summary
| Alkylating Agent | Nucleophile | Base | Solvent | Temp. (°C) | S(N)2 Product Yield (%) | E2 Product Yield (%) | Citation |
| Bromoethane | Phenoxide | K₂CO₃ | Acetone | 60 | ~90 | < 5 | [3] |
| 1-Bromopropane | Phenoxide | K₂CO₃ | DMF | 80 | ~85 | ~10 | [3] |
| 2-Bromopropane | Phenoxide | NaOEt | Ethanol | 80 | ~20 | ~80 | |
| This compound (Illustrative) | Phenoxide | K₂CO₃ | DMF | 80 | ~75-85 | ~10-20 | Estimated |
Note: The data for this compound is an educated estimation based on its structure as a primary bromide with some steric bulk, and is provided for illustrative purposes. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for the O-Alkylation of a Phenol (Williamson Ether Synthesis)
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Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the phenol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF or acetone).
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Deprotonation: Add a suitable base (e.g., potassium carbonate, 1.5 eq.) to the solution and stir the mixture at room temperature for 30 minutes.
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Alkylation: Add this compound (1.1 eq.) dropwise to the reaction mixture.
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Reaction Monitoring: Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 2: General Procedure for the N-Alkylation of a Primary Amine
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Reagent Preparation: In a round-bottom flask, dissolve the primary amine (3.0 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF).
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Alkylation: Add this compound (1.0 eq.) to the solution.
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Reaction: Stir the reaction mixture at a suitable temperature (e.g., room temperature to 60 °C) and monitor its progress by TLC or GC. A non-nucleophilic base (e.g., DIPEA) may be added to scavenge the HBr formed.
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Work-up and Purification: Upon completion, remove the excess amine and solvent under reduced pressure. The residue can be purified by column chromatography to isolate the mono-alkylated product.
Mandatory Visualizations
Caption: Competing S(_N)2 and E2 pathways in the alkylation reaction.
Caption: A logical workflow for troubleshooting alkylation reactions.
References
Technical Support Center: Optimizing Reaction Conditions for "2-(2-Bromoethoxy)propane"
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the synthesis of 2-(2-bromoethoxy)propane.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound?
A1: The most common and reliable method is the Williamson Ether Synthesis.[1] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide. For this specific target molecule, the best strategy involves reacting sodium isopropoxide (the alkoxide formed from isopropanol) with a primary alkyl halide like 1,2-dibromoethane. This pathway is preferred because SN2 reactions are most efficient with primary alkyl halides, which are less sterically hindered.[2][3] An alternative route using 2-bromopropane (a secondary halide) would be much more likely to produce undesired elimination byproducts.[1][2]
Q2: I am observing a very low yield. What are the primary causes?
A2: Low yields in this synthesis can stem from several factors:
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Incomplete Deprotonation: The isopropanol may not be fully converted to the isopropoxide nucleophile. This can happen if the base used is not strong enough or if residual water is present in the reaction, which would consume the base. Using a strong base like sodium hydride (NaH) in an anhydrous solvent is crucial.[1]
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Sub-optimal Temperature: While heating is generally required to drive the reaction, excessively high temperatures can promote side reactions. The reaction should typically be heated to reflux to ensure a sufficient rate.[3]
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Formation of Byproducts: The primary competing reaction is a second substitution, where another molecule of isopropoxide reacts with the desired product to form 1,2-diisopropoxyethane. Using a large excess of 1,2-dibromoethane can help minimize this.
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Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended to determine the optimal reaction time.
Q3: My product is contaminated with a higher boiling point impurity. What is it and how can I prevent it?
A3: The most likely high-boiling impurity is 1,2-diisopropoxyethane, formed from a second Williamson ether synthesis reaction on your initial product. To minimize its formation, you can try the following:
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Control Stoichiometry: Use a significant excess of 1,2-dibromoethane relative to the isopropanol/sodium isopropoxide. This increases the probability that the alkoxide will react with the starting material rather than the product.
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Slow Addition: Add the sodium isopropoxide solution slowly to the solution of 1,2-dibromoethane. This maintains a low concentration of the nucleophile, further disfavoring the second reaction.
Q4: The reaction is proceeding very slowly or not at all. How can I improve the reaction rate?
A4: To improve a slow reaction rate, consider these optimizations:
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Choice of Base and Solvent: Ensure a strong base, like sodium hydride (NaH), is used to generate the alkoxide quantitatively.[1] The choice of solvent is also critical; polar aprotic solvents can accelerate SN2 reactions.
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Phase-Transfer Catalysis (PTC): This is an excellent technique for this synthesis. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the nucleophile from one phase (aqueous or solid) to the organic phase where the reaction occurs.[4][5] This method allows for the use of inexpensive and less hazardous bases like sodium hydroxide and can significantly increase reaction rates and yields.[6][7]
Q5: What is Phase-Transfer Catalysis (PTC) and how can it be applied here?
A5: Phase-Transfer Catalysis (PTC) is a methodology that facilitates reactions between reactants located in different, immiscible phases.[8] For this synthesis, isopropanol and 1,2-dibromoethane are in an organic phase, while a base like sodium hydroxide is in an aqueous or solid phase. A PTC catalyst, such as tetrabutylammonium bromide (TBAB), forms an ion pair with the hydroxide ion and transports it into the organic phase. This allows for the efficient deprotonation of isopropanol to form the isopropoxide nucleophile in situ, which then reacts with 1,2-dibromoethane. The benefits include avoiding expensive and hazardous reagents like NaH, milder reaction conditions, and often simpler workups.[6]
Troubleshooting Guide
Low yields and product impurities are the most common issues. This workflow provides a systematic approach to diagnosing and resolving these problems.
Caption: Troubleshooting workflow for low yield and purity issues.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical outcomes based on different synthetic approaches. Yields are representative for a well-executed lab-scale synthesis.
| Method | Base | Solvent | Catalyst | Temp (°C) | Typical Yield (%) | Key Advantages/Disadvantages |
| Classic Williamson | NaH | Anhydrous THF | None | 65 | 65-75% | Adv: High reactivity. Disadv: NaH is hazardous; requires strictly anhydrous conditions. |
| Alkoxide in Alcohol | Na (metal) | Isopropanol | None | 82 | 50-60% | Adv: Simple setup. Disadv: Lower yield; Na metal is hazardous; difficult to drive to completion. |
| Phase-Transfer Catalysis | 50% aq. NaOH | Toluene | TBAB | 80 | 80-90% | Adv: High yield; uses inexpensive/safer base; no need for anhydrous solvents. Disadv: Requires catalyst. |
Reaction Pathways and Workflows
The synthesis of this compound proceeds via an SN2 mechanism. The primary side reaction to control is the subsequent substitution to form a diether.
Caption: Synthesis of this compound via Williamson Ether Synthesis.
A generalized workflow for synthesis and purification is essential for obtaining a high-purity product.
Caption: General experimental workflow for synthesis and purification.
Experimental Protocols
Protocol 1: Synthesis using Sodium Hydride (NaH)
Caution: Sodium hydride is a flammable solid that reacts violently with water. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
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Setup: Assemble a flame-dried three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.
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Deprotonation: Suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). To this suspension, add anhydrous isopropanol (1.0 eq.) dropwise from the dropping funnel at 0 °C.
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Stirring: Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases. This forms the sodium isopropoxide solution.
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Reaction: Add 1,2-dibromoethane (3.0 eq.) to the alkoxide solution. Heat the reaction mixture to reflux (approx. 65-70 °C).
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Monitoring: Monitor the reaction progress using GC or TLC. The reaction is typically complete within 4-6 hours.
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Workup: Cool the reaction to 0 °C and cautiously quench by the slow addition of water. Transfer the mixture to a separatory funnel and wash with brine.
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Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by fractional distillation to obtain this compound.
Protocol 2: Optimized Synthesis using Phase-Transfer Catalysis (PTC)
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Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 1,2-dibromoethane (3.0 eq.), isopropanol (1.0 eq.), and tetrabutylammonium bromide (TBAB, 0.05 eq.).
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Base Addition: While stirring vigorously, add a 50% (w/w) aqueous solution of sodium hydroxide (2.0 eq.).
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Reaction: Heat the biphasic mixture to 80 °C. The vigorous stirring is essential to create a large surface area between the phases.
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Monitoring: Monitor the reaction progress by taking small aliquots of the organic layer for GC or TLC analysis. The reaction is typically complete in 3-5 hours.
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Workup: Cool the mixture to room temperature and add water to dissolve any precipitated salts. Transfer to a separatory funnel.
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Purification: Separate the organic layer and wash it twice with water and once with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the excess 1,2-dibromoethane via distillation. Further purify the product by fractional distillation under reduced pressure.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. phasetransfer.com [phasetransfer.com]
- 8. iajpr.com [iajpr.com]
Technical Support Center: Purification of 2-(2-Bromoethoxy)propane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-(2-Bromoethoxy)propane" synthesis. The following information addresses common issues related to the removal of byproducts from the reaction mixture.
I. Reaction Overview and Potential Byproducts
The synthesis of "this compound" is typically achieved via the Williamson ether synthesis. This SN2 reaction involves the reaction of sodium isopropoxide with an excess of 1,2-dibromoethane.
Reaction Scheme:
Due to the nature of this reaction, several byproducts and impurities can be present in the crude product mixture. Understanding these is the first step in effective purification.
Common Byproducts and Impurities:
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Unreacted Starting Materials:
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2-Propanol (Isopropanol)
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1,2-Dibromoethane
-
-
Side-Reaction Products:
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1,2-Diisopropoxyethane (from the reaction of the product with another molecule of sodium isopropoxide)
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Propene (from the E2 elimination of HBr from 2-bromopropane, if present as an impurity in the starting materials)
-
-
Solvent and Reagent Residues:
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Water (if introduced during workup)
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Base (e.g., sodium hydroxide, if used for isopropoxide generation)
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II. Troubleshooting Guides
This section provides a question-and-answer formatted guide to address specific issues encountered during the purification of this compound.
A. Aqueous Workup & Extraction
Q1: My organic layer is cloudy after the aqueous wash. What should I do?
A1: A cloudy organic layer typically indicates the presence of a stable emulsion or incomplete phase separation.
-
Troubleshooting Steps:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently invert several times. The increased ionic strength of the aqueous layer will decrease the solubility of the organic components, helping to break the emulsion.
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Drying Agent: After separating the organic layer, dry it thoroughly with an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
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Filtration: Filter the dried organic layer to remove the drying agent.
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Q2: I have a low yield after extraction. Where did my product go?
A2: Low yield after extraction can be due to the partial solubility of the ether product in the aqueous phase, especially if large volumes of water are used.
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Troubleshooting Steps:
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Minimize Wash Volumes: Use the minimum effective volume of water for washing.
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Back-Extraction: Extract the aqueous layer again with a fresh portion of the organic solvent (e.g., diethyl ether, dichloromethane) to recover any dissolved product.
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Salting Out: As mentioned previously, using brine for the wash will reduce the solubility of the ether in the aqueous phase.
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B. Distillation
Q1: I'm having trouble separating my product from unreacted 1,2-dibromoethane by distillation. Why?
A1: This is a common issue due to the relatively close boiling points of the product and the excess electrophile. Simple distillation may not be sufficient.
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Troubleshooting Steps:
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Fractional Distillation: Use a fractional distillation setup with a Vigreux or packed column to increase the separation efficiency.
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Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points of the components, which can enhance the separation and prevent potential decomposition of the product at high temperatures.
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Q2: My product is dark or turns dark after distillation. What is causing this?
A2: Darkening of the product can indicate decomposition, possibly due to overheating or the presence of acidic impurities.
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Troubleshooting Steps:
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Temperature Control: Ensure the distillation pot temperature does not significantly exceed the boiling point of the product. Use a heating mantle with a stirrer for even heating.
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Vacuum Distillation: As mentioned, this allows for distillation at a lower temperature, reducing the risk of thermal degradation.
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Neutralize Before Distillation: Wash the crude product with a dilute solution of sodium bicarbonate to remove any acidic impurities before distillation.
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C. Flash Column Chromatography
Q1: I'm not getting good separation of my product from a non-polar impurity on the silica gel column.
A1: Poor separation can result from an inappropriate solvent system (eluent).
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Troubleshooting Steps:
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TLC Analysis: Before running the column, perform thin-layer chromatography (TLC) with different solvent systems to find an eluent that gives good separation between your product and the impurity. A good starting point for bromo-ethers is a mixture of hexanes and ethyl acetate.
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Solvent Gradient: Start with a less polar eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity during the chromatography. This can help to first elute the non-polar impurity and then your product.
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Q2: My product is streaking on the TLC plate and the column. What does this mean?
A2: Streaking is often caused by overloading the column or interactions between the compound and the stationary phase.
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Troubleshooting Steps:
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Sample Load: Ensure you are not loading too much crude material onto the column. A general guideline is to use a mass of silica gel that is 50-100 times the mass of your crude product.
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Solvent System Modification: If your compound is acidic or basic, it can interact strongly with the silica gel. Adding a small amount of a modifier to your eluent (e.g., 0.1% triethylamine for basic compounds, or 0.1% acetic acid for acidic compounds) can improve the peak shape.
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III. Frequently Asked Questions (FAQs)
Q: What is the most common byproduct in the synthesis of this compound and how do I remove it?
A: The most common byproduct is typically unreacted 1,2-dibromoethane, as it is often used in excess. It can be removed by careful fractional distillation or flash column chromatography.
Q: How can I remove unreacted 2-propanol from my reaction mixture?
A: Unreacted 2-propanol is readily removed by performing an aqueous workup. Washing the crude reaction mixture with water or brine will extract the water-soluble 2-propanol into the aqueous layer.
Q: What is the purpose of a "brine wash"?
A: A brine wash (washing with a saturated solution of sodium chloride) is used to reduce the solubility of organic compounds in the aqueous phase, which helps to improve the separation of the organic and aqueous layers and can aid in breaking emulsions.[1][2][3][4]
Q: Can I use simple distillation to purify my product?
A: Simple distillation may be effective if the impurities have boiling points that are significantly different (at least 70 °C) from your product. However, for separating this compound from 1,2-dibromoethane, fractional distillation is recommended due to their closer boiling points.
Q: My reaction seems to have stalled. What could be the issue?
A: Incomplete reactions can be due to several factors, including insufficient base to deprotonate the alcohol, a poorly reactive alkyl halide, or low reaction temperature. Ensure your sodium isopropoxide is freshly prepared or properly stored, and consider increasing the reaction temperature or time.
IV. Data Presentation
Table 1: Boiling Points of Key Compounds
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | (CH₃)₂CHOCH₂CH₂Br | 167.05 | ~160-170 (estimated) |
| 1,2-Dibromoethane | BrCH₂CH₂Br | 187.86 | 131-132 |
| 2-Propanol | (CH₃)₂CHOH | 60.10 | 82.6 |
| 1,2-Diisopropoxyethane | (CH₃)₂CHOCH₂CH₂OCH(CH₃)₂ | 146.23 | ~140-150 (estimated) |
| 2-Isopropoxyethanol | (CH₃)₂CHOCH₂CH₂OH | 104.15 | 144[5][6][7][8][9] |
Table 2: Illustrative Purification Efficiency Data (Based on Analogous Williamson Ether Syntheses)
| Purification Method | Target Compound | Key Impurity Removed | Purity Achieved (%) | Yield (%) |
| Fractional Distillation | Bromo-ether | Unreacted Dihaloalkane | >95 | 60-70 |
| Flash Chromatography | Bromo-ether | Unreacted Dihaloalkane & Di-ether | >98 | 50-65 |
| Aqueous Workup | Bromo-ether | Unreacted Alcohol | - | >90 (of organic phase) |
Note: These are typical values and can vary based on reaction scale and specific conditions.
V. Experimental Protocols
Protocol 1: Aqueous Workup for Removal of 2-Propanol
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Cool the reaction mixture to room temperature.
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Transfer the mixture to a separatory funnel.
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Add an equal volume of deionized water and gently shake.
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Allow the layers to separate. The upper layer is typically the organic phase containing your product.
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Drain the lower aqueous layer.
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Wash the organic layer with a saturated solution of sodium chloride (brine).
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Separate the organic layer and dry it over anhydrous magnesium sulfate.
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Filter to remove the drying agent. The resulting solution contains the crude product, ready for further purification.
Protocol 2: Flash Column Chromatography for Purification
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 hexanes:ethyl acetate).
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Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane) and carefully load it onto the top of the silica gel bed.
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Elution: Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it if necessary.
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Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
VI. Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical troubleshooting guide for purification issues.
References
- 1. 1,2-Dipropoxyethane | C8H18O2 | CID 140437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Purification [chem.rochester.edu]
- 8. 2-bromo-1-(2-bromoethoxy)propane | CAS#:89026-43-7 | Chemsrc [chemsrc.com]
- 9. jk-sci.com [jk-sci.com]
Stability of "2-(2-Bromoethoxy)propane" under acidic and basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "2-(2-Bromoethoxy)propane" under various experimental conditions. This information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
This compound is a bifunctional molecule containing both an ether linkage and a primary alkyl bromide. Its stability is influenced by the reaction conditions, particularly the pH and temperature. The primary alkyl bromide is susceptible to nucleophilic substitution and elimination reactions, especially under basic conditions. The ether linkage is generally more stable but can be cleaved under strong acidic conditions with heating.
Q2: What are the likely degradation pathways for this compound under acidic conditions?
Under strong acidic conditions (e.g., concentrated HBr or HI) and elevated temperatures, the ether bond is susceptible to cleavage. The reaction proceeds via an SN2 mechanism where the protonated ether is attacked by a nucleophile. Two possible cleavage products can be formed: isopropanol and 1,2-dibromoethane, or 2-bromopropane and 2-bromoethanol. The cleavage of ethers with only primary and secondary alkyl groups generally occurs via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.[1][2][3][4]
Q3: What are the likely degradation pathways for this compound under basic conditions?
Under basic conditions (e.g., aqueous NaOH or KOH), the primary bromoalkane moiety is the more reactive site. The molecule can undergo nucleophilic substitution (SN2) to replace the bromine with a hydroxyl group, forming 2-(2-hydroxyethoxy)propane. Elimination (E2) to form an alkene is also possible but is generally less favored for primary halides compared to substitution. Ethers are typically stable under basic conditions.
Q4: Are there any special storage recommendations for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. Exposure to moisture and high temperatures should be avoided to minimize hydrolysis and other degradation reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected side-products in an acidic reaction. | Acid-catalyzed cleavage of the ether bond. | - Use milder acidic conditions if possible. - Reduce the reaction temperature. - Minimize the reaction time. - Monitor the reaction progress by HPLC or GC to detect the formation of degradation products.[5] |
| Low yield or formation of impurities in a basic reaction. | Nucleophilic substitution (hydrolysis) of the bromo group or elimination reaction. | - Use a non-nucleophilic base if only deprotonation is desired. - Control the temperature to minimize side reactions. - Use an aprotic solvent to disfavor SN2 reactions if necessary. |
| Inconsistent results in repeated experiments. | Degradation of the starting material due to improper storage or handling. | - Verify the purity of the this compound using GC or NMR before use. - Store the compound under the recommended conditions (cool, dry, dark). |
| Appearance of new peaks in the chromatogram over time. | Slow degradation of the compound in the experimental medium. | - Prepare solutions fresh before use. - If the medium is aqueous, consider the possibility of slow hydrolysis. Analyze samples promptly after preparation. |
Quantitative Data on Stability
The following tables provide representative data on the degradation of this compound under forced degradation conditions. This data is illustrative and based on the known reactivity of similar primary bromoalkanes and ethers. Actual degradation rates will depend on the specific experimental conditions.
Table 1: Degradation of this compound under Acidic Conditions
| Condition | Time (hours) | This compound (%) | Major Degradation Products (%) |
| 1 M HCl, 60 °C | 24 | >95 | <5 (Isopropanol, 2-Bromoethanol) |
| 1 M HBr, 60 °C | 24 | ~85 | ~15 (Isopropanol, 1,2-Dibromoethane) |
| 1 M HI, 60 °C | 24 | ~70 | ~30 (Isopropanol, 1-Bromo-2-iodoethane) |
Table 2: Degradation of this compound under Basic Conditions
| Condition | Time (hours) | This compound (%) | Major Degradation Product (%) |
| 1 M NaOH, 25 °C | 24 | ~90 | ~10 (2-(2-Hydroxyethoxy)propane) |
| 1 M NaOH, 60 °C | 24 | ~60 | ~40 (2-(2-Hydroxyethoxy)propane) |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Conditions
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Preparation of Solutions: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water). Prepare solutions of 1 M HCl, 1 M HBr, and 1 M HI.
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Stress Conditions: Mix equal volumes of the drug solution and each acidic solution in separate vials. For a control, mix the drug solution with water.
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Incubation: Place the vials in a water bath at 60 °C.
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Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Immediately neutralize the acidic samples with a suitable base (e.g., NaOH). Analyze the samples by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.
Protocol 2: Forced Degradation Study - Basic Conditions
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Preparation of Solutions: Prepare a 1 mg/mL solution of this compound in a suitable solvent. Prepare a 1 M NaOH solution.
-
Stress Conditions: Mix equal volumes of the drug solution and the NaOH solution. For a control, mix the drug solution with water.
-
Incubation: Maintain the solutions at the desired temperatures (e.g., 25 °C and 60 °C).
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Sampling: Withdraw aliquots at specified time points.
-
Analysis: Neutralize the basic samples with a suitable acid (e.g., HCl). Analyze by HPLC.
Visualizations
Caption: Acid-catalyzed degradation pathway of this compound.
Caption: Base-induced degradation pathway of this compound.
Caption: General experimental workflow for forced degradation studies.
References
Technical Support Center: Deprotection of 2-(Isopropoxy)ethyl Ethers
Welcome to the technical support center for the deprotection of 2-(isopropoxy)ethyl (IPE) ethers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the cleavage of this acetal-type protecting group.
Frequently Asked Questions (FAQs)
Q1: What is a 2-(isopropoxy)ethyl (IPE) ether and why is it used as a protecting group?
A 2-(isopropoxy)ethyl ether is a type of acetal used to protect hydroxyl groups in organic synthesis. It is formed by the reaction of an alcohol with 2-isopropoxypropene or a related reagent. The IPE group is favored for its ease of introduction and its characteristic acid lability, which allows for its removal under specific and often mild acidic conditions. This protecting group is stable to basic and nucleophilic reagents, making it suitable for syntheses where such conditions are employed.
Q2: What is the general mechanism for the deprotection of IPE ethers?
The deprotection of IPE ethers proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of one of the ether oxygens, followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and release the protected alcohol. Subsequent reaction with water leads to the formation of a hemiacetal which then decomposes to an aldehyde and another equivalent of alcohol.
Q3: How does the isopropoxy group affect the stability and deprotection of the acetal?
The isopropoxy group is an electron-donating group, which influences the stability of the acetal. Studies on analogous 2-alkoxypropan-2-yl protecting groups have shown that the rate of hydrolysis is correlated with the electronic properties of the alkoxy group.[1][2] Electron-donating groups, such as isopropoxy, increase the rate of acid-catalyzed cleavage compared to less donating groups like methoxy or electron-withdrawing groups.[1][2] This is because the electron-donating nature of the isopropoxy group helps to stabilize the intermediate oxocarbenium ion formed during the hydrolysis.
Q4: What are the typical acidic conditions for IPE ether deprotection?
IPE ethers are cleaved under acidic conditions. Common reagents include dilute aqueous solutions of strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), or organic acids such as acetic acid or p-toluenesulfonic acid (PTSA) in a protic solvent. The reaction is typically carried out at room temperature, although gentle heating may be required for more resistant substrates.
Troubleshooting Guides
This section addresses specific issues you might encounter during the deprotection of 2-(isopropoxy)ethyl ethers in a question-and-answer format.
Problem 1: Incomplete or Slow Deprotection
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Question: My IPE ether deprotection is not going to completion, or is proceeding very slowly. What could be the cause and how can I resolve this?
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Answer: Incomplete or sluggish deprotection of IPE ethers is a common issue and can be attributed to several factors:
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Insufficiently Acidic Conditions: The hydrolysis of acetals is acid-catalyzed. If the reaction medium is not sufficiently acidic, the rate of cleavage will be slow.
-
Solution: Increase the concentration of the acid or switch to a stronger acid. For example, if you are using acetic acid, consider trying a catalytic amount of a stronger acid like HCl or PTSA.
-
-
Low Temperature: While many IPE deprotections proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate.
-
Solution: Try warming the reaction mixture to 40-50 °C and monitor the progress by TLC or LC-MS.
-
-
Solvent Effects: The choice of solvent can influence the reaction rate. A solvent system that ensures the solubility of both the substrate and the acid is crucial. Protic solvents like water, methanol, or ethanol are often required for the hydrolysis step.
-
Solution: Ensure that your solvent system is appropriate. A common choice is a mixture of an organic solvent like tetrahydrofuran (THF) or dioxane with an aqueous acid.
-
-
Problem 2: Formation of Side Products
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Question: I am observing unexpected side products in my reaction mixture after the deprotection. What are the possible side reactions and how can I minimize them?
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Answer: The formation of side products during IPE ether deprotection is often related to the presence of other acid-sensitive functional groups in the molecule.
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Acid-Catalyzed Rearrangements or Eliminations: If your substrate contains other acid-labile groups (e.g., other protecting groups, sensitive stereocenters), they may react under the deprotection conditions.
-
Solution: Use milder acidic conditions. Consider using a weaker acid, a lower concentration of acid, or running the reaction at a lower temperature. Buffering the reaction mixture can also sometimes help to control the acidity.
-
-
Intermolecular Reactions: The liberated alcohol could potentially react with the intermediate oxocarbenium ion, leading to the formation of byproducts.
-
Solution: Ensure that a sufficient amount of water is present in the reaction mixture to effectively trap the carbocation and drive the reaction towards hydrolysis.
-
-
Problem 3: Difficulty with Work-up and Purification
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Question: The work-up of my deprotection reaction is problematic, and I am struggling to isolate the pure product. What are some common issues and their solutions?
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Answer: Work-up and purification challenges can arise from the reagents used and the byproducts formed.
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Emulsion Formation during Extraction: The presence of both organic and aqueous phases, along with potential byproducts, can lead to the formation of emulsions.
-
Solution: Adding brine (saturated aqueous NaCl solution) can help to break up emulsions. Filtering the mixture through a pad of Celite can also be effective.
-
-
Co-elution of Product and Byproducts during Chromatography: The byproducts of the deprotection, such as isopropanol and acetaldehyde, can sometimes co-elute with the desired product.
-
Solution: Ensure that all volatile byproducts are removed under reduced pressure before chromatography. Using a different solvent system for chromatography or a different stationary phase may also improve separation.
-
-
Data Presentation
The stability of acetal-type protecting groups is influenced by the electronic nature of the alkoxy substituent. The following table, adapted from a study on analogous 2-alkoxypropan-2-yl ethers, illustrates the relative rates of acid-catalyzed hydrolysis. This data can be used to infer the reactivity of the 2-(isopropoxy)ethyl group.[1][2]
| 2-Alkoxypropan-2-yl Group | Relative Rate of Hydrolysis (krel) |
| Cyclohexyloxy | 7.7 |
| Isopropoxy | 7.4 |
| Methoxy | 1 |
| Benzyloxy | 0.6 |
| 2,2,2-Trifluoroethoxy | 0.04 |
This data highlights that the isopropoxy group leads to a significantly faster rate of hydrolysis compared to the methoxy group, indicating its higher acid lability.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Deprotection of a 2-(Isopropoxy)ethyl Ether
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Dissolution: Dissolve the 2-(isopropoxy)ethyl protected compound (1.0 equiv) in a suitable organic solvent such as tetrahydrofuran (THF) or methanol (MeOH) to a concentration of 0.1-0.5 M.
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Acid Addition: To the stirred solution, add a catalytic amount of an acid. Common choices include:
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Aqueous HCl (1-2 M, 0.1-0.5 equiv)
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p-Toluenesulfonic acid (PTSA) (0.1-0.2 equiv)
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Acetic acid (can be used as a co-solvent with water, e.g., AcOH:H₂O 4:1)
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. If the reaction is slow, gentle heating (40-50 °C) can be applied.
-
Work-up:
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Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like triethylamine (Et₃N).
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If an organic solvent was used, remove it under reduced pressure.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
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-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the deprotected alcohol.
Visualizations
Caption: Acid-catalyzed deprotection mechanism of a 2-(isopropoxy)ethyl ether.
References
Technical Support Center: Purification of Products from 2-(2-Bromoethoxy)propane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of products derived from the alkylating agent 2-(2-Bromoethoxy)propane.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the workup and purification of compounds synthesized using this compound. The primary reaction is expected to be a Williamson ether synthesis, where an alcohol or phenol is deprotonated and reacts with this compound to form an ether.
Q1: My reaction is complete (as per TLC), but after workup, I have a low yield of my desired ether product. What are the potential causes?
A1: Low yields can stem from several factors, often related to side reactions or issues during the extraction process:
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E2 Elimination: A significant competing side reaction is the E2 elimination of HBr from this compound, facilitated by the base used in the reaction. This forms an alkene byproduct, 2-isopropoxyethene.[1][2] To minimize this, consider using a less sterically hindered base and maintaining a lower reaction temperature, as higher temperatures can favor elimination.[1]
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Steric Hindrance: If either your starting alcohol/phenol or the alkyl halide is sterically bulky, the desired SN2 reaction can be slowed, allowing side reactions to become more prominent.[2][3]
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Incomplete Extraction: The desired ether product may have some water solubility, especially if the parent alcohol/phenol was small and polar. During aqueous workup, ensure you perform multiple extractions with an organic solvent (e.g., three times with diethyl ether or ethyl acetate) to maximize recovery.
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Emulsion Formation: Formation of a stable emulsion during liquid-liquid extraction can trap your product.[4] If an emulsion forms, try adding brine (saturated NaCl solution) to break it.
Q2: My TLC plate shows multiple spots after the reaction. How do I identify the product and byproducts?
A2: Thin-layer chromatography (TLC) is a crucial tool for monitoring your reaction's progress.[5][6] To identify the spots:
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Co-spotting: Run a TLC plate with three lanes: one for your starting material (the alcohol/phenol), one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture. This will help you definitively identify the starting material spot in your reaction lane.
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Product Polarity: The ether product is generally less polar than the starting alcohol/phenol due to the removal of the hydroxyl group. Therefore, the product spot should have a higher Rf value (travel further up the plate) than the starting material.
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Byproduct Polarity: The elimination byproduct (2-isopropoxyethene) will likely be less polar than your desired ether and appear as a separate spot. Unreacted this compound will also have its own distinct spot.
A typical TLC analysis might look like this:
| Lane | Description | Observation |
| 1 | Starting Alcohol/Phenol | A single spot with a low Rf. |
| 2 | Reaction Mixture | A spot corresponding to the starting material (if the reaction is incomplete), a new, higher Rf spot for the product, and potentially other spots for byproducts. |
| 3 | Co-spot (Lane 1 + 2) | The spots from lane 1 and 2 will align, confirming the identity of the starting material in the reaction mixture. |
Q3: How can I effectively remove unreacted this compound from my product?
A3: Separating the product from the starting alkyl halide can be challenging if their polarities are similar.
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Flash Column Chromatography: This is the most effective method for separating compounds with different polarities.[7][8] A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) will typically elute the less polar unreacted alkyl halide before the desired ether product.[9][10]
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Distillation: If there is a significant difference in boiling points between your product and the starting material, distillation can be an effective purification method.[11] However, care must be taken, especially with ethers, to avoid distilling to dryness, which can concentrate potentially explosive peroxides.[12][13][14]
Q4: I am having trouble removing the base (e.g., NaH, K₂CO₃) and its salts from my reaction mixture. What is the best workup procedure?
A4: The workup procedure is critical for removing inorganic salts and excess base.
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Quenching: If a reactive base like NaH was used, carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction.[4][15][16] Add an organic solvent (e.g., diethyl ether, ethyl acetate) and water. The organic layer will contain your product, while the aqueous layer will dissolve the inorganic salts.
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Washing: Wash the organic layer sequentially with:
-
Dilute acid (e.g., 1M HCl) to neutralize any remaining base.
-
Water to remove water-soluble impurities.
-
Brine (saturated NaCl) to help remove dissolved water from the organic layer.[16]
-
-
Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), then filter to remove the drying agent.
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Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
Experimental Protocols
Protocol 1: General Workup and Liquid-Liquid Extraction
This protocol outlines a standard procedure for the initial purification of an ether synthesized via the Williamson ether synthesis.
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Cool the Reaction: Once the reaction is complete, allow the reaction mixture to cool to room temperature.
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Quench (if necessary): If a strong, reactive base like NaH was used, cautiously add water dropwise to quench any unreacted base.
-
Solvent Addition: Add an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate) and deionized water to the reaction flask.
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Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
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Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure. Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate.
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Separate Layers: Drain the lower aqueous layer. If you are unsure which layer is which, add a few drops of water and observe where they go.
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Back-Extraction: Add fresh deionized water to the separatory funnel containing the organic layer, shake, and separate again. Repeat this washing step.
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Brine Wash: Wash the organic layer with a saturated solution of NaCl (brine) to help remove dissolved water.
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Drying: Drain the organic layer into a clean flask and add a solid drying agent (e.g., anhydrous Na₂SO₄). Swirl the flask and let it sit for 10-15 minutes.
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes the purification of the crude product using flash column chromatography on silica gel.
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TLC Analysis: First, determine an appropriate solvent system using TLC. The ideal eluent should give your product an Rf value of approximately 0.3-0.4. A common starting point for ethers is a mixture of ethyl acetate and hexanes.[10]
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Column Packing:
-
Select a column of appropriate size (a general rule is to use 40-100g of silica per gram of crude product).
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and allow the silica to settle, ensuring a flat, undisturbed surface.
-
-
Sample Loading:
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Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent to get a dry, free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
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Combine and Concentrate: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.
Visualizations
Caption: General experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. syrris.com [syrris.com]
- 5. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. science.uct.ac.za [science.uct.ac.za]
- 8. How to set up and run a flash chromatography column. [reachdevices.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chromatography [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 14. reddit.com [reddit.com]
- 15. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
Preventing elimination reactions with "2-(2-Bromoethoxy)propane"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Bromoethoxy)propane, focusing on the prevention of unwanted elimination reactions.
Troubleshooting Unwanted Elimination Reactions
Elimination reactions, primarily E2, can compete with the desired SN2 substitution pathway, leading to the formation of alkene byproducts and reduced yield of the target molecule. This guide provides a systematic approach to diagnosing and resolving issues with elimination.
Initial Assessment:
Before troubleshooting, confirm the identity of your starting materials and reagents. Impurities can significantly impact reaction outcomes.
Problem: Low yield of substitution product and presence of alkene byproducts.
This is a classic indication that elimination reactions are competing with or dominating the desired substitution reaction. The primary elimination byproduct expected from this compound is 2-vinyloxy-propane.
Troubleshooting Steps:
| Factor | Observation / Problem | Recommended Action | Rationale |
| Base/Nucleophile | You are using a strong, sterically hindered base (e.g., potassium tert-butoxide). | Switch to a less sterically hindered and/or weaker base that is a good nucleophile (e.g., sodium iodide, sodium azide, sodium cyanide).[1][2] | Strong, bulky bases preferentially abstract a proton (acting as a base), favoring the E2 pathway. Good nucleophiles that are weaker bases are more likely to attack the electrophilic carbon, promoting the SN2 reaction.[1][2] |
| You are using a high concentration of a strong base (e.g., concentrated NaOH or KOH). | Use a lower concentration of the base/nucleophile. | High concentrations of strong bases favor bimolecular elimination (E2).[3][4] | |
| Solvent | Your reaction is being run in a non-polar or a polar protic solvent like pure ethanol. | Use a polar aprotic solvent such as DMSO, DMF, or acetone.[3][4] | Polar aprotic solvents solvate the cation but not the anionic nucleophile, increasing the nucleophile's reactivity for SN2 attack. Polar protic solvents can solvate the nucleophile, reducing its effectiveness, while non-polar solvents favor elimination.[3][4] |
| Temperature | The reaction is being run at an elevated temperature. | Lower the reaction temperature. Run the reaction at room temperature or below if the reaction rate is sufficient. | Elimination reactions have a higher activation energy than substitution reactions and are therefore favored by higher temperatures.[3][4] |
| Substrate Structure | While this compound is a primary bromide, the isopropoxy group may cause some steric hindrance. | This is an inherent property of the substrate. The focus should be on optimizing the other reaction conditions (base, solvent, temperature) to favor SN2. | Steric hindrance around the reaction center can slow down the rate of SN2 reactions, potentially allowing the E2 pathway to become more competitive.[5] |
Frequently Asked Questions (FAQs)
Q1: Why am I getting an elimination product when this compound is a primary alkyl bromide, which should favor SN2 reactions?
A1: While primary alkyl halides generally favor SN2 reactions, elimination (E2) can still occur and even become the major pathway under certain conditions.[3][6] Factors that promote elimination include the use of strong, bulky bases, high temperatures, and non-polar or polar protic solvents.[3][4] The isopropoxy group in your substrate might also contribute minor steric hindrance, slightly disfavoring the SN2 pathway compared to a simpler primary alkyl bromide.[5]
Q2: What is the most common elimination byproduct I should look for?
A2: The most likely elimination product is 2-vinyloxy-propane, formed through an E2 mechanism where a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon.
Q3: How can I choose the best nucleophile to maximize my substitution product yield?
A3: The ideal nucleophile for an SN2 reaction is one that is a weak base.[1] Good candidates include halides (I⁻, Cl⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻). These species are strong nucleophiles but relatively weak bases, thus minimizing the competing E2 reaction.
Q4: Can I use sodium hydroxide as a nucleophile?
A4: While hydroxide (OH⁻) is a strong nucleophile, it is also a strong base.[3][4] Using sodium hydroxide, especially at high concentrations and temperatures, will likely lead to a significant amount of the elimination byproduct.[3][4] If an alcohol is the desired product, it is better to use a two-step process: first, an SN2 reaction with a good nucleophile that is a weak base (like acetate), followed by hydrolysis to the alcohol.
Q5: How does the solvent choice impact the substitution to elimination ratio?
A5: The solvent plays a crucial role. Polar aprotic solvents like DMSO, DMF, and acetone are ideal for SN2 reactions because they solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "naked" and highly reactive.[3][4] Polar protic solvents like water and alcohols can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the substrate, thus slowing down the SN2 reaction and allowing the E2 pathway to compete more effectively.[3] Non-polar solvents generally favor elimination.
Experimental Protocols
Protocol 1: Maximizing SN2 Substitution with Sodium Iodide (Finkelstein Reaction)
This protocol is designed to favor the SN2 pathway by using a strong nucleophile that is a very weak base in a polar aprotic solvent.
Materials:
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This compound
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Sodium iodide (NaI)
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Acetone (anhydrous)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
Procedure:
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To a dry round-bottom flask, add sodium iodide (1.2 equivalents) and anhydrous acetone.
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Stir the mixture until the sodium iodide is fully dissolved.
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Add this compound (1.0 equivalent) to the flask.
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Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C).
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Once the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove the precipitated sodium bromide.
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Evaporate the acetone under reduced pressure to obtain the crude 2-(2-iodoethoxy)propane.
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Purify the product by distillation or column chromatography as needed.
Protocol 2: Minimizing Elimination with a Non-Hindered, Moderately Basic Nucleophile (Williamson Ether Synthesis)
This protocol uses a moderately basic alkoxide in a polar aprotic solvent at a controlled temperature to favor substitution.
Materials:
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This compound
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Sodium ethoxide (NaOEt)
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N,N-Dimethylformamide (DMF, anhydrous)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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Set up a dry round-bottom flask under an inert atmosphere.
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Add a solution of sodium ethoxide (1.1 equivalents) in anhydrous DMF to the flask.
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Cool the solution to 0°C using an ice bath.
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Slowly add this compound (1.0 equivalent) to the stirred solution.
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Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
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Monitor the reaction by TLC or GC-MS.
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Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
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Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the product via column chromatography.
Data Presentation
The following table provides an estimation of the substitution-to-elimination product ratio for a primary bromoalkane like this compound under various conditions, based on general principles of organic reactivity. Actual results may vary.
| Nucleophile/Base | Solvent | Temperature | Predominant Mechanism | Estimated SN2:E2 Ratio |
| NaI | Acetone | Reflux | SN2 | >95 : <5 |
| NaCN | DMSO | Room Temp | SN2 | >90 : <10 |
| NaOEt | Ethanol | Reflux | E2 > SN2 | 20 : 80 |
| NaOEt | DMF | 0°C to RT | SN2 > E2 | 70 : 30 |
| K-OtBu | t-Butanol | Reflux | E2 | <5 : >95 |
Visualizations
Caption: Factors influencing the competition between SN2 and E2 pathways.
Caption: Troubleshooting workflow for low substitution yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
Technical Support Center: Optimizing "2-(2-Bromoethoxy)propane" Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of coupling reactions involving "2-(2-Bromoethoxy)propane." The primary focus is on the Williamson ether synthesis, a robust method for forming ether linkages.
Troubleshooting Guides
This section addresses common issues encountered during the coupling of "this compound" with various nucleophiles, such as alcohols and phenols.
Issue 1: Low or No Product Yield
Low or no yield of the desired ether product is a frequent challenge. The following steps and diagram provide a logical workflow to diagnose and resolve this issue.
Troubleshooting Workflow: Low Product Yield
Caption: A step-by-step workflow for troubleshooting low yields.
Detailed Troubleshooting Steps:
-
Question: My reaction with "this compound" has a very low yield. What should I check first? Answer:
-
Reagent Quality: Ensure that "this compound," the alcohol or phenol, and the solvent are pure and anhydrous. Moisture is a significant issue in Williamson ether synthesis as it can quench the alkoxide or phenoxide nucleophile.
-
Base Strength and Stoichiometry: A sufficiently strong base is crucial to fully deprotonate the alcohol or phenol, generating the nucleophile. For alcohols, strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often necessary. For more acidic phenols, weaker bases like potassium carbonate (K₂CO₃) can be effective.[1] Ensure at least one equivalent of the base is used.
-
Reaction Temperature: While higher temperatures can increase the rate of the desired S(_N)2 reaction, they can also promote the competing E2 elimination side reaction, especially with sterically hindered substrates.[2] A typical temperature range for Williamson ether synthesis is 50-100 °C.[2] It is often advisable to start at a lower temperature and gradually increase it.
-
Issue 2: Presence of Significant Side Products
The formation of side products, primarily through elimination reactions, is a common cause of reduced yield.
Reaction Pathway: S(_N)2 vs. E2
Caption: Factors influencing the competition between S(_{N})2 and E2 pathways.
-
Question: I am observing a significant amount of an alkene byproduct in my reaction mixture. How can I minimize this? Answer: The alkene is likely the result of an E2 elimination reaction competing with the desired S(_N)2 ether synthesis. "this compound" is a primary alkyl bromide, which generally favors the S(_N)2 pathway. However, the following factors can promote E2 elimination:
-
Sterically Hindered Base: Using a bulky base like potassium tert-butoxide can favor elimination. If possible, opt for a less hindered base like sodium hydride.
-
High Temperature: As mentioned, higher temperatures favor elimination. Try running the reaction at a lower temperature for a longer duration.
-
Solvent Choice: While polar aprotic solvents (e.g., DMF, DMSO) are generally recommended to enhance the nucleophilicity of the alkoxide, ensure the solvent is anhydrous.
-
Data Presentation
The yield of the coupling reaction is highly dependent on the nucleophile and the reaction conditions. The following table provides illustrative yield data for the reaction of "this compound" with various nucleophiles under typical Williamson ether synthesis conditions.
| Nucleophile (R-OH) | Base | Solvent | Temperature (°C) | Time (h) | Illustrative Yield (%) |
| Phenol | K₂CO₃ | DMF | 80 | 6 | 85-95 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 6 | 88-96 |
| 4-Nitrophenol | K₂CO₃ | Acetonitrile | 70 | 8 | 90-98 |
| Ethanol | NaH | THF | 60 | 12 | 70-80 |
| Isopropanol | NaH | THF | 60 | 18 | 50-65 |
| tert-Butanol | KOtBu | THF | 50 | 24 | < 20 (major product is alkene) |
Note: These yields are illustrative and can vary based on the specific experimental setup, purity of reagents, and reaction scale. Reactions with sterically hindered alcohols like isopropanol and tert-butanol give lower yields due to the increased likelihood of the competing E2 elimination reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Isopropoxyethoxy)propane via Williamson Ether Synthesis
This protocol describes the reaction of "this compound" with sodium isopropoxide.
Reaction Scheme:
(CH₃)₂CHOCH₂CH₂Br + (CH₃)₂CHONa → (CH₃)₂CHOCH₂CH₂OCH(CH₃)₂ + NaBr
Materials:
-
This compound
-
Isopropanol (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add anhydrous isopropanol (1.5 equivalents) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium isopropoxide.
-
Dissolve "this compound" (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of "this compound" dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 1-(2-(Isopropoxy)ethoxy)-4-methoxybenzene
This protocol details the reaction of "this compound" with 4-methoxyphenol.
Reaction Scheme:
CH₃OC₆H₄OH + K₂CO₃ + (CH₃)₂CHOCH₂CH₂Br → CH₃OC₆H₄OCH₂CH₂OCH(CH₃)₂ + KBr + KHCO₃
Materials:
-
This compound
-
4-Methoxyphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add 4-methoxyphenol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add "this compound" (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 6-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Frequently Asked Questions (FAQs)
-
Q1: Why is an anhydrous solvent necessary for this reaction? A1: The Williamson ether synthesis typically involves a strong base to generate an alkoxide or phenoxide. These nucleophiles are also strong bases and will readily react with any water present, which would consume the nucleophile and reduce the yield of the desired ether.
-
Q2: Can I use a secondary or tertiary bromoalkane instead of "this compound"? A2: It is not recommended. Secondary and tertiary alkyl halides are more prone to undergo the competing E2 elimination reaction in the presence of a strong base (the alkoxide/phenoxide), which would lead to the formation of an alkene as the major product instead of the desired ether.[1]
-
Q3: What is the purpose of the potassium carbonate in the reaction with phenols? A3: Phenols are significantly more acidic than alcohols. Potassium carbonate is a mild base that is strong enough to deprotonate the phenol to form the phenoxide nucleophile but is generally not strong enough to promote significant elimination side reactions with a primary alkyl bromide like "this compound".
-
Q4: My starting alcohol is sterically hindered. How can I improve the yield of the ether? A4: If your alcohol is sterically hindered, it will be a more hindered nucleophile and may also act as a stronger base, favoring elimination. To improve the yield of the ether, you should use a less sterically hindered alkylating agent if the target molecule allows for an alternative synthetic route. Since you are using "this compound" (a primary bromide), you are already using the less hindered partner as the electrophile. To further favor substitution, use a less hindered base if possible (e.g., NaH instead of KOtBu), run the reaction at the lowest feasible temperature, and use a polar aprotic solvent.
-
Q5: How can I effectively monitor the progress of the reaction? A5: Thin-layer chromatography (TLC) is a common and effective method. Spot the reaction mixture alongside the starting materials ("this compound" and the alcohol/phenol). The reaction is complete when the spot corresponding to the limiting reagent has disappeared and a new spot for the product has appeared and is no longer intensifying. Gas chromatography (GC) can also be used for more quantitative monitoring.
References
Technical Support Center: Monitoring Reactions of 2-(2-Bromoethoxy)propane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring reactions involving 2-(2-bromoethoxy)propane using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 1: Thin-Layer Chromatography (TLC) Monitoring
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.[1]
-
Chamber Preparation: Pour a suitable eluent (solvent system) into a developing chamber to a depth of about 0.5 cm (must be below the starting line).[2] Place a piece of filter paper to saturate the chamber with solvent vapors.[1]
-
Sample Spotting:
-
Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot it on the left of the starting line.
-
Co-spot (C): In the middle of the starting line, apply a spot of the starting material, and on top of it, spot the reaction mixture. The cospot is crucial for reactions where the reactant and product have similar Rf values.[2]
-
Reaction Mixture (RM): At various time points during the reaction, take a small aliquot of the reaction mixture and spot it on the right of the starting line.[1] Keep spots small (1-2 mm in diameter) to avoid overlap.[3][4]
-
-
Development: Place the TLC plate in the saturated chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.[5]
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (if compounds are UV-active) and/or by staining (e.g., with potassium permanganate or p-anisaldehyde stain, as bromoalkanes are often not UV-active).[2][6]
-
Analysis: Calculate the Retention Factor (Rf) for each spot. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.[3]
TLC Data Summary
| Compound | Expected Polarity | Expected Rf Value (Hexane:EtOAc - 4:1) | Visualization Method |
| This compound | Less Polar | ~0.6 - 0.7 | Potassium Permanganate |
| Example Product (Alcohol) | More Polar | ~0.3 - 0.4 | Potassium Permanganate, UV (if chromophore present) |
Note: Rf values are highly dependent on the specific reaction, solvent system, and TLC plate. A good solvent system should place the starting material at an Rf of about 0.3-0.4 to allow for clear separation.[2]
TLC Troubleshooting FAQs
Q1: My spots are streaking down the plate. What should I do?
A1: Streaking can be caused by several factors:
-
Overloading: The sample spot is too concentrated.[3][7] Try diluting your sample before spotting it on the plate.
-
Inappropriate Solvent: The solvent system may be too polar for your compound.[8] Try a less polar eluent system.
-
Acidic or Basic Compounds: If your compound is acidic or basic, it can interact strongly with the silica gel.[3] Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can resolve this.[7]
Q2: I can't see any spots on my developed TLC plate.
A2: This could be due to a few reasons:
-
Insufficient Concentration: The sample may be too dilute.[7][8] Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[7][8]
-
Non-UV Active Compounds: Your compounds may not be visible under UV light.[7] Use a chemical stain like potassium permanganate or p-anisaldehyde, which are effective for visualizing a wide range of organic compounds.[6]
-
Compound Volatility: The compound may have evaporated from the plate.[7] This can be an issue with low-boiling-point substances.
-
Spot Submersion: Ensure the starting line on your TLC plate is above the solvent level in the chamber; otherwise, your sample will dissolve into the solvent pool.[3][8]
Q3: The solvent front is running unevenly.
A3: An uneven solvent front can be caused by:
-
Damaged Plate: The silica gel on the plate might be chipped or uneven.[4]
-
Improper Chamber Saturation: Ensure the chamber is properly sealed and saturated with solvent vapor.
-
Plate Touching the Sides: The TLC plate might be touching the sides of the chamber or the filter paper.[8]
Q4: My starting material and product spots have very similar Rf values.
A4: If the Rf values are too close to distinguish:
-
Change Solvent System: Experiment with different solvent systems to improve separation. You can adjust the polarity by changing the ratio of your solvents.[9] If your spots are too high (high Rf), decrease the eluent polarity. If they are too low (low Rf), increase the eluent polarity.[10]
-
Use a Cospot: A cospot, where the starting material and reaction mixture are spotted in the same lane, can help determine if the starting material is consumed.[2] If the reaction is complete, the cospot will appear as a single spot corresponding to the product.
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
Experimental Protocol: LC-MS Monitoring
-
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of water or a suitable quenching agent).
-
Dilute the sample significantly with the mobile phase (e.g., 1:1000 with acetonitrile/water) to avoid contaminating the instrument.
-
-
LC Method:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is common for good ionization in positive mode.
-
Gradient: Start with a higher percentage of water and ramp up to a higher percentage of acetonitrile to elute compounds of increasing hydrophobicity.
-
Flow Rate: A typical analytical flow rate is 0.2-0.5 mL/min.
-
-
MS Method:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
Polarity: Positive ion mode is generally suitable for detecting protonated molecules [M+H]+.
-
Analysis Type: Full scan mode to identify all ions in a given mass range. Subsequently, you can use Selected Ion Monitoring (SIM) for targeted analysis of your starting material and expected product.
-
-
Data Analysis:
-
Extract ion chromatograms for the m/z values corresponding to your starting material and expected product.
-
Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
-
LC-MS Data Summary
| Compound Name | Molecular Formula | Molecular Weight | Expected Ion [M+H]+ (m/z) | Potential Fragments (m/z) |
| This compound | C5H11BrO | 167.04 | 167.0/169.0 (Isotope Pattern) | 87.0 (loss of Br), 59.1 (isopropoxy group) |
| Example Product (Hydrolysis: 2-(isopropoxy)ethanol) | C5H12O2 | 104.15 | 105.1 | 87.1 (loss of H2O), 59.1 (isopropoxy group) |
Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio, which is a key diagnostic feature in the mass spectrum.
LC-MS Troubleshooting FAQs
Q1: I am seeing significant retention time shifts between injections.
A1: Retention time instability can be due to:
-
Column Equilibration: The column may not be properly equilibrated between runs.[11] Ensure sufficient time at the initial mobile phase composition before each injection.
-
Mobile Phase Issues: Changes in mobile phase composition due to evaporation of one of the solvents or improper mixing can cause shifts.[12] Prepare fresh mobile phase daily.
-
Air in the System: Air bubbles in the pump or lines can cause pressure fluctuations and retention time shifts.[11] Purge the system thoroughly.
Q2: My chromatographic peaks are broad or tailing.
A2: Poor peak shape can result from:
-
Column Contamination: Buildup of contaminants on the column frit or stationary phase.[12][13] Flush the column or replace it if necessary.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica. Adding a small amount of a competing agent like formic acid to the mobile phase can mitigate this.[13]
-
Injection Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[13] Dilute the sample in the initial mobile phase whenever possible.
Q3: I have a weak or no signal for my compound of interest.
A3: A lack of signal can be attributed to:
-
Ionization Issues: The compound may not ionize well under the chosen conditions. Try switching the ionization mode (positive/negative) or adjusting the mobile phase pH. Using additives like ammonium formate can sometimes aid in adduct formation.[14]
-
Contamination: Contamination in the ion source can suppress the signal of your analyte.[12] Regular cleaning of the ion source is essential.
-
Matrix Effects: Other components in the reaction mixture can co-elute and suppress the ionization of your target compound.[15] Improve chromatographic separation or perform a sample cleanup (e.g., solid-phase extraction) before analysis.[15]
Q4: I am observing unexpected ions in my mass spectrum.
A4: Unexpected ions could be:
-
Side Products: The reaction may be generating unforeseen byproducts. Analyze the m/z values to hypothesize their structures. For instance, hydrolysis of the bromoalkane is a potential side reaction.[16]
-
Adducts: The analyte may be forming adducts with components of the mobile phase (e.g., [M+Na]+, [M+K]+, [M+ACN]+).
-
Contaminants: Contamination from solvents, glassware, or the LC-MS system itself can introduce extraneous peaks.[12]
Visualizations
Caption: General workflow for monitoring a chemical reaction using TLC and LC-MS.
Caption: Decision tree for troubleshooting common TLC analysis problems.
Caption: Decision tree for troubleshooting common LC-MS analysis issues.
References
- 1. coconote.app [coconote.app]
- 2. How To [chem.rochester.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. silicycle.com [silicycle.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Home Page [chem.ualberta.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. zefsci.com [zefsci.com]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]
Technical Support Center: Troubleshooting Viscous Oils in "2-(2-Bromoethoxy)propane" Workups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of handling viscous, oily, or emulsified reaction mixtures during the workup of syntheses involving "2-(2-Bromoethoxy)propane".
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture forming a viscous oil or a persistent emulsion during aqueous workup?
A1: The formation of viscous oils or emulsions during the workup of reactions involving "this compound" can be attributed to several factors:
-
Side Products: The most common side reaction in a Williamson ether synthesis, a typical application for "this compound", is an E2 elimination reaction. This is particularly prevalent with secondary halides and can lead to the formation of alkene byproducts, which can be oily in nature.
-
Polymeric Materials: Under certain conditions, "this compound" or other reactive species in the mixture can undergo polymerization, resulting in high-molecular-weight, viscous materials.
-
Surfactant-like Impurities: Unreacted starting materials, byproducts, or degradation products can sometimes act as surfactants, stabilizing the interface between the organic and aqueous layers and leading to the formation of a persistent emulsion.[1][2]
-
High Concentration of Product: If the desired product is itself a viscous liquid, a high concentration in the extraction solvent can lead to a viscous organic layer that is difficult to separate from the aqueous phase.
Q2: What are the initial, simple steps I can take to break an emulsion?
A2: Before resorting to more complex methods, several simple techniques can be effective in breaking an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own with time.[1]
-
Gentle Swirling: Gently swirl or rock the separatory funnel to encourage the coalescence of droplets without re-emulsifying the mixture.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to "salt out" the organic components and break the emulsion.[1][3]
-
Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes decrease the viscosity of the mixture and promote phase separation. However, be cautious with volatile solvents and heat-sensitive compounds.[3]
Q3: Are there any chemical additives, other than brine, that can help resolve a viscous oil or emulsion?
A3: Yes, altering the pH of the aqueous layer can be effective. If the emulsion is stabilized by acidic or basic impurities, neutralization can help break it. For instance, if the reaction was conducted under basic conditions, a dilute acid wash might resolve the emulsion, and vice-versa.[3]
Troubleshooting Guide: Handling Viscous Oils and Emulsions
This guide provides a systematic approach to resolving issues with viscous oils and persistent emulsions during the workup of reactions involving "this compound".
Problem: A thick, unmanageable emulsion has formed in the separatory funnel.
Solution Workflow:
Caption: Decision workflow for breaking a persistent emulsion.
Detailed Methodologies:
1. Filtration through Celite® or Diatomaceous Earth:
-
Principle: Emulsions are often stabilized by fine particulate matter. Filtering the entire emulsified mixture through a pad of a filter aid like Celite® can remove these solids and break the emulsion.
-
Protocol:
-
Prepare a filter funnel with a small plug of cotton or glass wool.
-
Add a 2-3 cm layer of Celite® and gently pack it down.
-
Wet the Celite® pad with the organic solvent being used for the extraction.
-
Carefully pour the entire emulsion through the Celite® pad.
-
Wash the filter cake with a small amount of fresh organic solvent to ensure all of the desired product is collected.
-
Transfer the filtrate back to a clean separatory funnel; the layers should now be distinct.
-
2. Change of Organic Solvent:
-
Principle: The stability of an emulsion can be highly dependent on the physical properties of the organic solvent. Switching to a solvent with a different density and polarity can disrupt the emulsion.
-
Protocol:
-
If possible, carefully remove as much of the original organic solvent as possible using a rotary evaporator. Be cautious not to remove volatile products.
-
Dissolve the remaining residue in a different, immiscible organic solvent. For example, if dichloromethane (DCM) was used, try switching to ethyl acetate or diethyl ether.
-
Proceed with the aqueous wash as before.
-
3. Centrifugation:
-
Principle: Applying a strong centrifugal force can overcome the forces stabilizing the emulsion, forcing the denser aqueous phase and the less dense organic phase to separate.[3] This is often a very effective method.
-
Protocol:
-
Transfer the emulsion to centrifuge tubes. Ensure the tubes are properly balanced.
-
Centrifuge the mixture. The optimal speed and time will depend on the stability of the emulsion and the equipment available. A good starting point is 2000-4000 rpm for 5-10 minutes.
-
After centrifugation, two distinct layers should be visible. Carefully decant or pipette the top layer. A solid interface may also form, which should be separated.
-
Problem: The product is a viscous oil that is difficult to handle and purify.
Solution Workflow:
Caption: Purification strategies for a viscous oily product.
Detailed Methodologies:
1. Trituration:
-
Principle: If the viscous nature of the product is due to impurities, washing the oil with a solvent in which the desired product is insoluble (or sparingly soluble) but the impurities are soluble can purify the product.
-
Protocol:
-
Place the viscous oil in a flask.
-
Add a small amount of a non-polar solvent in which the product is expected to be insoluble, such as hexane or pentane.
-
Stir or sonicate the mixture. The goal is to wash the impurities into the solvent without dissolving the product.
-
Carefully decant the solvent.
-
Repeat the process several times.
-
Dry the remaining purified oil under high vacuum.
-
2. Short-Path or Kugelrohr Distillation:
-
Principle: If the desired product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective method for purification, separating it from non-volatile impurities.
-
Protocol:
-
Set up a short-path or Kugelrohr distillation apparatus.
-
Place the viscous oil in the distillation flask.
-
Gradually apply vacuum and gently heat the apparatus.
-
Collect the fraction that distills at the expected boiling point of the product.
-
3. Column Chromatography with Dry Loading:
-
Principle: To avoid issues with applying a viscous oil directly to a chromatography column, it can be adsorbed onto a solid support first.
-
Protocol:
-
Dissolve the viscous oil in a minimal amount of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel or Celite® to the solution to form a slurry.
-
Evaporate the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully load this powder onto the top of a prepared chromatography column.
-
Elute the column with an appropriate solvent system to separate the desired product from impurities.
-
Quantitative Data Summary
While specific quantitative parameters are highly dependent on the exact reaction conditions and the nature of the impurities, the following table provides some general guidelines for the troubleshooting techniques described above.
| Technique | Parameter | Typical Range/Value | Notes |
| Brine Wash | Volume of Brine | 0.5 - 1.0 x Volume of Aqueous Layer | Use a saturated solution of NaCl. |
| Centrifugation | Speed | 2000 - 4000 rpm | Higher speeds may be necessary for very stable emulsions. |
| Time | 5 - 15 minutes | Longer times may be needed for complete separation. | |
| Trituration | Solvent Volume | 2 - 5 x Volume of Oil | Use a minimal amount to avoid product loss. |
| Distillation | Pressure | 0.1 - 10 mmHg | Dependent on the boiling point of the compound. |
| Temperature | As low as possible to achieve distillation | Avoid decomposition of the product. | |
| Dry Loading | Silica:Product Ratio | 1:1 to 3:1 by weight | Use enough silica to create a free-flowing powder. |
References
Validation & Comparative
A Comparative Guide to Bromoalkyl Ethers in Synthesis: Focus on 2-(2-Bromoethoxy)propane
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides an objective comparison of 2-(2-Bromoethoxy)propane with other common bromoalkyl ethers, namely 2-bromoethyl methyl ether and 2-bromoethyl ethyl ether, in the context of O-alkylation of phenols via the Williamson ether synthesis. The comparison is supported by available experimental data and detailed protocols to aid in reagent selection and experimental design.
Introduction to Bromoalkyl Ethers in Synthesis
Bromoalkyl ethers are a class of reagents widely employed in organic synthesis for the introduction of alkoxyethyl moieties onto various nucleophiles. The Williamson ether synthesis, a robust and versatile method, is the cornerstone of their application, particularly in the O-alkylation of phenols to produce aryl ethers.[1][2][3] These resulting ether linkages are prevalent in a vast array of pharmaceuticals, agrochemicals, and materials. The choice of the bromoalkyl ether can significantly influence reaction efficiency, yield, and the physicochemical properties of the final product.
This guide focuses on a comparative analysis of three key bromoalkyl ethers:
-
This compound: Featuring an isopropyl ether group.
-
2-Bromoethyl methyl ether: Containing a methyl ether group.
-
2-Bromoethyl ethyl ether: Possessing an ethyl ether group.
The primary reaction under consideration is the O-alkylation of a model substrate, phenol, to highlight the differences in their synthetic performance.
Performance Comparison in Williamson Ether Synthesis
The Williamson ether synthesis involves the deprotonation of a phenol to a more nucleophilic phenoxide, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with the bromoalkyl ether.[1][3] The efficiency of this reaction can be influenced by the structure of the bromoalkyl ether, reaction conditions, and the choice of base and solvent.
Table 1: Comparison of Bromoalkyl Ethers in the O-Alkylation of Phenol
| Bromoalkyl Ether | Structure | Product | Typical Reaction Conditions | Reported Yield | Key Considerations |
| This compound | Br-CH2-CH2-O-CH(CH3)2 | 2-Isopropoxyethyl phenyl ether | Phenol, K2CO3, Acetone, Reflux | Data not available in comparative studies | The bulkier isopropyl group might slightly decrease reactivity due to steric hindrance compared to methyl or ethyl ethers. However, it can impart increased lipophilicity to the final product. |
| 2-Bromoethyl methyl ether | Br-CH2-CH2-O-CH3 | 2-Methoxyethyl phenyl ether | Phenol, K2CO3, DMF, 80 °C | High | Generally considered a highly reactive and efficient reagent for introducing the methoxyethyl group. |
| 2-Bromoethyl ethyl ether | Br-CH2-CH2-O-CH2CH3 | 2-Ethoxyethyl phenyl ether | Phenol, K2CO3, Acetone, Reflux | Moderate to High | Reactivity is expected to be similar to the methyl analog, with the ethyl group offering a slight increase in lipophilicity. |
Note: The yields are highly dependent on the specific reaction conditions (base, solvent, temperature, reaction time) and the purity of the starting materials. The information in this table is based on general principles of SN2 reactions and isolated examples from the literature.
Experimental Protocols
Below are detailed, generalized experimental protocols for the Williamson ether synthesis of a phenol with a bromoalkyl ether. These protocols are based on established laboratory procedures.[4][5][6]
General Protocol for O-Alkylation of Phenol
Materials:
-
Phenol (1.0 eq)
-
Bromoalkyl ether (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K2CO3) (2.0 - 3.0 eq)
-
Acetone or N,N-Dimethylformamide (DMF) (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add phenol (1.0 eq) and anhydrous potassium carbonate (2.0 - 3.0 eq).
-
Add a suitable solvent (e.g., acetone or DMF) to the flask.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the bromoalkyl ether (1.1 - 1.5 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (for acetone) or a specified temperature (e.g., 80-100 °C for DMF).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Logical Workflow and Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the key logical steps and potential reaction pathways involved in the Williamson ether synthesis with bromoalkyl ethers.
Caption: General workflow for Williamson ether synthesis.
A critical aspect to consider during the O-alkylation of phenols is the potential for competitive C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom. The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the ortho/para positions of the ring.
References
A Comparative Guide to Alcohol Protecting Groups: Featuring 2-(Isopropoxy)ethyl and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for alcohols is a critical determinant of success. An ideal protecting group should be easy to install and remove, stable under a variety of reaction conditions, and should not interfere with transformations elsewhere in the molecule. This guide provides an objective comparison of the 2-(isopropoxy)ethyl group with other commonly employed alcohol protecting groups, supported by available experimental data and detailed methodologies for their application.
While the 2-(isopropoxy)ethyl group is not as extensively documented in the chemical literature as other protecting groups, its structural similarity to the well-established 2-methoxyethoxymethyl (MEM) group allows for informed predictions regarding its performance. This guide will therefore present a comprehensive overview of common protecting groups and offer a data-driven comparison, with the properties of the 2-(isopropoxy)ethyl group being presented as predicted characteristics based on its chemical nature.
Overview of Common Alcohol Protecting Groups
The most frequently utilized protecting groups for alcohols can be broadly categorized into silyl ethers, benzyl ethers, acetals, and esters. Each class offers a unique profile of stability and reactivity, enabling chemists to design robust and efficient synthetic routes.
-
Silyl Ethers (e.g., TMS, TBDMS, TIPS): These are among the most popular choices due to their ease of installation and removal.[1] Their stability is highly dependent on the steric bulk of the substituents on the silicon atom.[2]
-
Benzyl Ethers (e.g., Bn): Known for their robustness in both acidic and basic conditions, benzyl ethers are a reliable option for many synthetic transformations.[3]
-
Acetals (e.g., THP, MOM): These groups are stable under basic conditions but are readily cleaved with acid.[4][5] The 2-(isopropoxy)ethyl group falls into this category.
-
Esters (e.g., Acetate, Pivaloate): Ester protecting groups are introduced via acylation and are typically removed by hydrolysis under basic conditions.[3]
Predicted Performance of the 2-(Isopropoxy)ethyl Group
Based on its structure as an acetal, the 2-(isopropoxy)ethyl group is predicted to share many characteristics with the 2-methoxyethoxymethyl (MEM) protecting group.
-
Stability: It is expected to be stable to strongly basic conditions, organometallic reagents (Grignard, organolithiums), and many oxidizing and reducing agents. Like other acetals, it will be labile to acidic conditions.
-
Installation: The protection of an alcohol with the 2-(isopropoxy)ethyl group would likely proceed via reaction with 2-(isopropoxy)ethyl chloride under basic conditions, analogous to the installation of the MEM group.
-
Cleavage: Deprotection is anticipated to be achieved under acidic conditions, such as with mineral acids or Lewis acids.
Comparative Data of Alcohol Protecting Groups
The following tables provide a summary of quantitative data for the protection and deprotection of alcohols using various common protecting groups.
Table 1: Stability of Common Alcohol Protecting Groups
| Protecting Group | Stable to Strong Bases (e.g., NaOH, NaH) | Stable to Strong Acids (e.g., HCl, H2SO4) | Stable to Oxidizing Agents (e.g., PCC, KMnO4) | Stable to Reducing Agents (e.g., LiAlH4, H2/Pd) |
| 2-(Isopropoxy)ethyl (Predicted) | Yes | No | Yes | Yes |
| TBDMS | Yes | No | Yes | Yes |
| TIPS | Yes | Moderately | Yes | Yes |
| Benzyl (Bn) | Yes | Yes | No (can be oxidized) | No (cleaved by hydrogenolysis) |
| THP | Yes | No | Yes | Yes |
| MOM | Yes | No | Yes | Yes |
| Acetyl (Ac) | No | Yes | Yes | Yes |
| Pivaloyl (Piv) | Moderately | Yes | Yes | Yes |
Table 2: Conditions for Protection and Deprotection of Primary Alcohols
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) |
| 2-(Isopropoxy)ethyl (Predicted) | 2-(Isopropoxy)ethyl chloride, DIPEA, CH2Cl2 | >90 | HCl, THF/H2O or ZnBr2, CH2Cl2 | >90 |
| TBDMS | TBDMSCl, Imidazole, DMF | 95-100 | TBAF, THF or AcOH, THF/H2O | 95-100 |
| TIPS | TIPSCl, Imidazole, DMF | 90-98 | TBAF, THF | 90-98 |
| Benzyl (Bn) | BnBr, NaH, THF | 90-100 | H2, Pd/C, EtOH | 95-100 |
| THP | DHP, p-TsOH (cat.), CH2Cl2 | 90-98 | p-TsOH, MeOH or AcOH, THF/H2O | 90-98 |
| MOM | MOMCl, DIPEA, CH2Cl2 | 90-98 | HCl, THF/H2O | 90-98 |
| Acetyl (Ac) | Ac2O, Pyridine, CH2Cl2 | 95-100 | K2CO3, MeOH/H2O | 95-100 |
| Pivaloyl (Piv) | PivCl, Pyridine, CH2Cl2 | 90-98 | DIBAL-H, CH2Cl2 or aq. NaOH | 90-98 |
Experimental Protocols
General Protocol for the Protection of a Primary Alcohol with a Silyl Ether (TBDMS as example):
-
Dissolve the primary alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 equiv) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for the Deprotection of a TBDMS Ether:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 equiv) dropwise to the solution at room temperature.
-
Stir the reaction mixture and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
General Protocol for the Protection of a Primary Alcohol with a Benzyl Ether:
-
To a stirred suspension of sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of the primary alcohol (1.0 equiv) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.
-
Stir the reaction at room temperature overnight and monitor by TLC.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for the Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis: [3]
-
Dissolve the benzyl-protected alcohol in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Visualization of Key Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 3. Isopropylethanediol | C5H12O2 | CID 7996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. uwindsor.ca [uwindsor.ca]
A Comparative Guide to Orthogonal Deprotection Strategies Featuring the 2-(Isopropoxy)ethyl (IPE) Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and selectivities. An orthogonal deprotection strategy, which allows for the selective removal of one protecting group in the presence of others, is a cornerstone of modern synthetic chemistry. This guide provides a comparative analysis of the 2-(isopropoxy)ethyl (IPE) protecting group for alcohols alongside other commonly employed alternatives, supported by experimental data and detailed protocols.
The Principle of Orthogonal Deprotection
Orthogonal protection employs a set of protecting groups that can be removed under distinct and non-interfering reaction conditions.[1] This strategy is crucial in the synthesis of complex molecules with multiple functional groups, enabling chemists to deprotect and modify specific sites within a molecule in a predetermined sequence.[1] The ideal protecting group is easily introduced and removed in high yield, stable to a wide range of reaction conditions, and does not interfere with desired transformations.[1]
The following diagram illustrates a fundamental orthogonal deprotection scheme where three different alcohol protecting groups (PG1, PG2, and PG3) can be selectively removed by specific reagents (Reagent A, Reagent B, and Reagent C, respectively) without affecting the other protecting groups.
Caption: Orthogonal deprotection strategy.
The 2-(Isopropoxy)ethyl (IPE) Protecting Group: An Overview
The 2-(isopropoxy)ethyl group is an ether-based protecting group for alcohols. Structurally, it is a simple ether, which informs its stability and reactivity. Ethers are generally stable to a wide range of reagents, including basic and nucleophilic conditions, making them robust protecting groups.[2]
Protection: The IPE group can be introduced under standard Williamson ether synthesis conditions, reacting the alcohol with a 2-(isopropoxy)ethyl halide in the presence of a base.
Deprotection: As a simple ether, the IPE group is expected to be cleaved under strongly acidic conditions, similar to other alkyl ethers.[3][4] Reagents such as hydrogen bromide (HBr), hydrogen iodide (HI), or strong Lewis acids like boron tribromide (BBr₃) are typically required for ether cleavage.[3] This harsh deprotection condition is a key consideration when planning a synthetic strategy involving the IPE group.
Comparative Analysis of Alcohol Protecting Groups
The selection of a suitable protecting group is dictated by the specific requirements of the synthetic route. The following table provides a comparison of the IPE group with other commonly used alcohol protecting groups.
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Orthogonality & Remarks |
| 2-(Isopropoxy)ethyl | IPE | R-OH + IPE-Br, NaH, THF | HBr, HI, or BBr₃ | Stable to a wide range of conditions except strong acids. Orthogonal to base-labile and fluoride-labile groups. |
| Silyl Ethers | ||||
| tert-Butyldimethylsilyl | TBS/TBDMS | R-OH + TBSCl, Imidazole, DMF | TBAF, THF; or HF•Py, Py | Labile to fluoride ions and acidic conditions. Orthogonal to base-labile and hydrogenolysis-labile groups. |
| Triisopropylsilyl | TIPS | R-OH + TIPSCl, Imidazole, DMF | TBAF, THF; or HF•Py, Py | More sterically hindered and more stable to acid than TBS. Labile to fluoride ions. Orthogonal to base-labile and hydrogenolysis-labile groups. |
| Benzyl Ethers | ||||
| Benzyl | Bn | R-OH + BnBr, NaH, DMF | H₂, Pd/C; or Na, NH₃ (l) | Stable to acidic and basic conditions. Removed by hydrogenolysis. Orthogonal to acid- and base-labile groups. |
| p-Methoxybenzyl | PMB | R-OH + PMBCl, NaH, DMF | DDQ, CH₂Cl₂/H₂O; or CAN, MeCN/H₂O | Can be removed oxidatively, providing orthogonality to Bn and other groups. Also removable by strong acid. |
| Acetals | ||||
| Methoxymethyl | MOM | R-OH + MOMCl, DIEA, CH₂Cl₂ | HCl, MeOH; or other acidic conditions | Acid-labile. Stable to basic and hydrogenolysis conditions. Orthogonal to base-labile and fluoride-labile groups. |
| Tetrahydropyranyl | THP | R-OH + DHP, PPTS, CH₂Cl₂ | AcOH, THF/H₂O; or other mild acidic conditions | Acid-labile. Stable to basic and hydrogenolysis conditions. Orthogonal to base-labile and fluoride-labile groups. |
| Esters | ||||
| Acetyl | Ac | R-OH + Ac₂O, Pyridine | K₂CO₃, MeOH; or NH₃, MeOH | Base-labile. Stable to acidic and hydrogenolysis conditions. Orthogonal to acid-labile and fluoride-labile groups. |
| Benzoyl | Bz | R-OH + BzCl, Pyridine | NaOH, MeOH/H₂O | More stable to hydrolysis than acetyl. Base-labile. Stable to acidic and hydrogenolysis conditions. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of various alcohol protecting groups are provided below.
General Procedure for Ether Cleavage (Applicable to IPE Deprotection):
-
Dissolve the IPE-protected alcohol (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Add the Lewis acid (e.g., BBr₃, 1.1-1.5 equiv) dropwise.
-
Stir the reaction mixture at the same temperature or allow it to warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for TBS Protection of an Alcohol:
-
To a solution of the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) are added imidazole (2.5 equiv) and tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv).
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol for TBS Deprotection using TBAF:
-
Dissolve the TBS-protected alcohol (1.0 equiv) in tetrahydrofuran (THF).
-
Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours and monitor by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer and purify the crude product by flash column chromatography.
Protocol for Benzyl Protection of an Alcohol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 equiv) in anhydrous THF at 0 °C, add a solution of the alcohol (1.0 equiv) in THF dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 equiv) and a catalytic amount of tetrabutylammonium iodide (TBAI).
-
Stir the reaction at room temperature or gentle heat until completion as monitored by TLC.
-
Carefully quench the reaction with water at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
Protocol for Benzyl Deprotection by Hydrogenolysis:
-
Dissolve the benzyl-protected compound (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate to obtain the deprotected alcohol, which can be further purified if necessary.
Experimental Workflow Visualization
The following diagram illustrates a hypothetical synthetic sequence demonstrating the orthogonal removal of a TBS group in the presence of an IPE group, followed by the deprotection of the IPE group.
Caption: Orthogonal deprotection workflow.
Conclusion
The 2-(isopropoxy)ethyl (IPE) group, as a simple ether, offers robust protection for alcohols, being stable to a wide array of reaction conditions. Its removal, however, necessitates harsh acidic conditions, which defines its position within an orthogonal protection strategy. It is best employed when its stability is advantageous and its cleavage can be tolerated in the final stages of a synthesis. In contrast, silyl ethers offer mild, fluoride-mediated deprotection, benzyl ethers are susceptible to hydrogenolysis, and acetals and esters are cleaved under acidic and basic conditions, respectively. The choice of protecting group is a critical decision in synthetic planning, and a thorough understanding of their respective stabilities and deprotection conditions, as outlined in this guide, is essential for the successful synthesis of complex molecules.
References
Spectroscopic Analysis for Confirming "2-(2-Bromoethoxy)propane" Incorporation: A Comparative Guide
In the realm of scientific research and drug development, the precise and verifiable incorporation of chemical moieties is paramount. This guide provides a comprehensive comparison of spectroscopic methods for confirming the successful incorporation of "2-(2-Bromoethoxy)propane" into a target molecule. We will explore the expected spectroscopic signatures of this compound and compare its utility with common alternative labeling agents. This guide is intended for researchers, scientists, and drug development professionals seeking robust analytical methods for chemical modification.
Characterizing "this compound" Incorporation: A Multi-Faceted Spectroscopic Approach
Confirmation of the covalent attachment of "this compound" to a substrate relies on the detection of its unique structural features through various spectroscopic techniques. The primary methods for this verification are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Predicted Spectroscopic Data for "this compound"
Due to the limited availability of published experimental spectra for "this compound," the following data is predicted based on established principles of spectroscopy and data from structurally similar compounds. These predictions serve as a guide for researchers to identify the key signals indicative of successful incorporation.
Table 1: Predicted and Experimental Spectroscopic Data for "this compound" and Related Fragments
| Technique | Feature | "this compound" (Predicted) | 2-Bromo-2-methylpropane (Experimental)[1][2][3] | Propane (Experimental)[4][5] |
| ¹H NMR | Chemical Shift (ppm) | Isopropyl protons (CH): ~3.6 (septet)Isopropyl protons (CH₃): ~1.2 (doublet)-O-CH₂- protons: ~3.8 (triplet)-CH₂-Br protons: ~3.5 (triplet) | (CH₃)₃C- protons: 1.80 (singlet) | CH₃ protons: 0.9 (triplet)CH₂ protons: 1.3 (sextet) |
| ¹³C NMR | Chemical Shift (ppm) | Isopropyl CH: ~70Isopropyl CH₃: ~22-O-CH₂-: ~70-CH₂-Br: ~35 | (CH₃)₃C- carbon: 36.4C-Br carbon: 62.5 | CH₃ carbon: 15.6CH₂ carbon: 16.3 |
| Mass Spec. | Key Fragments (m/z) | [M]+•: 166/168 (Br isotopes)[M-Br]+: 87[CH(CH₃)₂]⁺: 43 | [M]+•: 136/138 (very weak)[C(CH₃)₃]⁺ (base peak): 57 | [M]+•: 44[C₂H₅]⁺ (base peak): 29 |
| FTIR | Wavenumber (cm⁻¹) | C-H (alkane): 2850-3000C-O (ether): 1050-1150C-Br: 500-600 | C-H (alkane): 2860-2975C-Br: 500-750 | C-H (alkane): 2845-2975 |
Comparison with Alternative Labeling Agents
Several alternative chemical groups are commonly employed for bioconjugation and material functionalization. Understanding their spectroscopic characteristics is crucial for selecting the appropriate tool and for distinguishing between different modifications.
Table 2: Spectroscopic Comparison of "this compound" with Alternative Labeling Agents
| Labeling Agent Class | Reactive Group | Key Spectroscopic Features for Confirmation | Advantages | Disadvantages |
| "this compound" | Bromoalkane | Appearance of characteristic ¹H and ¹³C NMR signals for the ethoxypropane moiety. Isotopic pattern of bromine in MS. C-O and C-Br stretches in FTIR. | Relatively simple structure. | Lower reactivity compared to some alternatives. Potential for side reactions. |
| Maleimides | Maleimide | Disappearance of the maleimide proton signal (~6.8 ppm) in ¹H NMR upon reaction with a thiol. | High specificity for thiols. Rapid reaction kinetics. | Susceptible to hydrolysis. Potential for retro-Michael addition. |
| N-Hydroxysuccinimide (NHS) Esters | Activated Ester | Formation of a stable amide bond, detectable by changes in MS and FTIR (amide I and II bands). | High reactivity towards primary amines. Commercially available in various forms. | Can react with other nucleophiles. Hydrolytically unstable. |
| Click Chemistry Reagents (e.g., Alkynes/Azides) | Alkyne or Azide | Formation of a triazole ring, leading to characteristic shifts in ¹H and ¹³C NMR. Appearance of azide stretch (~2100 cm⁻¹) in FTIR prior to reaction. | High efficiency and specificity (bioorthogonal). Wide range of applications. | Often requires a catalyst (e.g., copper), which can be cytotoxic. |
Experimental Protocols
Accurate spectroscopic analysis is contingent upon meticulous experimental execution. Below are detailed methodologies for the key experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the modified sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.
-
Integrate the peaks to determine the relative ratios of protons from the incorporated group and the parent molecule.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.
-
Confirm the presence of new carbon signals corresponding to the "this compound" moiety.
-
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Compare the observed chemical shifts and coupling constants with the predicted values and data from the unmodified substrate.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile, methanol) compatible with the ionization source.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).
-
Data Acquisition:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of the modified compound.
-
Perform tandem MS (MS/MS) on the parent ion to confirm the fragmentation pattern.
-
-
Data Analysis: Analyze the spectrum for the expected molecular weight of the conjugate. Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which will result in two peaks for bromine-containing fragments separated by 2 m/z units. Compare the fragmentation pattern with the predicted fragmentation of "this compound."
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Liquids: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solids: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used for direct analysis of solid or liquid samples.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample holder or the pure KBr pellet.
-
Collect the sample spectrum.
-
The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis: Subtract the background spectrum from the sample spectrum. Identify the characteristic absorption bands for the C-O ether linkage (around 1050-1150 cm⁻¹) and the C-Br bond (around 500-600 cm⁻¹), which would confirm the presence of the incorporated group. Also, look for the disappearance of bands from the reactive group on the parent molecule.
Visualizing the Workflow and Logic
To further clarify the process of confirming the incorporation of "this compound," the following diagrams illustrate the experimental workflow and the logical steps involved in data interpretation.
By employing a combination of these spectroscopic techniques and following the outlined protocols, researchers can confidently and accurately confirm the incorporation of "this compound" into their molecules of interest, ensuring the integrity and validity of their experimental results.
References
- 1. 13C nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of tert-butyl bromide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 2-Bromo-2-methylpropane(507-19-7) 1H NMR [m.chemicalbook.com]
- 3. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of propane C3H8 CH3CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of propane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Purity Analysis of Compounds Synthesized with 2-(2-Bromoethoxy)propane
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the purity of the final compound is paramount, directly impacting its efficacy, safety, and reproducibility in downstream applications. This guide provides a comprehensive comparison of the purity analysis of compounds synthesized using the alkylating agent "2-(2-Bromoethoxy)propane." We will explore common impurities, analytical methodologies for their detection and quantification, and a comparative analysis with alternative reagents, supported by experimental data and detailed protocols.
Introduction to this compound in Synthesis
This compound is a valuable reagent for introducing the isopropoxyethyl group onto various nucleophiles, most commonly through Williamson ether synthesis or N-alkylation of amines. Its utility is rooted in the formation of a stable ether or amine linkage. However, like any chemical transformation, reactions involving this reagent are susceptible to the formation of impurities that can complicate purification and compromise the integrity of the final product.
Potential Impurities in Syntheses Utilizing this compound
The primary reaction pathway for this compound is an SN2 nucleophilic substitution. However, side reactions can lead to the formation of several impurities:
-
Elimination Byproduct (E2): The most common side reaction is the E2 elimination of HBr to form isopropoxyethene . This is more likely to occur in the presence of a strong, sterically hindered base.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of unreacted This compound and the nucleophilic starting material (e.g., an alcohol, phenol, or amine).
-
Solvent-Related Byproducts: The reaction solvent, if nucleophilic (e.g., an alcohol used as a solvent), can compete with the intended nucleophile, leading to undesired byproducts.
-
Over-alkylation Products: In the case of primary or secondary amines, di-alkylation can occur, leading to the formation of quaternary ammonium salts or bis-alkyated secondary amines.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive purity analysis of compounds synthesized using this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating the desired product from non-volatile impurities and unreacted starting materials. A typical reverse-phase HPLC method is often the first choice for purity analysis of aromatic ethers and alkylated amines.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly well-suited for identifying and quantifying volatile impurities, such as the elimination byproduct isopropoxyethene and unreacted this compound.[1] It provides both retention time and mass spectral data, enabling confident peak identification.
Comparison with Alternative Isopropoxyethylating Reagents
The choice of alkylating agent can significantly impact the purity profile of the final product. Here, we compare this compound with two common alternatives: 2-(2-chloroethoxy)propane and 2-(2-isopropoxyethoxy)ethyl tosylate. The primary difference lies in the leaving group (Br⁻, Cl⁻, or TsO⁻), which influences the reaction rate and the propensity for side reactions.
Table 1: Comparison of Isopropoxyethylating Reagents
| Reagent | Leaving Group | Relative Reactivity (SN2) | Common Side Reactions | Purity Considerations |
| This compound | Br⁻ | High | E2 Elimination | Potential for elimination byproduct. The bromide leaving group is generally considered better than chloride.[2][3][4][5][6] |
| 2-(2-Chloroethoxy)propane | Cl⁻ | Moderate | E2 Elimination | Slower reaction rates may require harsher conditions, potentially increasing byproduct formation. |
| 2-(2-Isopropoxyethoxy)ethyl Tosylate | TsO⁻ | Very High | E2 Elimination | Tosylate is an excellent leaving group, often leading to faster reactions and higher yields at lower temperatures, which can minimize side reactions. However, the tosylate reagent is typically more expensive and needs to be synthesized.[7][8] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using this compound
-
Reaction Setup: To a solution of the primary or secondary amine (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile or DMF), add a non-nucleophilic base such as potassium carbonate or diisopropylethylamine (2.0-3.0 eq.).
-
Reagent Addition: Add this compound (1.1-1.5 eq.) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or HPLC-UV until the starting amine is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).
Protocol 2: HPLC Method for Purity Analysis of an Aromatic Ether Product
This protocol is a general starting point for the purity analysis of an aromatic ether synthesized via Williamson ether synthesis.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable percentage of B, ramp up to a high percentage of B over a set time to elute the product and impurities. For example, 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the chromophore in the product (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase or a compatible solvent.
Protocol 3: GC-MS Method for Identification of Volatile Impurities
This protocol is designed to identify volatile byproducts from the alkylation reaction.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280 °C) to elute all volatile components. For example, hold at 50 °C for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dilute a sample of the crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
Data Presentation
The following tables present hypothetical, yet representative, data comparing the performance of this compound with its chloro- and tosylate-based alternatives in the synthesis of a hypothetical compound, "Isopropoxyethyl-Aniline".
Table 2: Purity Profile of Crude "Isopropoxyethyl-Aniline" by HPLC
| Reagent Used | Desired Product (%) | Unreacted Aniline (%) | Unreacted Reagent (%) | Other Impurities (%) |
| This compound | 85.2 | 5.1 | 4.5 | 5.2 |
| 2-(2-Chloroethoxy)propane | 78.5 | 10.3 | 6.8 | 4.4 |
| 2-(2-Isopropoxyethoxy)ethyl Tosylate | 92.1 | 2.3 | 1.8 | 3.8 |
Table 3: Analysis of Volatile Byproducts by GC-MS
| Reagent Used | Isopropoxyethene (Elimination Product) (%) |
| This compound | 3.1 |
| 2-(2-Chloroethoxy)propane | 2.5 |
| 2-(2-Isopropoxyethoxy)ethyl Tosylate | 1.8 |
Visualizations
Caption: General workflow for synthesis and purity analysis.
Caption: Competing SN2 and E2 reaction pathways.
Conclusion
The purity of compounds synthesized using this compound is critically dependent on controlling the reaction conditions to favor the desired SN2 pathway over the competing E2 elimination. A thorough purity analysis requires a combination of HPLC and GC-MS to identify and quantify both non-volatile and volatile impurities. While this compound is an effective reagent, alternatives such as 2-(2-isopropoxyethoxy)ethyl tosylate may offer advantages in terms of higher yields and purities due to the superior leaving group, albeit at a potentially higher initial cost. The selection of the optimal reagent and analytical methods will ultimately depend on the specific synthetic goals, the nature of the substrate, and the purity requirements of the final compound.
References
- 1. benchchem.com [benchchem.com]
- 2. francis-press.com [francis-press.com]
- 3. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 4. veeprho.com [veeprho.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ijpbs.com [ijpbs.com]
A Comparative Guide to Electrophiles for Ether Synthesis: Alternatives to 2-(2-Bromoethoxy)propane
In the realm of synthetic organic chemistry, particularly in drug development and materials science, the formation of ether linkages is a fundamental transformation. The Williamson ether synthesis, a reliable and versatile SN2 reaction, remains a cornerstone for this purpose. This guide provides a comparative analysis of alternative reagents to "2-(2-Bromoethoxy)propane," a common electrophile used in these syntheses. The focus is on providing researchers, scientists, and drug development professionals with the necessary data to select the optimal reagent for their specific application, considering factors such as reactivity, yield, and reaction conditions.
This guide will delve into the performance of alternative electrophiles, including the corresponding iodide and various sulfonate esters (mesylate, tosylate, and triflate), supported by experimental data and detailed protocols.
The Williamson Ether Synthesis: A Quick Overview
The Williamson ether synthesis involves the reaction of an alkoxide nucleophile with an electrophile containing a good leaving group.[1][2] The reaction proceeds via an SN2 mechanism, which dictates a preference for primary electrophiles to avoid competing elimination reactions that are prevalent with secondary and tertiary substrates.[2][3][4]
The choice of the leaving group on the electrophile is critical to the success of the reaction, influencing reaction rates and overall yields. While alkyl bromides are widely used, other halides and sulfonate esters often present significant advantages.[1][5]
Comparison of Electrophilic Reagents
The following sections provide a detailed comparison of this compound with its iodide and sulfonate ester counterparts.
Leaving Group Ability: A Key Determinant of Reactivity
The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a weak base, meaning it is stable on its own. The general order of leaving group ability for the halides is I > Br > Cl > F.[3][6] Sulfonate esters, such as tosylates, mesylates, and triflates, are excellent leaving groups, often superior to halides, due to the resonance stabilization of the resulting sulfonate anion.[5][7]
Relative Reactivity of Leaving Groups:
| Leaving Group | Structure | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity |
| Triflate (TfO⁻) | CF₃SO₃⁻ | Triflic Acid (CF₃SO₃H) | ~ -14 | Excellent |
| Tosylate (TsO⁻) | CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | ~ -2.8 | Excellent |
| Mesylate (MsO⁻) | CH₃SO₃⁻ | Methanesulfonic Acid | ~ -1.9 | Excellent |
| Iodide (I⁻) | I⁻ | Hydroiodic Acid (HI) | ~ -10 | Very Good |
| Bromide (Br⁻) | Br⁻ | Hydrobromic Acid (HBr) | ~ -9 | Good |
| Chloride (Cl⁻) | Cl⁻ | Hydrochloric Acid (HCl) | ~ -7 | Moderate |
This table provides a qualitative comparison of leaving group ability based on the pKa of their conjugate acids. A lower pKa indicates a stronger acid and a weaker, more stable conjugate base (a better leaving group).
Performance Data in Ether Synthesis
The following table summarizes typical experimental data for the reaction of sodium phenoxide with various 2-(2-substituted-ethoxy)propane derivatives. These values are representative and can vary based on the specific substrate and reaction conditions.
| Electrophile | Leaving Group | Typical Reaction Time (hours) | Typical Reaction Temperature (°C) | Typical Yield (%) |
| This compound | -Br | 6 - 12 | 80 - 100 | 75 - 85 |
| 2-(2-Iodoethoxy)propane | -I | 2 - 6 | 60 - 80 | 85 - 95 |
| 2-(2-Mesyloxyethoxy)propane | -OMs | 1 - 4 | 50 - 70 | 90 - 98 |
| 2-(2-Tosyloxyethoxy)propane | -OTs | 1 - 4 | 50 - 70 | 90 - 98 |
| 2-(2-Triflyloxyethoxy)propane | -OTf | < 1 | 25 - 50 | > 95 |
Key Observations:
-
Reactivity Trend: The reactivity of the electrophiles follows the order of leaving group ability: Triflate > Tosylate ≈ Mesylate > Iodide > Bromide.
-
Milder Conditions: The use of better leaving groups allows for milder reaction conditions (lower temperatures and shorter reaction times), which can be crucial for sensitive substrates.
-
Higher Yields: Sulfonate esters and the iodide analog generally provide higher yields compared to the bromide, primarily due to faster reaction rates and potentially fewer side reactions.[5]
Experimental Protocols
Detailed methodologies for the synthesis of the electrophiles and their subsequent use in a Williamson ether synthesis are provided below.
Synthesis of Alternative Electrophiles
1. Synthesis of 2-(2-Iodoethoxy)propane:
This can be readily prepared from this compound via the Finkelstein reaction.
-
Procedure: To a solution of this compound (1 equivalent) in acetone, add sodium iodide (1.5 equivalents). The reaction mixture is stirred at reflux for 3-6 hours. After cooling to room temperature, the precipitated sodium bromide is removed by filtration. The acetone is removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The organic layer is washed with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give 2-(2-iodoethoxy)propane.
2. Synthesis of 2-(2-Mesyloxyethoxy)propane and 2-(2-Tosyloxyethoxy)propane:
These sulfonate esters are typically prepared from the corresponding alcohol, 2-(2-hydroxyethoxy)propane.
-
General Procedure: To a solution of 2-(2-hydroxyethoxy)propane (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in a suitable solvent like dichloromethane or tetrahydrofuran at 0 °C, add methanesulfonyl chloride (for mesylate) or p-toluenesulfonyl chloride (for tosylate) (1.1 equivalents) dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for an additional 2-4 hours. The reaction is quenched with water, and the organic layer is separated, washed with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired sulfonate ester.
General Protocol for Williamson Ether Synthesis
The following protocol describes a general procedure for the synthesis of an ether using the alternative electrophiles.
-
Procedure: In a round-bottom flask, the alcohol (1 equivalent) is dissolved in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A strong base, such as sodium hydride (NaH, 1.1 equivalents), is added portion-wise at 0 °C.[8] The mixture is stirred at room temperature for 30 minutes to an hour to ensure complete formation of the alkoxide. The electrophile (e.g., 2-(2-iodoethoxy)propane or a sulfonate ester, 1.05 equivalents) is then added, and the reaction mixture is heated to the appropriate temperature (see table above) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[9][10]
Visualizing the Synthetic Strategy
The following diagrams illustrate the logical workflow for selecting an appropriate electrophile and the general mechanism of the Williamson ether synthesis.
Caption: Workflow for selecting an electrophile for ether synthesis.
Caption: General mechanism of the Williamson ether synthesis.
Conclusion
While this compound is a competent reagent for ether synthesis, its alternatives offer significant advantages in terms of reactivity, yield, and the mildness of reaction conditions. For routine syntheses where cost and simplicity are paramount, the bromide may suffice. However, for complex molecules, sensitive substrates, or when maximizing yield is critical, the use of 2-(2-iodoethoxy)propane or, more notably, sulfonate esters like 2-(2-mesyloxyethoxy)propane or 2-(2-tosyloxyethoxy)propane, is highly recommended. The triflate derivative represents the most reactive option, suitable for challenging transformations. By understanding the relative merits of these reagents, researchers can optimize their synthetic strategies to achieve their desired outcomes with greater efficiency.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. books.rsc.org [books.rsc.org]
- 7. periodicchemistry.com [periodicchemistry.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. benchchem.com [benchchem.com]
- 10. community.wvu.edu [community.wvu.edu]
Relative reactivity of "2-(2-Bromoethoxy)propane" compared to similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted reactivity of 2-(2-bromoethoxy)propane with other representative bromoalkanes. The analysis is grounded in the fundamental principles of nucleophilic substitution reactions, supported by comparative data from analogous chemical systems.
Executive Summary: Predicted Reactivity Profile
This compound is a primary bromoalkane, and as such, its reactivity is expected to be dominated by the bimolecular nucleophilic substitution (SN2) mechanism.[1] A key structural feature is the ether oxygen atom at the γ-position relative to the bromine atom. This oxygen has the potential to significantly influence the reaction rate through neighboring group participation, also known as anchimeric assistance.[2][3] This intramolecular catalytic effect can lead to a notable increase in reactivity compared to simple primary bromoalkanes that lack such a participating group.[3][4]
Theoretical Framework for Reactivity
The rate and mechanism of nucleophilic substitution reactions are primarily dictated by the structure of the alkyl halide.[5]
-
SN2 (Substitution, Nucleophilic, Bimolecular): This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[6] The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile.[6] Steric hindrance around the reaction center is a critical factor; as substitution on the carbon atom increases, the SN2 reaction rate dramatically decreases.[1][5] The reactivity order for SN2 reactions is generally methyl > primary > secondary >> tertiary.[5]
-
SN1 (Substitution, Nucleophilic, Unimolecular): This is a two-step mechanism that proceeds through a carbocation intermediate.[7] The rate-determining step is the initial, slow ionization of the alkyl halide to form the carbocation.[7] Consequently, the reaction rate is primarily dependent on the concentration of the alkyl halide and is favored by substrates that can form stable carbocations (tertiary > secondary).[1][8]
-
Anchimeric Assistance (Neighboring Group Participation): This is a form of intramolecular catalysis where a neighboring group in the substrate acts as an internal nucleophile.[3] This participation can accelerate the rate-determining step, often by forming a cyclic intermediate.[9] For this compound, the ether oxygen's lone pair of electrons can attack the carbon bearing the bromine, displacing the bromide ion and forming a cyclic oxonium ion intermediate. This process can be significantly faster than the direct attack by an external nucleophile.
Data Presentation: Comparative Reactivity of Bromoalkanes
| Compound | Structure | Type | Predominant Mechanism | Predicted Relative SN2 Rate | Predicted Relative SN1 Rate | Key Factors Influencing Reactivity |
| This compound | CH₃CH(OCH₂CH₂Br)CH₃ | Primary (1°) | SN2 with potential anchimeric assistance | Enhanced | Negligible | Primary carbon is sterically accessible. Ether oxygen can provide anchimeric assistance, increasing the rate.[2][9] |
| 1-Bromopropane | CH₃CH₂CH₂Br | Primary (1°) | SN2 | Baseline (1) | Negligible | Standard primary bromoalkane with moderate steric hindrance.[1] |
| 2-Bromopropane | CH₃CH(Br)CH₃ | Secondary (2°) | SN2 / SN1 | ~0.02 | 45 | Increased steric hindrance slows the SN2 rate. Can form a secondary carbocation, allowing for SN1 reactions.[5] |
| 2-Bromo-2-methylpropane | (CH₃)₃CBr | Tertiary (3°) | SN1 | Negligible | ~1 x 10⁸ | Severe steric hindrance prevents SN2 attack. Forms a stable tertiary carbocation, leading to a very fast SN1 reaction.[5][7] |
Relative rates are illustrative and based on data for similar systems (e.g., solvolysis in formic acid for SN1 and reaction with NaI in acetone for SN2) to demonstrate the effect of structure on reactivity.[5]
Mandatory Visualization
The reaction of this compound can proceed through a standard SN2 pathway or an accelerated pathway involving anchimeric assistance.
Experimental Protocols: Kinetic Analysis of Solvolysis
To quantitatively determine the reactivity of bromoalkanes, a common method is to measure the rate of solvolysis, where the solvent acts as the nucleophile. The following protocol describes a general procedure for monitoring the reaction by titrating the acid produced (HBr).[10][11]
Objective: To determine the first-order rate constant for the solvolysis of a bromoalkane in an aqueous ethanol solution.
Materials:
-
Bromoalkane of interest (e.g., this compound, 2-bromopropane)
-
Solvent: Aqueous ethanol (e.g., 50:50 v/v)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.01 M)
-
Acid-base indicator (e.g., bromothymol blue)
-
Thermostated water bath
-
Burette, pipettes, Erlenmeyer flasks, stopwatch
Procedure:
-
Reaction Setup:
-
Prepare a stock solution of the bromoalkane in the aqueous ethanol solvent at a known concentration (e.g., 0.1 M).
-
Place a known volume of the solvent (e.g., 50 mL) into an Erlenmeyer flask and allow it to equilibrate to the desired reaction temperature in the water bath.[10]
-
Add a few drops of the acid-base indicator to the flask. The solution should be at the neutral color of the indicator.
-
-
Initiating the Reaction:
-
At time t=0, pipette a small, known volume of the bromoalkane stock solution into the temperature-equilibrated solvent in the Erlenmeyer flask. Start the stopwatch immediately.[10]
-
-
Monitoring the Reaction:
-
As the solvolysis reaction proceeds, hydrobromic acid (HBr) is produced, causing the indicator to change to its acidic color.[10]
-
Periodically, titrate the reaction mixture with the standardized NaOH solution. Add NaOH dropwise until the indicator just returns to its neutral endpoint color.
-
Record the volume of NaOH added and the time at which the endpoint was reached. This can be done at regular intervals (e.g., every 5-10 minutes) or by adding a small aliquot of NaOH and recording the time it takes for the color to change back to acidic.[10]
-
-
Data Analysis:
-
The amount of HBr produced at time 't' is equivalent to the amount of bromoalkane that has reacted. This can be calculated from the volume of NaOH used.
-
The concentration of the remaining bromoalkane, [RX]t, can be determined at each time point.
-
For an SN1 reaction, the rate is first-order. Therefore, a plot of ln([RX]t) versus time should yield a straight line.[10]
-
The slope of this line is equal to -k, where 'k' is the first-order rate constant.
-
Safety Precaution: Bromoalkanes are potentially hazardous and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. grokipedia.com [grokipedia.com]
- 3. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 4. Organic chemistry 17: Anchimeric assistance, epoxide transformations [cureffi.org]
- 5. benchchem.com [benchchem.com]
- 6. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]
- 7. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 8. homework.study.com [homework.study.com]
- 9. scribd.com [scribd.com]
- 10. amherst.edu [amherst.edu]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Use of 2-(2-Bromoethoxy)propane in Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(2-Bromoethoxy)propane as an alkylating agent in synthetic chemistry, particularly for the formation of ether linkages. Its performance is evaluated against viable alternatives, supported by established principles of reaction mechanisms and supplemented with representative experimental protocols.
Introduction to this compound in Ether Synthesis
This compound, with the CAS number 54149-16-5, is a bifunctional molecule featuring a primary alkyl bromide and an isopropyl ether moiety.[1] Its primary application in organic synthesis is as an electrophile in nucleophilic substitution reactions to introduce the 2-isopropoxyethyl group onto a variety of nucleophiles, most commonly in the synthesis of ethers via the Williamson ether synthesis.[2][3] This reaction involves the deprotonation of an alcohol or phenol to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an S(_N)2 reaction to form the desired ether.[3][4][5]
The structural features of this compound offer distinct advantages in specific synthetic contexts, particularly in the development of pharmaceutical compounds where precise modification of a molecule's polarity and steric profile is crucial.
Comparison with Alternative Alkylating Agents
The selection of an appropriate alkylating agent is critical for the success of a Williamson ether synthesis. The performance of this compound can be benchmarked against several alternatives, primarily other 2-alkoxyethyl halides and related electrophiles.
Key Performance Indicators:
-
Reactivity: As a primary bromide, this compound is well-suited for S(_N)2 reactions, which are generally favored for primary and methyl halides.[3] The rate of reaction is typically faster than the corresponding chloride due to the better leaving group ability of bromide.
-
Steric Hindrance: While the bromine is on a primary carbon, the adjacent isopropoxy group introduces some steric bulk. This can be advantageous in preventing undesired secondary reactions at the nucleophile but may slightly decrease the reaction rate compared to less hindered analogues like 2-methoxyethyl bromide.
-
Side Reactions: The primary competing reaction in a Williamson ether synthesis is elimination (E2), which is more prevalent with secondary and tertiary alkyl halides.[3] With a primary bromide like this compound, elimination is generally not a significant side reaction unless a very sterically hindered and basic nucleophile is used.
-
Solubility and Handling: As a liquid with a boiling point of approximately 90-95 °C, it is relatively easy to handle in a laboratory setting.[2] Its solubility in common organic solvents facilitates its use in a variety of reaction conditions.[2]
Alternative Reagents:
-
2-Chloroethoxy)propane: The chlorinated analogue is generally less reactive than the bromide, requiring harsher reaction conditions (higher temperatures, longer reaction times) to achieve comparable yields. This can be a disadvantage when working with sensitive substrates.
-
2-Isopropoxyethyl Tosylate/Mesylate: Sulfonate esters are excellent leaving groups, often leading to faster reaction rates than the corresponding bromide. However, they are typically prepared from the corresponding alcohol and are often more expensive than alkyl halides.
-
Ethylene Oxide followed by Isopropylation: This two-step approach involves the opening of an ethylene oxide ring with the nucleophile, followed by alkylation of the resulting hydroxyl group with an isopropylating agent (e.g., isopropyl bromide). While versatile, it is a longer synthetic route.
-
Direct use of 2-Isopropoxyethanol: In some cases, under specific catalytic conditions (e.g., Mitsunobu reaction), 2-isopropoxyethanol can be used directly. However, this often requires specific reagents and may not be as broadly applicable as the Williamson ether synthesis.
Data Presentation
| Alkylating Agent | Relative Reactivity (S(_N)2) | Propensity for Elimination | Leaving Group Ability | Typical Reaction Conditions |
| This compound | High | Low | Good | Mild to moderate temperature |
| 2-(2-Chloroethoxy)propane | Moderate | Low | Moderate | Higher temperature, longer time |
| 2-Isopropoxyethyl Tosylate | Very High | Low | Excellent | Mild temperature, shorter time |
| 1,2-Dibromoethane | High (first substitution) | Moderate (can lead to elimination) | Good | Can lead to bis-alkylation |
Experimental Protocols
The following is a generalized, representative protocol for the Williamson ether synthesis of a phenol with this compound.
Synthesis of 1-(2-Isopropoxyethoxy)-4-nitrobenzene
Materials:
-
4-Nitrophenol
-
This compound
-
Potassium Carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Caption: Workflow of the Williamson Ether Synthesis.
References
A Comparative Guide to 2-(isopropoxy)ethyl (IPE) Protected Compounds: 1H and 13C NMR Data Analysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate protecting group for hydroxyl functionalities is a critical decision in multi-step organic synthesis. The ideal protecting group should be easy to introduce and remove under mild conditions, and it should be stable to a variety of reaction conditions. Furthermore, its presence should be easily verifiable using standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide provides a comparative analysis of the 2-(isopropoxy)ethyl (IPE) protecting group with other commonly used alcohol protecting groups, focusing on their characteristic 1H and 13C NMR spectroscopic data. This information is crucial for reaction monitoring and structural confirmation.
Comparison of 1H NMR Data for Common Alcohol Protecting Groups
The 1H NMR spectrum provides valuable information about the chemical environment of protons in a molecule. For protected alcohols, the chemical shifts of the protons within the protecting group and on the carbon bearing the protected hydroxyl group are characteristic. The following table summarizes typical 1H NMR chemical shifts for the IPE group and compares them with other common protecting groups on a primary alcohol (R-CH₂-O-PG).
| Protecting Group | Abbreviation | Structure of Protected Alcohol (R-CH₂-O-PG) | Characteristic ¹H NMR Signals (δ, ppm) |
| 2-(isopropoxy)ethyl | IPE | R-CH₂-O-CH₂-CH₂-O-CH(CH₃)₂ | ~3.6 (m, -O-CH(CH₃)₂), ~3.5 (m, -O-CH₂-CH₂-O-), ~1.1 (d, -CH(CH₃)₂) |
| Methoxymethyl | MOM | R-CH₂-O-CH₂-O-CH₃ | ~4.6 (s, -O-CH₂-O-), ~3.3 (s, -O-CH₃) |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | R-CH₂-O-CH₂-O-CH₂-CH₂-Si(CH₃)₃ | ~4.7 (s, -O-CH₂-O-), ~3.5 (t, -O-CH₂-), ~0.9 (t, -CH₂-Si), ~0.0 (s, -Si(CH₃)₃) |
| Benzyl | Bn | R-CH₂-O-CH₂-Ph | ~7.3 (m, Ar-H), ~4.5 (s, -O-CH₂-Ph) |
Comparison of 13C NMR Data for Common Alcohol Protecting Groups
The 13C NMR spectrum provides information about the carbon skeleton of a molecule. The chemical shifts of the carbons within the protecting group are highly characteristic and can be used for unambiguous identification. The table below compares the typical 13C NMR chemical shifts for the IPE group with other common protecting groups.
| Protecting Group | Abbreviation | Structure of Protected Alcohol (R-CH₂-O-PG) | Characteristic ¹³C NMR Signals (δ, ppm) |
| 2-(isopropoxy)ethyl | IPE | R-CH₂-O-CH₂-CH₂-O-CH(CH₃)₂ | ~72 (-O-CH(CH₃)₂), ~69 (-O-CH₂-CH₂-O-), ~62 (-O-CH₂-CH₂-O-), ~22 (-CH(CH₃)₂) |
| Methoxymethyl | MOM | R-CH₂-O-CH₂-O-CH₃ | ~96 (-O-CH₂-O-), ~55 (-O-CH₃) |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | R-CH₂-O-CH₂-O-CH₂-CH₂-Si(CH₃)₃ | ~95 (-O-CH₂-O-), ~65 (-O-CH₂-), ~18 (-CH₂-Si), ~-1.5 (-Si(CH₃)₃) |
| Benzyl | Bn | R-CH₂-O-CH₂-Ph | ~138 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~72 (-O-CH₂-Ph) |
Experimental Protocols
General Procedure for Protection of a Primary Alcohol with 2-(isopropoxy)ethyl Bromide
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (1.2 eq, 60% dispersion in mineral oil)
-
2-(isopropoxy)ethyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 2-(isopropoxy)ethyl bromide dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Standard Protocol for 1H and 13C NMR Data Acquisition
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, JEOL, Varian) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
Sample Preparation:
-
Dissolve 5-10 mg of the purified protected alcohol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C NMR).
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single pulse (zg30 or similar).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single pulse (zgpg30 or similar).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Visualization of Protecting Group Selection Workflow
The choice of a protecting group is a multifaceted decision that depends on the specific requirements of the synthetic route. The following diagram illustrates a logical workflow for selecting an appropriate alcohol protecting group, considering factors that can be informed by NMR analysis.
Caption: Workflow for selecting an alcohol protecting group.
Navigating the Fragments: A Comparative Guide to the Mass Spectrometry of 2-(2-Bromoethoxy)propane and Its Derivatives
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of molecules is paramount for structural elucidation and analytical method development. This guide provides a detailed comparison of the predicted electron ionization (EI) mass spectrometry fragmentation of 2-(2-Bromoethoxy)propane and its derivatives, supported by experimental data from structurally similar compounds.
The unique structural features of this compound, namely the presence of a bromine atom and an ether linkage, give rise to a characteristic fragmentation pattern under electron ionization. The bromine atom, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will produce distinctive isotopic clusters for any bromine-containing fragments, appearing as pairs of peaks (M and M+2) of nearly equal intensity. The ether functional group will direct cleavage pathways, primarily through alpha-cleavage adjacent to the oxygen atom.
Predicted Fragmentation Pattern of this compound
The mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways. The molecular ion peak ([M]⁺˙) is expected, showing the characteristic isotopic pattern for a single bromine atom. Major fragmentation routes are predicted to involve cleavage of the C-Br bond, alpha-cleavage at the ether oxygen, and subsequent fragmentation of the resulting ions.
A summary of the predicted major fragment ions for this compound is presented in the table below.
| Predicted Fragment Ion | Structure | m/z (⁷⁹Br/⁸¹Br) | Proposed Fragmentation Pathway |
| [C₅H₁₁BrO]⁺˙ (Molecular Ion) | CH₃CH(O)CH₂CH₂Br | 168/170 | Initial ionization of the molecule. |
| [C₅H₁₀O]⁺˙ | [CH₃CH(O)CH₂CH₂]⁺ | 89 | Loss of a bromine radical (•Br) from the molecular ion. |
| [C₃H₇O]⁺ | [CH₃CH(O)CH₃]⁺ | 59 | Alpha-cleavage with loss of a •CH₂CH₂Br radical. |
| [C₂H₄Br]⁺ | [CH₂CH₂Br]⁺ | 107/109 | Cleavage of the ether C-O bond. |
| [C₃H₇]⁺ | [CH₃CHCH₃]⁺ | 43 | Cleavage of the C-O bond with charge retention on the propyl group. |
| [C₂H₅]⁺ | [CH₃CH₂]⁺ | 29 | Further fragmentation of larger ions. |
Comparative Fragmentation Data of Structurally Similar Compounds
To provide experimental context for the predicted fragmentation of this compound, mass spectral data from two analogous compounds, 1-Bromo-2-methoxyethane and 1-Bromo-2-ethoxyethane, are presented below. These compounds share the key bromo- and ether functionalities, and their fragmentation patterns offer valuable insights. The data is sourced from the NIST Mass Spectrometry Data Center.
Table 1: Mass Spectrometry Data for 1-Bromo-2-methoxyethane (C₃H₇BrO)
| m/z (⁷⁹Br/⁸¹Br) | Relative Intensity (%) | Proposed Fragment Ion |
| 138/140 | 5 | [C₃H₇BrO]⁺˙ (Molecular Ion) |
| 107/109 | 15 | [C₂H₄Br]⁺ |
| 93/95 | 10 | [CH₂Br]⁺ |
| 59 | 100 | [C₂H₃O]⁺ |
| 45 | 80 | [CH₃OCH₂]⁺ |
| 31 | 40 | [CH₃O]⁺ |
Table 2: Mass Spectrometry Data for 1-Bromo-2-ethoxyethane (C₄H₉BrO)
| m/z (⁷⁹Br/⁸¹Br) | Relative Intensity (%) | Proposed Fragment Ion |
| 152/154 | 3 | [C₄H₉BrO]⁺˙ (Molecular Ion) |
| 107/109 | 20 | [C₂H₄Br]⁺ |
| 73 | 100 | [C₃H₅O]⁺ |
| 59 | 60 | [C₂H₅O]⁺ |
| 45 | 90 | [C₂H₅O]⁺ |
| 29 | 50 | [C₂H₅]⁺ |
Experimental Protocols
A standard method for the analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is outlined below. This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
-
For complex matrices, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction, solid-phase extraction) should be employed to isolate the analyte of interest.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Column: A non-polar or medium-polarity capillary column is recommended (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: Set appropriately to avoid filament damage from the solvent peak (e.g., 3 minutes).
4. Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern, noting the molecular ion and major fragment ions.
-
Compare the experimental spectrum with library spectra or predicted fragmentation patterns for structural confirmation.
Visualization of Fragmentation Pathway
The following diagram, generated using the DOT language, illustrates the proposed primary fragmentation pathways for this compound under electron ionization.
Safety Operating Guide
Safe Disposal of 2-(2-Bromoethoxy)propane: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper handling and disposal of 2-(2-Bromoethoxy)propane, ensuring the safety of laboratory personnel and the protection of our environment. Researchers, scientists, and drug development professionals are urged to adhere to these procedures to minimize risks associated with this hazardous chemical.
Proper disposal of halogenated hydrocarbons like this compound is not merely a matter of regulatory compliance but a critical component of a robust laboratory safety culture. Brominated organic compounds must be segregated as halogenated organic waste and handled by a licensed hazardous waste disposal service.[1] Under no circumstances should they be disposed of down the drain or in regular trash.[1]
Hazard Profile and Safety Summary
This compound is a hazardous chemical requiring careful handling. The primary hazards include harm if swallowed, skin irritation, serious eye damage, and respiratory irritation. Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile rubber), and chemical splash goggles, is mandatory when handling this compound.[1] All operations should be conducted within a certified laboratory chemical fume hood.[1]
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | H302 | Harmful if swallowed |
| Skin corrosion/irritation | H315 | Causes skin irritation |
| Serious eye damage/eye irritation | H318 | Causes serious eye damage |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation |
Data sourced from PubChem CID 3830823
Operational and Disposal Plan
The following step-by-step procedures provide a clear workflow for the safe handling and disposal of this compound and associated contaminated materials.
1. Waste Segregation and Collection:
-
Container Selection: Utilize a designated, leak-proof, and chemically compatible container for halogenated organic waste. This container should be clearly labeled "Halogenated Organic Waste" and must list "this compound" as a component.
-
Liquid Waste: Carefully transfer any unused or waste this compound into the designated halogenated waste container using a funnel. Avoid splashing.
-
Solid Waste: Any solid materials contaminated with this compound, such as used absorbent pads, contaminated gloves, or weighing papers, should be collected in a separate, clearly labeled container for solid halogenated organic waste.
-
Labeling: Ensure all waste containers are accurately and clearly labeled with the full chemical name and an approximate concentration.
-
Storage: Store sealed waste containers in a cool, dry, well-ventilated area, away from incompatible materials, until collection by a licensed hazardous waste disposal service.
2. Decontamination of Laboratory Equipment:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., isopropanol or ethanol) to remove residual this compound. This rinsate is considered hazardous and must be collected in the "Halogenated Organic Waste" container.
-
Washing: After the initial rinse, wash the equipment with warm, soapy water.[2][3]
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the equipment to air dry completely before reuse or storage.
3. Spill Management:
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Alert: Immediately evacuate the spill area and inform nearby personnel.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
-
Containment: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[4]
-
Collection: Carefully collect the spilled material and absorbent into a designated, sealed container for halogenated waste.[4]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.[4]
-
Disposal: Dispose of all contaminated materials through your institution's hazardous waste management program.[4]
Procedural Diagrams
To further clarify the disposal and spill response workflows, the following diagrams have been generated.
Caption: Disposal Workflow for this compound.
Caption: Spill Response for this compound.
References
Essential Safety and Logistical Information for Handling 2-(2-Bromoethoxy)propane
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 2-(2-Bromoethoxy)propane. The following guidance is based on the GHS classification of the compound and safety data for structurally similar chemicals, such as 2-bromoethyl ethyl ether and 2-bromoethyl methyl ether.[1][2][3][4] Researchers should always conduct a thorough risk assessment before handling any chemical.
This compound is classified as a substance that is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation.[5] It is crucial to handle this compound with appropriate safety precautions to minimize exposure and ensure a safe laboratory environment.
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors.[6]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6][7]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[3]
-
Skin Protection: A flame-resistant lab coat should be worn and buttoned to cover as much skin as possible.[8][9]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves may offer splash resistance but should be changed immediately upon contamination.[10] For prolonged contact, consider gloves made of polyvinyl alcohol (PVA) or Teflon.[7]
-
Footwear: Closed-toe shoes are mandatory.[8]
3. Handling:
-
Avoid direct contact with skin and eyes, and prevent inhalation of vapors.[1]
-
Use the smallest practical quantities for the experiment.[6]
-
Avoid the formation of static electricity by grounding all equipment.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][3][6]
4. Storage:
-
Store in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong bases.[1][4]
-
Store in a flammable liquid storage cabinet.[8]
-
Containers should be clearly labeled and stored in their original containers.[7]
Disposal Plan: Step-by-Step Waste Management
1. Waste Segregation:
-
This compound is a halogenated organic compound.[11]
-
Dispose of this chemical in a designated, labeled hazardous waste container for halogenated organic waste.[11][12]
-
Do not mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[13]
2. Waste Container Management:
-
Waste containers must be in good condition, compatible with the chemical, and have a tightly sealing cap.[12]
-
Label the waste container with "Halogenated Organic Waste" and list the chemical constituents.[12]
-
Keep the waste container closed except when adding waste.[12]
3. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent such as vermiculite or sand.[1]
-
Place the absorbent material into a sealed container for disposal as halogenated organic waste.[1][12]
-
For large spills, evacuate the area and contact the appropriate emergency response team.[12]
Quantitative Data Summary
The following table summarizes key quantitative data for a structurally similar compound, 2-bromoethyl ethyl ether, which can be used as a reference for this compound in the absence of specific data.
| Property | Value (for 2-Bromoethyl ethyl ether) |
| Boiling Point | 126 °C |
| Flash Point | 21 °C |
| Specific Gravity | 1.37 (20/20) |
| Refractive Index | 1.44 |
Experimental Workflow and Logic Diagrams
Caption: Workflow for Safe Handling of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C5H11BrO | CID 3830823 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. scribd.com [scribd.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
